Biotin-PEG3-methyl ethanethioate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H35N3O6S2 |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
S-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C20H35N3O6S2/c1-15(24)30-13-12-29-11-10-28-9-8-27-7-6-21-18(25)5-3-2-4-17-19-16(14-31-17)22-20(26)23-19/h16-17,19H,2-14H2,1H3,(H,21,25)(H2,22,23,26)/t16-,17-,19-/m0/s1 |
Clave InChI |
ILRFJMGXXLLAJU-LNLFQRSKSA-N |
SMILES isomérico |
CC(=O)SCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES canónico |
CC(=O)SCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origen del producto |
United States |
Foundational & Exploratory
Biotin-PEG3-methyl ethanethioate: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-methyl ethanethioate is a specialized chemical reagent designed for advanced bioconjugation and is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker combines the high-affinity binding of biotin to avidin and streptavidin, a flexible polyethylene glycol (PEG) spacer, and a reactive methyl ethanethioate group. This unique combination of features makes it a valuable tool for researchers aiming to induce targeted protein degradation, a revolutionary approach in modern drug discovery.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action in the context of PROTACs, and detailed experimental considerations for its use.
Core Concepts: PROTACs and the Role of the Linker
PROTACs are innovative molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1]
This compound serves as a versatile building block in the synthesis of such PROTACs, offering a modular approach to their construction.
Chemical Properties and Data
This compound is characterized by its distinct functional domains. The biotin moiety allows for affinity purification and detection. The PEG3 (triethylene glycol) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can be crucial for optimal biological activity. The methyl ethanethioate group is a reactive thioester functional group that can be used for conjugation, typically through reaction with nucleophiles such as amines.
| Property | Value |
| Molecular Formula | C₂₀H₃₅N₃O₆S₂ |
| Molecular Weight | 477.64 g/mol |
| SMILES | O=C(NCCOCCOCCOCCSC(C)=O)CCCC[C@@H]1SC--INVALID-LINK--([C@@]1([H])N2)NC2=O |
| Appearance | Typically a solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF. |
| Storage Conditions | Recommended to be stored at -20°C to ensure stability. |
Mechanism of Action in PROTAC Synthesis
The methyl ethanethioate group of this compound functions as a reactive electrophile. Thioesters are known to be more reactive towards amine nucleophiles than their corresponding oxygen esters. This reactivity is harnessed to form a stable amide bond with a primary or secondary amine on a target molecule, such as an E3 ligase ligand or a ligand for the protein of interest.
The general mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of the thioester, leading to the displacement of the methyl thiolate as a leaving group and the formation of an amide bond. This reaction is often carried out in the presence of a non-nucleophilic base to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity.
Experimental Protocols
Materials:
-
This compound
-
Amine-containing ligand (e.g., pomalidomide derivative)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
-
Reaction vessel and magnetic stirrer
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere to prevent moisture from interfering with the reaction.
-
Dissolution: Dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in the anhydrous aprotic solvent.
-
Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified using an appropriate chromatographic method, typically preparative HPLC, to isolate the desired biotinylated conjugate.
-
-
Characterization: The identity and purity of the final product should be confirmed by LC-MS to verify the molecular weight and by NMR spectroscopy to confirm the structure.
Visualizing the PROTAC Mechanism and Synthesis Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The general mechanism of action for a PROTAC molecule.
Caption: A generalized workflow for PROTAC synthesis.
Conclusion
This compound is a powerful and versatile tool for researchers in the field of targeted protein degradation. Its well-defined structure, combining a biotin handle, a solubilizing PEG spacer, and a reactive thioester group, facilitates the modular construction of PROTACs. Understanding the chemical properties and reactivity of this linker is crucial for its successful implementation in the synthesis of novel therapeutics. This guide provides a foundational understanding to aid scientists and drug development professionals in harnessing the potential of this compound for their research endeavors.
References
An In-depth Technical Guide to Biotin-PEG3-methyl ethanethioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and applications of Biotin-PEG3-methyl ethanethioate, a key reagent in the field of bioconjugation and targeted protein degradation. The document details its chemical characteristics, provides structured data for key properties, and offers detailed experimental protocols for its use, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction: Structure and Function
This compound is a heterobifunctional linker molecule designed for advanced bioconjugation applications. Its structure consists of three key components:
-
A Biotin Moiety: This vitamin (B7) exhibits an exceptionally high affinity for avidin and streptavidin, making it an invaluable tool for the detection, purification, and immobilization of labeled biomolecules.[1]
-
A Triethylene Glycol Spacer (PEG3): The hydrophilic polyethylene glycol (PEG) chain enhances the solubility of the molecule in aqueous buffers, reduces aggregation of the conjugate, and provides a flexible spacer arm to minimize steric hindrance during binding events.[][3]
-
A Protected Thiol Group (methyl ethanethioate): The terminal functional group is a thioacetate (or S-acetyl) group, which serves as a stable protecting group for a reactive thiol (sulfhydryl).[4] This latent thiol can be chemically deprotected under mild conditions to reveal a free sulfhydryl group (-SH), which is then available for selective conjugation to other molecules.[4][5]
Its primary application is as a component in the modular synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] this compound can be used to build one of the "arms" of the PROTAC, with the deprotected thiol serving as a reactive handle to connect to the other half of the chimera.
Physicochemical Properties
The quantitative data for this compound and its deprotected thiol analogue are summarized below. Properties for the general class of Biotin-PEG-Thiol compounds are included for reference.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₅N₃O₆S₂ | [1] |
| Molecular Weight | 477.64 g/mol | [1] |
| Appearance | White to off-white solid or semi-solid | [3] |
| Standard Purity | ≥95% | N/A |
| Storage Conditions | -20°C, desiccated | [3] |
Table 2: Properties of Biotin-PEG3-Thiol (Deprotected Form)
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₃N₃O₅S₂ | Derived |
| Molecular Weight | 435.60 g/mol | Derived |
| Solubility | Soluble in water, DMSO, DMF, Chloroform | [3] |
| Reactivity | The free sulfhydryl (-SH) group reacts with maleimides, haloacetyls, and pyridyldisulfides. | [3] |
| Handling | Sensitive to moisture and oxidation. Prepare solutions fresh and handle under inert gas for best stability. | [3] |
Core Application: PROTAC Synthesis Workflow
The most common use for this reagent is in the stepwise synthesis of a PROTAC. The thioacetate group provides a stable, protected functional group that can be converted into a reactive thiol at a specific point in the synthetic pathway. This allows for the controlled coupling of two different molecular fragments.
The diagram below illustrates the general experimental workflow for using this compound to synthesize a PROTAC by conjugating a POI ligand with an E3 ligase ligand.
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of the thioacetate group and the subsequent conjugation to a maleimide-functionalized molecule.
Protocol 1: Deprotection of Thioacetate to Generate Free Thiol
This protocol uses hydroxylamine, which cleaves the thioester bond under mild conditions, preserving the integrity of most biomolecules.
Materials:
-
This compound conjugate (e.g., attached to a POI ligand).
-
Hydroxylamine Hydrochloride (NH₂OH·HCl).
-
Deprotection Buffer: Phosphate-Buffered Saline (PBS) or similar, pH 7.2-7.5.
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M) for pH adjustment.
-
Desalting column (e.g., SpinOUT™ GT-600) for purification.
Procedure:
-
Prepare Deprotection Reagent: Immediately before use, prepare a 0.5 M hydroxylamine solution. For every 1 mL of Deprotection Buffer, add 35 mg of Hydroxylamine·HCl. Adjust the pH of the final solution to 7.2-7.5 with NaOH, as dissolving the hydroxylamine will make the solution acidic.
-
Dissolve Conjugate: Dissolve the this compound conjugate in the Deprotection Buffer to a final concentration of 1-10 mg/mL.
-
Initiate Reaction: Add the 0.5 M hydroxylamine solution to the dissolved conjugate. A common starting point is to add 1 part hydroxylamine solution to 10 parts conjugate solution (e.g., 100 µL of 0.5 M hydroxylamine to 1 mL of conjugate).
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.
-
Purification: Immediately following incubation, remove the excess hydroxylamine and byproducts using a desalting column equilibrated with the desired buffer for the next step (e.g., PBS pH 7.2). The resulting solution contains the deprotected Biotin-PEG3-Thiol conjugate. Use this product immediately in the next reaction.
Protocol 2: Thiol-Maleimide Conjugation
This protocol describes the reaction of the freshly generated thiol group with a maleimide-functionalized molecule to form a stable thioether bond.
Materials:
-
Purified Biotin-PEG3-Thiol conjugate from Protocol 1.
-
Maleimide-functionalized molecule (e.g., E3 ligase ligand) dissolved in a compatible solvent (e.g., DMSO).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5. Maleimide groups are more stable at slightly acidic to neutral pH but react efficiently with thiols in this range.
-
Quenching Reagent (optional): Free cysteine or β-mercaptoethanol.
Procedure:
-
Prepare Reactants: Have the purified thiol-containing molecule (from Protocol 1) in the Reaction Buffer.
-
Add Maleimide: Add the maleimide-functionalized molecule to the thiol-containing solution. A common strategy is to use a slight molar excess of the maleimide compound (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the thiol.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C overnight. The reaction is typically rapid.
-
Monitoring (Optional): The reaction progress can be monitored by LC-MS to observe the consumption of the starting materials and the formation of the desired product.
-
Quenching (Optional): If a significant excess of maleimide was used, the reaction can be quenched by adding a small amount of a free thiol (like cysteine) to react with the unreacted maleimide.
-
Final Purification: Purify the final PROTAC conjugate using an appropriate chromatography method, such as Reverse-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC), to remove any unreacted starting materials and byproducts.
Mechanism of Action: PROTAC-Induced Protein Degradation
The ultimate purpose of synthesizing a PROTAC using linkers like this compound is to hijack the cell's ubiquitin-proteasome system (UPS). The diagram below illustrates this biological pathway.
The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI. The resulting polyubiquitin chain acts as a signal, marking the POI for recognition and degradation by the 26S proteasome. The PROTAC is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.
References
An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG3-methyl ethanethioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Biotin-PEG3-methyl ethanethioate, a versatile biotinylation reagent. This document details its chemical reactivity, provides structured data for experimental design, outlines detailed experimental protocols, and includes visualizations to illustrate key processes.
Core Mechanism of Action: Cysteine-Specific Biotinylation
This compound is a specialized chemical probe used for the covalent labeling of proteins and other biomolecules. Its primary mechanism of action involves the specific reaction of its methyl ethanethioate group with the sulfhydryl (thiol) group of cysteine residues within a protein. This reaction, known as a nucleophilic acyl substitution, results in the formation of a stable thioether bond, effectively tethering the biotin moiety to the protein.
The reaction proceeds through the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the electrophilic carbonyl carbon of the thioester. This leads to the displacement of the methyl thiolate leaving group and the formation of a stable covalent bond between the biotin linker and the protein. The polyethylene glycol (PEG) spacer (PEG3) enhances the water solubility of the reagent and provides a flexible arm that minimizes steric hindrance, allowing for efficient interaction of the biotin with its binding partners, such as streptavidin or avidin.
Due to this specific reactivity, this compound is a valuable tool for applications where targeted labeling of cysteine residues is desired, such as in the development of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), where precise conjugation is critical for efficacy.
Data Presentation: Reaction Parameters and Quantification
The efficiency of the biotinylation reaction is influenced by several factors. The following tables summarize key quantitative data and recommended conditions for successful protein labeling.
Table 1: Recommended Reaction Conditions for Cysteine-Specific Biotinylation
| Parameter | Recommended Value | Notes |
| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols. Higher pH can lead to non-specific reactions. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used for longer incubation times to minimize protein degradation. |
| Incubation Time | 2 hours to overnight | Dependent on temperature and protein reactivity. |
| Molar Ratio (Reagent:Protein) | 10:1 to 20:1 | A molar excess of the biotinylation reagent is recommended to ensure efficient labeling. |
| Protein Concentration | 1 - 10 mg/mL | A higher protein concentration can improve reaction efficiency. |
| Buffer Composition | Phosphate-Buffered Saline (PBS) or other amine-free buffers | Buffers containing primary amines (e.g., Tris) should be avoided as they can compete with the intended reaction. |
Table 2: HABA Assay Parameters for Biotin Quantification
| Parameter | Description | Typical Value |
| Wavelength | Wavelength for absorbance measurement | 500 nm |
| Molar Extinction Coefficient (ε) of HABA-Avidin Complex | Used in Beer-Lambert law calculation | ~34,000 M⁻¹cm⁻¹ |
| Linear Range of Assay | Concentration range for accurate quantification | 2 - 16 µM of biotin |
| Sample Volume (96-well plate) | Volume of biotinylated sample per well | 20 µL |
| HABA/Avidin Solution Volume (96-well plate) | Volume of reagent solution per well | 180 µL |
Experimental Protocols
Protocol for Protein Biotinylation with this compound
This protocol is adapted from general procedures for thiol-reactive biotinylation and should be optimized for the specific protein of interest.
Materials:
-
Protein of interest in an appropriate amine-free buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP, optional)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryl groups, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the biotinylation reagent.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM to react with any excess reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of Biotinylated Protein:
-
Remove the excess, unreacted biotinylation reagent and quenching reagent using a desalting column or by dialysis against the reaction buffer.
-
Protocol for Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the moles of biotin per mole of protein.
Materials:
-
HABA/Avidin solution (commercially available kits)
-
Biotinylated protein sample (purified)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure (96-well plate format):
-
Prepare HABA/Avidin Solution:
-
Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.
-
Prepare a blank well by adding 20 µL of the same buffer your protein is in to one well.
-
-
Initial Absorbance Reading:
-
Measure the absorbance of the blank well at 500 nm (A₅₀₀ HABA/Avidin).
-
-
Add Biotinylated Sample:
-
Add 20 µL of your purified biotinylated protein sample to a separate well. It is recommended to test several dilutions of your sample to ensure the reading falls within the linear range of the assay.
-
-
Incubate and Mix:
-
Mix the contents of the wells gently and incubate at room temperature for 5-10 minutes.
-
-
Final Absorbance Reading:
-
Measure the absorbance of the sample well at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).
-
-
Calculation:
-
Calculate the change in absorbance (ΔA₅₀₀) and use the Beer-Lambert law to determine the concentration of biotin. The degree of biotinylation is then calculated as the molar ratio of biotin to protein.
-
Application in PROTAC Development
This compound can be used to synthesize biotinylated "tracer" molecules for studying the binding and degradation activity of PROTACs. The biotinylated tracer, which binds to the same target protein as the PROTAC, allows for the use of various detection methods, such as AlphaLISA or TR-FRET, to monitor the displacement of the tracer by the PROTAC, thereby providing a quantitative measure of the PROTAC's binding affinity.
The Strategic Role of the PEG3 Spacer in Biotin-PEG3-Methyl Ethanethioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biotin to molecules of interest is a cornerstone of modern biotechnology and drug development, enabling powerful applications in detection, purification, and targeted therapies. The choice of the biotinylation reagent, particularly the nature of the spacer arm separating the biotin moiety from its reactive group, is a critical determinant of experimental success. This in-depth technical guide elucidates the pivotal role of the short, hydrophilic tri-ethylene glycol (PEG3) spacer in the context of Biotin-PEG3-methyl ethanethioate, a versatile reagent for thiol-specific modification. This document provides a comprehensive overview of the spacer's impact on physicochemical properties, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Core Functions of the PEG3 Spacer
The incorporation of a PEG3 spacer into biotinylation reagents offers a strategic advantage over traditional aliphatic linkers. This short polyethylene glycol chain imparts a unique combination of properties that directly enhance the performance of the resulting biotinylated molecule.
-
Enhanced Hydrophilicity and Solubility: A primary benefit of the PEG3 spacer is its inherent hydrophilicity. Many biomolecules, especially proteins, are susceptible to aggregation and precipitation when modified with hydrophobic reagents. The PEG3 spacer increases the overall water solubility of the biotinylated conjugate, mitigating these issues and helping to maintain the native conformation and biological activity of the target molecule.[1]
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG3 spacer arm physically separates the biotin molecule from the surface of the conjugated protein or peptide. This increased distance minimizes steric hindrance, ensuring efficient access of the biotin moiety to the deep binding pockets of avidin or streptavidin.[1][2] This is particularly crucial when biotinylating large or complex biomolecules.
-
Minimized Non-Specific Binding: The hydrophilic "cloud" created by the PEG chain can shield the biotinylated molecule, reducing non-specific hydrophobic interactions with other proteins and surfaces.[3] This leads to lower background signals and improved signal-to-noise ratios in a variety of assay formats.
-
Biocompatibility and Reduced Immunogenicity: Polyethylene glycol is well-established as a biocompatible and non-immunogenic polymer. The inclusion of a PEG3 spacer can help to mask the biotinylated molecule from the immune system, a critical consideration for in vivo applications such as targeted drug delivery and diagnostics.
Quantitative Data on PEG Spacer Properties
The selection of a biotinylation reagent is often guided by its specific physicochemical properties. The following tables summarize key quantitative data related to PEG spacers, providing a basis for comparison and selection.
| Parameter | Value (Biotin-PEG3) | Reference |
| Spacer Arm Length (Å) | ~25.7 - 32.6 | [1][4] |
| Molecular Weight (Da) | 477.64 | Calculated for this compound |
| Solubility | Water, DMSO, DMF |
Table 1: Physicochemical Properties of this compound. The spacer arm length is an estimation based on the structure and known bond lengths of PEG units.
| Biotinylation Reagent | Spacer Arm Length (Å) | Dissociation Constant (Kd) vs. Avidin/Streptavidin (M) | Stoichiometry (Biotin:Avidin) | Key Features & Performance Insights |
| NHS-Biotin | 13.5 | ~10⁻¹⁵ | 4:1 | No PEG spacer. Serves as a baseline for comparison. Prone to steric hindrance with bulky proteins. |
| Biotin-PEG2-NHS | 20.4 | Data not consistently available in direct comparison | Likely 4:1 | Short PEG spacer. Offers improved solubility over non-PEGylated reagents. |
| Biotin-PEG3-NHS Ester | ~25.7 | Data not consistently available in direct comparison | Likely 4:1 | Provides a good balance of hydrophilicity and spacer length for many applications. |
| NHS-PEG4-Biotin | 29.0 | Data not consistently available in direct comparison | Likely 4:1 | Commonly used PEG spacer length. Reduces aggregation of labeled antibodies in solution. |
| NHS-PEG12-Biotin | 55.9 | Increased to ~10⁻⁸ | 4:1 | Long, hydrophilic spacer arm for enhanced water solubility and reduced steric hindrance. |
| Biotin-PEG (5000 Da) | Not specified | ~10⁻⁸ | 1:1 | At very long lengths, the PEG chain itself can cause steric crowding, potentially blocking some of avidin's binding sites.[2] |
Table 2: Comparative Analysis of PEG Spacer Lengths in Biotinylation. While direct comparative Kd values for short PEG spacers are not always readily available, the general trend is a slight decrease in binding affinity (increase in Kd) with increasing PEG length, which is often a worthwhile trade-off for reduced steric hindrance.[2]
Experimental Protocols
This section provides detailed methodologies for the use of this compound and similar thiol-reactive biotinylation reagents.
General Protocol for Protein Biotinylation with this compound
The methyl ethanethioate group reacts with free sulfhydryl groups (-SH) on cysteine residues to form a stable disulfide bond. This protocol is adapted from general procedures for thiol-reactive labeling.
Materials:
-
Protein of interest (in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., TCEP or DTT) (optional, for reducing disulfide bonds)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a concentration of 1-5 mg/mL. The buffer should be free of thiols.
-
If necessary, reduce disulfide bonds in the protein by incubation with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. It is critical to remove the reducing agent before adding the biotinylation reagent. This can be achieved using a desalting column.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved biotinylation reagent to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time and temperature may need to be determined empirically.
-
-
Quenching:
-
Add a quenching reagent (e.g., free cysteine) to a final concentration of 10-50 mM to consume any unreacted biotinylation reagent.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, non-reacted biotinylation reagent and byproducts by using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
Application in PROTAC Development: A Conceptual Workflow
This compound can serve as a component of a Proteolysis Targeting Chimera (PROTAC). The biotin end can be used for detection or purification, while the methyl ethanethioate end can be conjugated to a protein of interest (POI) ligand or an E3 ligase ligand.
Conceptual Steps for PROTAC Synthesis and Evaluation:
-
Synthesis of PROTAC Precursor: Synthesize a PROTAC precursor containing a free sulfhydryl group. This precursor will have a ligand for the target protein and a ligand for an E3 ligase, connected by a linker.
-
Conjugation with this compound: React the sulfhydryl-containing PROTAC precursor with this compound following the general protein biotinylation protocol to attach the biotin-PEG3 moiety.
-
Purification: Purify the final biotinylated PROTAC using chromatography techniques such as HPLC.
-
In Vitro Evaluation:
-
Ternary Complex Formation: Use techniques like co-immunoprecipitation or surface plasmon resonance (SPR) to confirm that the biotinylated PROTAC can simultaneously bind to the target protein and the E3 ligase, forming a ternary complex.
-
Protein Degradation Assay: Treat cells expressing the target protein with the biotinylated PROTAC. Monitor the degradation of the target protein over time using Western blotting or other quantitative methods.
-
-
Pull-down Assays: Utilize the biotin tag for pull-down experiments with streptavidin beads to isolate and identify binding partners or to confirm target engagement.
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological pathways relevant to the application of this compound.
Caption: General experimental workflow for thiol-reactive biotinylation.
References
Biotin-PEG3-methyl ethanethioate as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Linkers in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This guide provides a comprehensive technical overview of Biotin-PEG3-methyl ethanethioate, a polyethylene glycol (PEG)-based linker, and its application in the synthesis and evaluation of PROTACs. While specific examples of PROTACs utilizing this particular linker are not extensively documented in publicly available literature, this guide will extrapolate its function based on the well-established principles of PEG linkers in PROTAC design and the known reactivity of its functional groups.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is essential for predicting the behavior of the resulting PROTAC.
| Property | Value | Reference |
| Chemical Formula | C20H35N3O6S2 | [2][3] |
| Molecular Weight | 477.64 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO, DMF | [3] |
| SMILES | O=C(NCCOCCOCCOCCSC(C)=O)CCCC[C@@H]1SC--INVALID-LINK--([C@@]1(N2)[H])NC2=O | [3][4] |
The PEG3 component of the linker enhances the aqueous solubility of the PROTAC, a crucial factor for improving its pharmacokinetic profile. The biotin moiety serves as a valuable chemical handle for experimental validation, enabling affinity purification and target engagement studies.
PROTAC Synthesis Utilizing this compound
The methyl ethanethioate group of this linker provides a reactive handle for conjugation to a corresponding nucleophile on either the POI ligand or the E3 ligase ligand. A common strategy involves the reaction with a primary amine to form a stable amide bond.
General Synthesis Workflow
The synthesis of a PROTAC using this compound can be conceptualized in the following workflow:
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Detailed Experimental Protocol: Synthesis of a Representative PROTAC
This protocol outlines a general method for the synthesis of a PROTAC by first conjugating this compound to an amine-functionalized POI ligand, followed by coupling to an E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
E3 ligase ligand with a suitable reactive handle (e.g., a carboxylic acid for amide coupling)
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Step 1: Conjugation of Linker to POI Ligand
-
Dissolve the amine-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add a tertiary amine base such as DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the Biotin-PEG3-POI ligand conjugate.
-
-
Step 2: Conjugation to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (with a carboxylic acid, 1.0 equivalent) in anhydrous DMF.
-
Add amide coupling reagents such as HATU (1.2 equivalents) and HOBt (1.2 equivalents) and stir for 15 minutes to activate the carboxylic acid.
-
To this activated mixture, add the Biotin-PEG3-POI ligand conjugate (1.0 equivalent) dissolved in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) and stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC product by reverse-phase preparative HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.
-
Biological Evaluation of the Biotinylated PROTAC
The biotin tag on the PROTAC is a powerful tool for a variety of biological assays to confirm its mechanism of action.
General Signaling Pathway of PROTAC Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.
References
The Biotin Tag: A Comprehensive Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Biotin-Streptavidin Interaction
In the landscape of molecular biology, the biotin tag stands as a cornerstone technology for the detection, purification, and study of proteins and other macromolecules. This in-depth guide explores the core principles of biotin tagging, provides detailed experimental protocols for its key applications, and presents quantitative data to inform experimental design. The utility of biotin, a small B-vitamin, is magnified by its extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin.[1][2] This bond, one of the strongest known in nature, forms rapidly and is resistant to extremes of pH, temperature, and denaturing agents, making it an invaluable tool in a multitude of life science applications.[1][3]
The small size of the biotin molecule (244.31 g/mol ) allows it to be attached to a target molecule, a process known as biotinylation, often with minimal interference to the molecule's natural function.[4] This "tagging" enables researchers to subsequently use streptavidin, which has four binding sites for biotin, for a variety of purposes including affinity purification, immunoprecipitation, and signal amplification in immunoassays.[1][5]
This guide will delve into the two primary methods of biotinylation—chemical and enzymatic—offering a comparative analysis to aid in selecting the optimal strategy for specific research needs. Furthermore, it will provide detailed, step-by-step protocols for common downstream applications, including pull-down assays, Western blotting, and Enzyme-Linked Immunosorbent Assays (ELISA).
Core Principles: The Biotin-Streptavidin Bond
The foundation of biotin tagging technology lies in the remarkably high affinity between biotin and the tetrameric protein streptavidin, isolated from the bacterium Streptomyces avidinii.[3] This interaction is characterized by an extremely low dissociation constant (Kd), making the complex highly stable.
| Parameter | Value | Significance |
| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ to 10⁻¹⁵ M | Indicates an extremely strong and stable non-covalent interaction, nearly irreversible under many conditions.[1][3][6] |
| Binding Stoichiometry | 4 biotin molecules per streptavidin tetramer | Allows for signal amplification and the formation of multimeric complexes. |
| Stability | Resistant to extremes of pH, temperature, organic solvents, and denaturants. | Enables purification and detection in a wide range of experimental conditions.[1][3] |
Biotinylation Methodologies: A Comparative Overview
The covalent attachment of biotin to a target molecule can be achieved through two primary approaches: chemical biotinylation and enzymatic biotinylation. The choice between these methods depends on the specific requirements of the experiment, such as the need for site-specificity versus labeling efficiency.
| Feature | Chemical Biotinylation (e.g., NHS Esters) | Enzymatic Biotinylation (e.g., BirA) |
| Specificity | Random, targets specific functional groups (e.g., primary amines on lysine residues).[2] | Site-specific, targets a specific lysine within a recognition sequence (e.g., AviTag).[2] |
| Mechanism | Chemical reaction between a reactive biotin derivative and a functional group on the target molecule.[2] | Enzyme-catalyzed covalent attachment of biotin to a specific peptide tag.[2] |
| Stoichiometry | Multiple and variable number of biotins per molecule.[2] | Typically a 1:1 biotin-to-protein ratio at the specific site.[2] |
| Effect on Function | Potential for disruption of function if labeling occurs at an active or binding site.[2] | Minimal, as biotinylation occurs at a predetermined site away from functional domains.[2] |
| Efficiency | Variable, dependent on protein structure, buffer conditions, and reagent concentration.[2] | Typically high, can approach 100% under optimized conditions.[2] |
| Requirement | Accessible functional groups on the target molecule. | Genetic modification of the target protein to include a recognition tag.[2] |
Experimental Workflows and Protocols
This section provides detailed diagrams and step-by-step protocols for the most common applications of biotin tagging.
Chemical Biotinylation Workflow
Chemical biotinylation is a versatile method for labeling proteins and other molecules with accessible primary amines. The most common approach utilizes N-hydroxysuccinimide (NHS) esters of biotin.
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[7] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, prepare a stock solution of the NHS-biotin reagent (e.g., 20 mg/mL) in an anhydrous solvent such as DMSO or DMF.[7]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-biotin stock solution to the protein solution.[7] For more dilute protein solutions, a higher molar excess may be required.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubating for 15 minutes at room temperature.[2]
-
Purification: Remove excess, non-reacted biotin reagent using a desalting column or dialysis against a suitable buffer (e.g., PBS).[2][7]
-
Quantification: Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[2]
Enzymatic Biotinylation Workflow
Enzymatic biotinylation provides a highly specific method for labeling proteins at a single, predetermined site. This is achieved by using the E. coli biotin ligase, BirA, which recognizes a 15-amino acid sequence known as the AviTag.
-
Reaction Setup: In a reaction tube, combine the following components. A common molar ratio is 1:7.5:20:300 (BirA:Protein:Biotin:ATP).[8][9]
-
Purified AviTagged Protein of Interest (POI)
-
Purified BirA enzyme
-
1 M MgCl₂ (to a final concentration of 5 mM)
-
100 mM ATP (to a final concentration of 2 mM)
-
50 mM D-Biotin (to a final concentration of 150 µM)
-
Reaction Buffer (e.g., PBS or 50 mM Bicine, pH 8.3) to the final volume.
-
-
Incubation: Mix the reaction gently and incubate for 1-2 hours at 30°C with gentle rocking.[9][10] For temperature-sensitive proteins, the incubation can be performed overnight at 4°C.[9]
-
Purification:
-
Quality Control: Verify the biotinylation efficiency using a streptavidin gel-shift assay or by mass spectrometry to confirm the mass increase corresponding to the addition of a single biotin molecule.[9]
Streptavidin Bead Pull-Down Assay Workflow
A pull-down assay is used to isolate a biotinylated protein and its interacting partners from a complex mixture, such as a cell lysate.
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads by vortexing.[11]
-
Transfer the desired volume of beads to a microfuge tube.
-
Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.[11]
-
Equilibrate the beads by washing them three times with a binding/wash buffer (e.g., PBS with 0.1% Tween-20).[11]
-
-
Binding:
-
Add the cell lysate or protein solution containing the biotinylated "bait" protein to the equilibrated beads.
-
Incubate for 1 to 4 hours, or overnight, at 4°C with gentle rotation.[12]
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins. Thorough washing is critical to reduce background.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
For analysis by Western blotting, resuspend the beads in 1x or 2x SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes to elute the bound proteins.
-
-
Analysis:
-
Pellet the beads and load the supernatant (eluate) onto an SDS-PAGE gel for analysis by Western blotting or mass spectrometry.
-
Western Blot Detection of Biotinylated Proteins
Western blotting can be used to detect biotinylated proteins with high sensitivity using a streptavidin-enzyme conjugate.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane as per standard protocols.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific binding.[5]
-
Washing: Wash the membrane three times for 5 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[13]
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.[5][14] The optimal dilution (typically 1:1,000 to 1:20,000) should be determined empirically.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.[13]
-
Detection:
Sandwich ELISA with Biotinylated Detection Antibody
The biotin-streptavidin system is widely used in sandwich ELISAs to enhance signal and improve sensitivity.
-
Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate by adding 300 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[15]
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.[15]
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in reagent diluent, to each well. Incubate for 1 hour at 37°C.[16][17]
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate, diluted in reagent diluent, to each well. Incubate for 20-30 minutes at room temperature.[15][16]
-
Washing: Wash the plate five times with wash buffer.[16]
-
Substrate Reaction: Add 100 µL of a chromogenic substrate (e.g., TMB) to each well and incubate in the dark at room temperature for 15-30 minutes.[17]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[17]
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Advanced Applications: Proximity-Dependent Biotinylation (BioID)
Proximity-dependent biotinylation, such as BioID, is a powerful technique for identifying protein-protein interactions and the components of subcellular structures in living cells.[18][19] This method utilizes a promiscuous biotin ligase fused to a protein of interest. When expressed in cells and provided with excess biotin, this fusion protein biotinylates nearby proteins, which can then be isolated and identified by mass spectrometry.[18][19] BioID is particularly advantageous for detecting weak or transient interactions that are often missed by traditional methods like co-immunoprecipitation.[18]
BioID Workflow
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Streptavidin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. proteochem.com [proteochem.com]
- 8. frederick.cancer.gov [frederick.cancer.gov]
- 9. benchchem.com [benchchem.com]
- 10. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fortislife.com [fortislife.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]
- 16. Assay Procedure for Sandwich-ELISA [elabscience.com]
- 17. acebiolab.com [acebiolab.com]
- 18. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-biolabs.com [creative-biolabs.com]
Unveiling the Attributes of Biotin-PEG3-methyl ethanethioate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties of Biotin-PEG3-methyl ethanethioate, a heterobifunctional linker critical in the development of targeted protein degraders. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's characteristics, experimental protocols, and its role in advanced biochemical applications.
Core Physicochemical Properties
This compound is a versatile chemical tool, integrating a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a reactive methyl ethanethioate group. The PEG spacer enhances solubility and provides spatial separation, which is crucial for its function in complex biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₅N₃O₆S₂ | [1][2] |
| Molecular Weight | 477.64 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥98% | [4] |
| SMILES | O=C(NCCOCCOCCOCCSC(C)=O)CCCC[C@@H]1SC--INVALID-LINK--([C@@]1(N2)[H])NC2=O | [1][2] |
Solubility and Stability
The solubility and stability of this compound are critical parameters for its effective use in experimental settings.
Table 2: Solubility Profile
| Solvent | Solubility | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. Anhydrous DMSO is preferable to prevent hydrolysis. | [4][5] |
| Dimethylformamide (DMF) | Soluble | Another suitable organic solvent for stock solution preparation. | [4][5] |
| Dichloromethane (DCM) | Soluble | [4] | |
| Water | Expected to have good solubility | The hydrophilic PEG3 linker significantly enhances aqueous solubility. Solubility is likely pH-dependent due to the thioester moiety. |
Stability:
The methyl ethanethioate group is susceptible to hydrolysis, particularly at non-neutral pH and in the presence of nucleophiles. Thioesters are generally more stable in aqueous solutions at neutral pH.[6][7] For long-term storage and to maintain the integrity of the compound, it is recommended to store this compound as a solid at -20°C, protected from moisture and light.[4][8] Stock solutions in anhydrous organic solvents should be prepared fresh or stored for very short periods at low temperatures.[8]
Application in Proteolysis-Targeting Chimeras (PROTACs)
This compound is primarily utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The biotin moiety serves as a valuable tool for the detection, purification, and functional analysis of the resulting PROTAC.
Caption: General mechanism of action for a PROTAC.
Experimental Protocols
A representative workflow for the application of a biotinylated PROTAC in a target engagement assay is outlined below.
Caption: Workflow for confirming target engagement using a biotinylated PROTAC.
Representative HPLC-MS Analysis Protocol for Biotin-PEGylated Compounds:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and Mass Spectrometry (ESI+).
Representative ¹H-NMR Characterization:
The ¹H-NMR spectrum of a Biotin-PEG compound would be expected to show characteristic signals for the biotin moiety, including protons in the ureido ring and the valeric acid side chain.[10] The repeating ethylene glycol units of the PEG spacer would typically appear as a prominent multiplet around 3.6 ppm.[10] Specific signals corresponding to the methyl ethanethioate group would also be present.
Conclusion
This compound is a key enabling tool for the development of PROTACs and other advanced bioconjugates. Its well-defined structure, incorporating a biotin handle, a hydrophilic PEG spacer, and a reactive thioester, provides researchers with a versatile molecule for targeted protein degradation studies. Understanding its physicochemical properties, solubility, and stability is paramount for its successful application in the laboratory. The experimental workflows provided in this guide offer a framework for the utilization and characterization of this and similar biotinylated reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of Biotinylated PEG Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical physicochemical properties of biotinylated polyethylene glycol (PEG) compounds. A thorough understanding of the solubility and stability of these versatile reagents is paramount for their effective application in bioconjugation, drug delivery, diagnostics, and various life science research endeavors. This document consolidates quantitative and qualitative data, details robust experimental protocols, and presents visual workflows to facilitate experimental design and ensure reproducible outcomes.
Core Concepts: Biotin-PEG Linkers
Biotin-PEG derivatives are heterobifunctional molecules that incorporate three key components:
-
Biotin Moiety: A vitamin with an exceptionally high and specific binding affinity for avidin and streptavidin, forming the basis of numerous detection and purification systems.[1]
-
Polyethylene Glycol (PEG) Spacer: A hydrophilic polymer that significantly enhances the aqueous solubility of the compound, reduces steric hindrance, and improves the biocompatibility of the resulting conjugate.[2][] The length of the PEG chain can be varied to modulate these properties.
-
Functional Group: A reactive group at the terminus of the PEG chain (e.g., amine, carboxylic acid, NHS ester) that allows for covalent attachment to target biomolecules.
Solubility of Biotinylated PEG Compounds
The solubility of a biotinylated PEG compound is a critical parameter that influences its handling, reactivity, and the properties of the final conjugate. The PEG spacer generally imparts excellent water solubility to the otherwise sparingly soluble biotin.[4]
Factors Influencing Solubility:
-
PEG Chain Length: Longer PEG chains generally lead to increased aqueous solubility.[]
-
Functional Group: The terminal functional group can influence solubility, particularly in response to pH. For instance, the solubility of Biotin-PEG-Acid is pH-dependent due to the ionization of the carboxylic acid group.[5]
-
Solvent: Biotin-PEG compounds are typically soluble in a range of aqueous buffers and polar organic solvents.[6][7]
-
Temperature: For many PEG derivatives, solubility in aqueous solutions increases with temperature.[8]
-
pH: The pH of the solution is particularly important for ionizable compounds like Biotin-PEG-Acid, which is more soluble at a pH above its pKa.[5]
Quantitative and Qualitative Solubility Data
The following tables summarize the available solubility data for various biotinylated PEG compounds. It is important to note that some values are estimations based on structurally similar compounds.
Table 1: Solubility of Biotin-PEG-Amine Derivatives
| Compound | Solvent | Solubility | Molar Concentration (mM) | Reference(s) |
| Biotin-PEG3-Amine | DMF | 20 mg/mL | ~39.5 | [4] |
| DMSO | 20 mg/mL | ~39.5 | [4] | |
| Ethanol | 20 mg/mL | ~39.5 | [4] | |
| Biotin-PEG5-Amine | DMF | ~20 mg/mL (estimated) | ~39.5 | [4] |
| DMSO | ~20 mg/mL (estimated) | ~39.5 | [4] | |
| Ethanol | ~20 mg/mL (estimated) | ~39.5 | [4] | |
| Biotin-PEG7-Amine | Water | 83.33 mg/mL | 140.11 | [9] |
| DMSO | Soluble | Not Specified | [9] | |
| DCM | Soluble | Not Specified | [9] | |
| DMF | Soluble | Not Specified | [9] |
Table 2: Solubility of Other Biotin-PEG Derivatives
| Compound | Solvent | Solubility | Reference(s) |
| Biotin-PEG4-S-S-Acid | Water | Good solubility expected | [10] |
| DMSO | High solubility anticipated | [10] | |
| DMF | Good solubility expected | [10] | |
| Biotin-PEG8-Alcohol | Water | Soluble | [11] |
| DMSO | Soluble | [11] | |
| Biotin-PEG12-Acid | Water | Soluble | [12] |
| DMSO | Soluble | [12] | |
| Biotin-PEG5-NH-Boc | Polar Aprotic (DMSO, DMF) | Readily Soluble | [7] |
| Chlorinated (DCM) | Readily Soluble | [7] | |
| Alcohols (Methanol, Ethanol) | Moderately Soluble | [7] | |
| Ethers (Diethyl Ether) | Sparingly Soluble | [7] | |
| Hydrocarbons (Toluene, Hexanes) | Insoluble | [7] |
Experimental Protocols for Solubility Determination
This method determines the equilibrium solubility of a compound.[4]
Materials:
-
Biotinylated PEG compound
-
Solvent of interest (e.g., aqueous buffer, organic solvent)
-
Glass vials with screw caps
-
Orbital shaker at a constant temperature
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the solid biotinylated PEG compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Equilibrate for 24-48 hours.
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtrate to a concentration within the linear range of a pre-established calibration curve and quantify using a suitable analytical method.
-
Calculation: The calculated concentration represents the equilibrium solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. laysanbio.com [laysanbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bioconjugation with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Transformative Role of PEG Linkers in Bioconjugation
In the landscape of modern therapeutics and diagnostics, bioconjugation has emerged as a cornerstone technology, enabling the precise chemical linkage of molecules to enhance their function and efficacy. At the heart of many successful bioconjugation strategies lies the use of Poly(ethylene glycol) (PEG) linkers. PEGylation, the process of covalently attaching PEG chains to biomolecules such as proteins, peptides, and small molecule drugs, has revolutionized the pharmaceutical industry by addressing key challenges in drug development.[1]
PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when conjugated to a therapeutic agent, can dramatically improve its pharmacological properties.[2] The primary advantages of utilizing PEG linkers include significantly increased solubility and stability of the conjugated molecule, a reduction in immunogenicity by masking epitopes from the host's immune system, and enhanced pharmacokinetics, leading to a prolonged circulatory half-life and reduced dosing frequency.[3][4] This technical guide provides a comprehensive exploration of bioconjugation with PEG linkers, offering a deep dive into the core principles, diverse chemistries, and practical applications. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to effectively leverage PEGylation in their work.
Core Principles of PEGylation: Enhancing Biopharmaceutical Performance
The remarkable utility of PEG in bioconjugation stems from its unique physicochemical properties. The repeating ethylene oxide units of the PEG chain create a flexible, hydrophilic shield around the conjugated molecule.[5] This "stealth" effect sterically hinders the approach of proteolytic enzymes and antibodies, thereby increasing the bioconjugate's stability and reducing its immunogenicity.[4] Furthermore, the increased hydrodynamic radius of the PEGylated molecule significantly reduces its renal clearance, leading to a longer circulation time in the bloodstream.[4][6]
The versatility of PEG linkers is further enhanced by the ability to functionalize the ends of the PEG chain with a variety of reactive groups. This allows for targeted conjugation to specific functional groups on biomolecules, such as the primary amines of lysine residues or the sulfhydryl groups of cysteine residues.[7] The choice of PEG linker architecture—whether linear, branched, or multi-arm—and its molecular weight are critical design parameters that can be tailored to optimize the therapeutic profile of the final bioconjugate.[8][9]
Types of PEG Linkers and Their Chemistries
The selection of an appropriate PEG linker is dictated by the specific application and the functional groups available on the biomolecule. PEG linkers can be broadly categorized by their architecture and the reactivity of their end groups.
Architectural Classification:
-
Linear PEG Linkers: These are the most common type, consisting of a single, straight chain of PEG units. They are widely used in drug delivery and protein conjugation.[10]
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture provides a larger hydrodynamic volume for a given molecular weight, which can lead to a more pronounced effect on extending the half-life of the conjugated molecule.[8][11]
-
Multi-Arm PEG Linkers: With three or more PEG arms, these linkers are often used in the creation of hydrogels and for applications requiring multiple attachment points.[12]
Functional Classification:
-
Homobifunctional PEG Linkers: These possess the same reactive group at both ends of the PEG chain and are used for cross-linking identical molecules.
-
Heterobifunctional PEG Linkers: Featuring different reactive groups at each end, these linkers are ideal for conjugating two different molecules, a common requirement in targeted drug delivery.[12]
-
Cleavable PEG Linkers: These linkers are designed to be stable in circulation but can be cleaved to release the payload under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes.[5]
The most common conjugation chemistries target primary amines (lysine residues) and thiols (cysteine residues) on proteins. N-hydroxysuccinimide (NHS) esters are widely used for their reactivity towards primary amines, forming stable amide bonds.[3] For site-specific conjugation, maleimide chemistry is frequently employed to target the less abundant free thiol groups of cysteine residues, forming a stable thioether bond.[13]
Quantitative Data on the Impact of PEGylation
The choice of PEG linker architecture and molecular weight has a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of a bioconjugate. The following tables summarize key data from various studies to guide the rational design of PEGylated therapeutics.
Table 1: Comparison of Pharmacokinetic Parameters for Linear vs. Branched PEGylated TNF Nanobody (40 kDa total PEG) [9]
| Parameter | Linear PEG (1 x 40 kDa) | Branched PEG (2 x 20 kDa) | Branched PEG (4 x 10 kDa) |
| In Vivo Exposure | Lower | Superior | Superior |
| Potency (in vitro) | Similar | Similar | Similar |
Table 2: Effect of PEG Molecular Weight on the Pharmacokinetics of Interferon-α-2a
| PEG Molecular Weight | Half-life (t½) in hours |
| Unmodified | 1.2 |
| 20 kDa | 13.3 |
| 2 x 20 kDa (diPEGylated) | 25.4 |
| 40 kDa | 34.1 |
| 60 kDa | 49.3 |
Table 3: Impact of PEG Molecular Weight on the Stability of Lysozyme [5]
| Feature | Unmodified Lysozyme | 2 kDa mono-PEGylated Lysozyme | 5 kDa mono-PEGylated Lysozyme | 10 kDa mono-PEGylated Lysozyme |
| Melting Temperature (Tm) | 75.2°C | Increased | Further Increased | Highest Tm |
| Solubility | Baseline | > 11-fold increase | Completely Soluble | Completely Soluble |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of PEGylated bioconjugates. The following sections provide step-by-step methodologies for key experiments.
Protocol 1: Amine-Reactive PEGylation using an NHS-Ester PEG Linker
This protocol outlines the procedure for conjugating a PEG-NHS ester to a protein via its primary amine groups.[2][3]
Materials:
-
Protein to be PEGylated (e.g., IgG antibody)
-
Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl valerate)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free buffer.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the required amount of PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS-ester is susceptible to hydrolysis in aqueous solutions.
-
PEGylation Reaction: Slowly add the desired molar excess (e.g., 20-fold) of the dissolved PEG-NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Immediately purify the PEGylated protein to remove unreacted PEG reagent and byproducts using a desalting column or dialysis.
Protocol 2: Thiol-Specific PEGylation with PEG-Maleimide
This protocol describes the site-specific conjugation of a PEG-Maleimide to a protein containing a free cysteine residue.[2][13]
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide reagent
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5, containing EDTA)
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Degassing equipment (optional)
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the thiol-free reaction buffer. If necessary, reduce existing disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.
-
PEG Reagent Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible solvent immediately before use.
-
PEGylation Reaction: Add the PEG-Maleimide solution to the protein solution at a molar ratio of 10 to 20 moles of PEG per mole of protein.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. If the protein is sensitive to oxidation, perform the reaction under an inert atmosphere.
-
Purification: Purify the PEGylated protein using size-exclusion chromatography or dialysis to remove unreacted PEG-Maleimide.
Protocol 3: Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)
SEC is a common method for purifying PEGylated proteins from unreacted protein and excess PEG reagent.[2]
Materials:
-
SEC column (e.g., Superdex 200)
-
Chromatography system (FPLC or HPLC)
-
Mobile Phase (e.g., PBS, pH 7.4)
-
PEGylated protein reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Sample Loading: Load the clarified PEGylation reaction mixture onto the column.
-
Elution: Elute the sample with the mobile phase in an isocratic mode. The larger PEGylated protein will elute first, followed by the smaller unreacted protein and then the free PEG reagent.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence of the purified PEGylated protein.
Protocol 4: Characterization of PEGylated Protein by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is used to determine the molecular weight and the degree of PEGylation.[12]
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
MALDI matrix solution (e.g., sinapinic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix a small volume of the protein sample with the MALDI matrix solution.
-
Target Spotting: Spot the mixture onto the MALDI target plate and allow it to air dry.
-
Mass Spectrometry Analysis: Insert the target plate into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: The resulting spectrum will show a series of peaks, with each peak corresponding to the protein with a different number of attached PEG chains. This allows for the determination of the average molecular weight and the heterogeneity of the PEGylated product.
Visualizing Key Pathways and Workflows
Diagrams are essential for understanding the complex biological pathways and experimental processes involved in bioconjugation with PEG linkers. The following visualizations are provided in the DOT language for use with Graphviz.
Conclusion
Bioconjugation with PEG linkers is a powerful and versatile strategy that has profoundly impacted the development of biopharmaceuticals. By enhancing solubility, stability, and pharmacokinetic profiles, PEGylation has enabled the creation of more effective and patient-friendly therapies. A thorough understanding of the different types of PEG linkers, their conjugation chemistries, and the impact of their architectural and molecular weight variations is essential for the rational design of next-generation bioconjugates. The detailed protocols and visual aids provided in this guide serve as a valuable resource for researchers and scientists working to harness the full potential of PEGylation technology in their drug development endeavors. As the field continues to evolve, the innovative application of PEG linkers will undoubtedly continue to drive the creation of novel and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Function of the methyl ethanethioate group in bioconjugation
An In-depth Technical Guide to the Function of the Methyl Ethanethioate Group in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Thioesters in Bioconjugation
In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount. The methyl ethanethioate group, a representative alkyl thioester, serves as a cornerstone functional group for one of the most powerful protein engineering techniques: Native Chemical Ligation (NCL) . While the small molecule itself, S-methyl ethanethioate, is a simple thioester, in bioconjugation, this terminology refers to a peptide or protein whose C-terminal carboxylic acid has been converted into a methyl thioester (Peptide-C(O)S-CH₃).[1]
This functional group acts as a moderately reactive electrophile, enabling the chemoselective formation of a native peptide bond when reacted with a partner peptide possessing an N-terminal cysteine residue.[2][3] This guide provides a detailed examination of the function, mechanism, kinetics, and practical application of this thioester group in the synthesis of complex bioconjugates.
Core Function: Native Chemical Ligation (NCL)
The primary function of the C-terminal methyl ethanethioate group is to serve as an activated carbonyl source for NCL. This reaction allows for the covalent condensation of two unprotected peptide or protein segments in an aqueous buffer at neutral pH.[2][4] The result is the formation of a native, chemically indistinguishable amide bond at the ligation site.[5][6][7]
The NCL reaction is exceptionally regioselective and chemoselective; the reaction occurs specifically between the C-terminal thioester and the N-terminal cysteine, even in the presence of numerous other functional groups (like lysine amines or internal cysteine thiols) on the peptide chains.[2][8]
The NCL Mechanism
The reaction proceeds via a well-established two-step mechanism:[2][5][8]
-
Initial Transthioesterification: The deprotonated thiol side chain (thiolate) of the N-terminal cysteine residue on one peptide performs a nucleophilic attack on the carbonyl carbon of the C-terminal thioester of the second peptide. This initial step is a reversible thiol-thioester exchange that forms a new thioester-linked intermediate.
-
S-to-N Acyl Shift: The intermediate undergoes a rapid and irreversible intramolecular rearrangement. The α-amino group of the cysteine attacks the newly formed thioester carbonyl, proceeding through a five-membered ring transition state to form a stable, native amide bond. This S-to-N acyl shift is the thermodynamic driving force for the reaction.[2]
Quantitative Data: Reaction Kinetics and Stability
The rate of NCL is influenced by several factors, including the steric hindrance of the C-terminal amino acid of the thioester peptide, the pH of the solution, and the nature of the thioester leaving group.
Reactivity: Alkyl vs. Aryl Thioesters
While alkyl thioesters like methyl ethanethioate are competent for NCL, aryl thioesters (e.g., phenyl or 4-mercaptophenylacetic acid [MPAA] thioesters) are significantly more reactive.[8] This is because aryl thiols are better leaving groups due to their lower pKa.[8]
In many modern NCL protocols, a more stable alkyl thioester is used as the starting material, and a catalytic amount of an aryl thiol (such as thiophenol or MPAA) is added to the reaction buffer.[4][9] This generates the more reactive aryl thioester in situ through thiol-thioester exchange, accelerating the overall ligation rate.[10]
Kinetic Data
Recent studies have begun to dissect the kinetics of the two steps of NCL, providing distinct rate constants for transthioesterification (k₁) and the S-to-N acyl shift (k₂). Steric hindrance at the C-terminal residue of the thioester peptide primarily affects the rate of the acyl shift (k₂).
| C-Terminal Residue of Thioester | Ligation Partner | Thioester Type | k₁ (M⁻¹s⁻¹) | k₂ (s⁻¹) | Half-life of Intermediate (t½) | Reference |
| Valine | CTAFS | Phenyl α-selenoester | 3.7 ± 0.2 | 0.0132 ± 0.0003 | 52 s | [11][12] |
| Valine | CTAFS | 4-MBA Phenyl α-thioester | 0.23 ± 0.01 | - | - | [11][12] |
| Valine | (MeCys)TAFS | Phenyl α-selenoester | 5.5 ± 0.4 | 0.0012 ± 0.0002 | 577 s | [11][13] |
| Alanine | CTAFS | Phenyl α-selenoester | 26 ± 2 | 0.22 ± 0.01 | 3 s | [11][13] |
| Proline | CTAFS | Phenyl α-selenoester | 0.72 ± 0.03 | 0.031 ± 0.001 | 22 s | [11][13] |
| Note: Selenoesters are used to accelerate the first step (k₁) to allow for accurate measurement of the second step (k₂). The k₁ for a comparable thioester is significantly slower. The data illustrates the profound impact of the C-terminal residue on the acyl shift rate (k₂). |
Stability
Thioesters are considered "energy-rich" compounds but are sufficiently stable in aqueous solutions at neutral pH to be effective reagents.[10][14][15] They are, however, susceptible to hydrolysis, especially in the presence of certain additives. For example, the reducing agent TCEP, commonly used in ligation buffers, has been shown to accelerate thioester hydrolysis, which can be a competing side reaction.[10]
Experimental Protocols
Protocol 1: Synthesis of a Peptide C-Terminal Alkyl Thioester
Peptide thioesters are typically prepared using Boc-chemistry solid-phase peptide synthesis (SPPS) on a specific thioester resin.[9] Alternatively, Fmoc-SPPS methods using thioester surrogates have been developed.[16][17]
Summary of Boc-SPPS Method: [9]
-
Resin Preparation: Start with a resin designed for thioester synthesis, such as a 3-carboxypropanesulfonamide linker on MBHA resin.
-
Amino Acid Coupling: Couple the C-terminal amino acid to the resin to create the thioester linkage.
-
Chain Elongation: Assemble the peptide chain using standard Boc-SPPS cycles (TFA deprotection, neutralization, HBTU/DIEA coupling).
-
Cleavage: Treat the final peptidyl-resin with anhydrous HF to cleave the peptide from the resin, yielding the C-terminal thioester peptide.
Protocol 2: Native Chemical Ligation
This protocol describes a general procedure for the ligation of a peptide-thioester with an N-terminal cysteine peptide.[4][9]
Materials:
-
Peptide-1 with C-terminal methyl ethanethioate group (lyophilized powder).
-
Peptide-2 with N-terminal cysteine residue (lyophilized powder).
-
Ligation Buffer (Stock): 6 M Guanidine HCl, 0.2 M sodium phosphate, pH 7.5.
-
Thiol Catalyst (e.g., 4-mercaptophenylacetic acid - MPAA, or a mix of thiophenol and benzyl mercaptan).
-
Reducing Agent (e.g., TCEP-HCl).
-
Analytical and Preparative RP-HPLC.
-
Mass Spectrometer (e.g., ESI-MS).
Procedure:
-
Peptide Dissolution: Dissolve equimolar amounts of Peptide-1 and Peptide-2 in the ligation buffer to a final concentration of 1-5 mM for each peptide. Ensure complete dissolution.
-
Add Reducing Agent: Add TCEP to a final concentration of 20-50 mM to ensure all cysteine residues are in their reduced thiol form.
-
Initiate Ligation: Add the thiol catalyst. If using thiophenol/benzyl mercaptan, add to a final concentration of 1-2% (v/v) each.[9] If using MPAA, add to a final concentration of 20-50 mM. Vortex briefly.
-
Reaction Incubation: Allow the reaction to proceed at room temperature or 37°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots at various time points (e.g., 1, 4, 8, 24 hours). Quench the aliquot with 0.1% TFA and analyze by RP-HPLC and MS to observe the disappearance of starting materials and the appearance of the ligated product.
-
Purification: Once the reaction is complete (typically >90% conversion), purify the final ligated protein product using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
Applications in Drug Development and Research
The ability to synthesize large, complex proteins and bioconjugates via NCL has had a profound impact on drug development and biomedical research.
-
Total Synthesis of Proteins: NCL allows for the synthesis of proteins larger than what is accessible by standard SPPS (~50 amino acids).[5][18]
-
Incorporation of PTMs and Probes: It enables the site-specific incorporation of post-translational modifications (PTMs), fluorescent labels, isotopic labels, or non-canonical amino acids.[16]
-
Protein Semisynthesis: A recombinantly expressed protein fragment can be ligated to a synthetic peptide, combining the scalability of protein expression with the versatility of chemical synthesis.[2]
-
Antibody-Drug Conjugates (ADCs): While other chemistries are also used, ligation technologies provide a route to homogenous ADCs with precise drug-to-antibody ratios.
Conclusion
The methyl ethanethioate group, as a stable and accessible alkyl thioester, is a critical tool in advanced bioconjugation. Its function as the electrophilic component in Native Chemical Ligation facilitates the robust and chemoselective synthesis of native peptide bonds. Understanding its reactivity, particularly in the context of thiol-catalyzed rate acceleration, and mastering the associated experimental protocols allows researchers to construct complex, precisely engineered proteins and bioconjugates that are indispensable for modern drug discovery and chemical biology.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. Native Chemical Ligation for Cyclic Peptide Design - Creative Peptides [creative-peptides.com]
- 8. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reactivity of thioesters in biochemistry and native chemical ligation - American Chemical Society [acs.digitellinc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 17. Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker for the Preparation of Peptide-Thioester Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Biotin-PEG Linkers in Biochemical Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern life sciences and drug development, the ability to specifically label, purify, and target biomolecules is paramount. Biotin-PEG linkers have emerged as indispensable tools in this arena, offering a powerful combination of the highly specific and robust biotin-avidin interaction with the advantageous physicochemical properties of polyethylene glycol (PEG). This technical guide provides an in-depth exploration of the core applications of biotin-PEG linkers, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles, provide detailed experimental methodologies, present quantitative data for comparative analysis, and visualize complex workflows and pathways to facilitate a comprehensive understanding of this versatile technology.
The core utility of biotin-PEG linkers lies in the synergistic effect of their two key components. Biotin, a small vitamin, exhibits an extraordinarily high affinity for the proteins avidin and streptavidin, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), making it one of the strongest known non-covalent interactions in nature.[1] This near-irreversible binding forms the basis for highly specific and sensitive detection, immobilization, and purification strategies.[1]
The PEG spacer, a hydrophilic and flexible polymer, confers several crucial advantages. It enhances the water solubility of biotinylated molecules, reduces aggregation, and minimizes non-specific binding to surfaces and other proteins.[1] Furthermore, the PEG linker acts as a flexible spacer arm, mitigating steric hindrance and allowing the biotin moiety to efficiently access the deep binding pocket of avidin or streptavidin.[1][2] The length of the PEG chain can be precisely controlled to optimize the distance between the biotin and the conjugated biomolecule for specific applications.[1]
This guide will explore the application of biotin-PEG linkers in key research areas, including immunoassays, surface plasmon resonance, pull-down assays, and flow cytometry, providing the necessary technical details to empower researchers to effectively harness the potential of this powerful bioconjugation tool.
Core Concepts: The Structure and Function of Biotin-PEG Linkers
Biotin-PEG linkers are bifunctional molecules that consist of three key components: a biotin head group, a polyethylene glycol (PEG) spacer, and a reactive group for conjugation to a target molecule.
dot
Caption: Basic structure of a Biotin-PEG linker.
The choice of the reactive group is dictated by the available functional groups on the target biomolecule. Common reactive groups include:
-
N-hydroxysuccinimide (NHS) esters: React with primary amines (-NH₂) found in lysine residues and the N-terminus of proteins.[3][4]
-
Maleimides: React specifically with sulfhydryl groups (-SH) in cysteine residues.[5]
-
Azides and Alkynes: Used in "click chemistry" for highly specific and efficient bioconjugation.[6][7]
The PEG spacer's length is a critical parameter that can be adjusted to optimize assay performance by influencing solubility, steric hindrance, and binding kinetics.[2][8]
Data Presentation: Quantitative Impact of PEG Linker Length
The length of the PEG spacer can significantly impact the outcome of biochemical assays. The following tables summarize quantitative data from various studies, illustrating the effect of different PEG linker lengths.
Table 1: Effect of PEG Linker Length on Mass Spectrometry-Based Peptide Identification
| Biotin-PEG-azide Variant | Number of DDA Runs | Total Peptides Identified | Average Peptides Identified per Run |
| Biotin-PEG3-azide | 3 | 1,234 | 411 |
| Biotin-PEG4-azide | 3 | 1,356 | 452 |
| Biotin-PEG5-azide | 3 | 1,421 | 474 |
| Mixture of all three | 3 | 1,512 | 504 |
| Data suggests that a mixture of PEG linker lengths may enhance peptide identification in mass spectrometry experiments.[6] |
Table 2: Influence of PEG Linker Length on In Vivo Performance of Drug Conjugates
| Application | Conjugate | PEG Linker MW | Observation | Reference |
| Drug Half-life | Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | [2] |
| 10 kDa | 11.2-fold increase in half-life compared to no PEG. | [2] | ||
| Tumor Accumulation | Folate-Linked Liposomes | 2 kDa (PEG2000) | Increased cellular uptake in vitro. | [2] |
| 10 kDa (PEG10000) | Significantly increased in vivo tumor accumulation and reduced tumor size by >40% compared to 2k and 5k linkers. | [2] |
Table 3: Comparative Binding Affinity of Biotin-PEG to Avidin
| Biotinylated Ligand | PEG Spacer MW ( g/mol ) | Equilibrium Dissociation Constant (Kd) (M) | Stoichiometry (Biotin:Avidin) | Reference |
| Biotin | 0 | ~10⁻¹⁵ | 4:1 | [8] |
| Biotin-PEG | 588 | ~10⁻⁸ | 4:1 | [8] |
| Biotin-PEG | 3400 | ~10⁻⁸ | 4:1 | [8] |
| Biotin-PEG | 5000 | ~10⁻⁸ | 1:1 | [8] |
| Note: Increasing PEG length can decrease binding affinity and alter stoichiometry. |
Applications and Experimental Protocols
Biotin-PEG linkers are utilized in a wide array of biochemical assays. This section provides an overview of key applications and detailed experimental protocols.
Immunoassays (ELISA)
In Enzyme-Linked Immunosorbent Assays (ELISAs), biotinylating a detection antibody with a PEG linker can enhance signal amplification and reduce non-specific binding, leading to improved assay sensitivity.[6]
dot
Caption: Workflow of a sandwich ELISA using a Biotin-PEGylated detection antibody.
Protocol: Protein Biotinylation with Biotin-PEG-NHS Ester
This protocol describes the labeling of a protein (e.g., an antibody) with an amine-reactive Biotin-PEG-NHS ester.
-
Materials:
-
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.[9]
-
Prepare Biotin Reagent: Immediately before use, dissolve the Biotin-PEG-NHS Ester in DMSO or DMF to a stock concentration of 10 mM.[9] Do not store the reconstituted reagent.[4]
-
Biotinylation Reaction: Add a 5- to 20-fold molar excess of the biotin reagent to the protein solution.[3] The final organic solvent concentration should be below 10%.[3] Incubate for 30-60 minutes at room temperature or 2 hours on ice with gentle mixing.[3]
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[9]
-
Purification: Remove excess biotin reagent by desalting chromatography or dialysis.[9]
-
Quantification (Optional): Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10]
-
Surface Plasmon Resonance (SPR)
In SPR, biotin-PEG linkers are used to immobilize ligands onto streptavidin-coated sensor chips for real-time analysis of biomolecular interactions. The PEG spacer minimizes steric hindrance and non-specific binding to the sensor surface, leading to higher quality kinetic data.[11]
dot
Caption: Workflow for an SPR experiment using a Biotin-PEGylated ligand.
Protocol: Site-Specific Biotinylation with Biotin-PEG-Maleimide for SPR
This protocol is for labeling a protein with a free sulfhydryl group (cysteine) for oriented immobilization.
-
Materials:
-
Procedure:
-
Protein Preparation: Ensure the protein is in a thiol-free buffer (e.g., PBS). If necessary, reduce disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature, followed by removal of the reducing agent.[5]
-
Prepare Biotin Reagent: Equilibrate the Biotin-PEG-Maleimide to room temperature and dissolve in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution.[5] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Purification: Remove unreacted biotin reagent using a desalting column.[5]
-
Pull-Down Assays
Pull-down assays are used to study protein-protein interactions. A "bait" protein is biotinylated with a PEG linker and immobilized on streptavidin beads to "pull down" its interacting "prey" proteins from a cell lysate.
dot
Caption: General workflow of a pull-down assay using a Biotin-PEGylated bait protein.
Protocol: Pull-Down Assay with Biotinylated Bait Protein
-
Materials:
-
Biotinylated bait protein.
-
Streptavidin-coated magnetic or agarose beads.
-
Cell lysate containing prey proteins.
-
Lysis buffer.
-
Wash buffer.
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Procedure:
-
Bead Preparation: Wash streptavidin beads with lysis buffer.
-
Immobilization: Incubate the washed beads with the biotinylated bait protein for 1-3 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash three times with lysis buffer to remove unbound bait protein.
-
Incubation with Lysate: Add the cell lysate to the beads and incubate for 1-3 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Western blotting or mass spectrometry.[12]
-
Flow Cytometry
In flow cytometry, biotin-PEGylated antibodies are used for indirect staining of cells. The PEG linker enhances the accessibility of the biotin to a fluorochrome-conjugated streptavidin, leading to a stronger signal.[10]
Protocol: Indirect Staining of Cells for Flow Cytometry
-
Materials:
-
Cell suspension.
-
Biotinylated primary antibody.
-
Fluorochrome-conjugated streptavidin.
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).
-
Fc receptor blocking agent (optional).
-
-
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and adjust to the desired concentration.
-
Fc Block (Optional): Incubate cells with an Fc receptor blocking agent for 10-15 minutes at 4°C.[10]
-
Primary Antibody Staining: Add the biotinylated primary antibody (at a predetermined optimal concentration) and incubate for 30 minutes at 4°C, protected from light.[10]
-
Washing: Wash the cells twice with ice-cold Flow Cytometry Staining Buffer.[10]
-
Secondary Staining: Resuspend the cells and add the fluorochrome-conjugated streptavidin. Incubate for 30 minutes at 4°C, protected from light.[10]
-
Final Washes: Wash the cells twice with staining buffer.[10]
-
Data Acquisition: Resuspend the cells in staining buffer and analyze on a flow cytometer.[10]
-
Signaling Pathway Investigation
Biotin-PEG linkers are valuable tools for studying signaling pathways. A biotin-PEGylated ligand can be used to track receptor-ligand interactions, receptor internalization, and to isolate receptor complexes for downstream analysis. For example, a biotin-PEGylated Epidermal Growth Factor (EGF) can be used to study the EGFR signaling pathway.
dot
Caption: EGFR signaling pathway initiated by a Biotin-PEGylated EGF ligand.
The use of a biotin-PEGylated ligand, such as EGF or Vascular Endothelial Growth Factor (VEGF), allows for the specific pull-down of the activated receptor complex (e.g., EGFR or VEGFR) and its associated signaling proteins for identification and characterization by mass spectrometry.[12][13][14]
Conclusion
Biotin-PEG linkers are remarkably versatile and powerful tools that have found widespread application across various disciplines in life science research and drug development. Their unique ability to combine the high-specificity of the biotin-avidin interaction with the beneficial properties of PEG has enabled significant advancements in immunoassays, protein interaction studies, and cell biology. This technical guide has provided a comprehensive overview of the core applications, supported by quantitative data, detailed experimental protocols, and illustrative workflows. By understanding the fundamental principles and methodologies presented, researchers, scientists, and drug development professionals can effectively leverage Biotin-PEG linkers to achieve their experimental goals with greater precision and efficiency.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Site-specifically biotinylated VEGF(121) for near-infrared fluorescence imaging of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
An In-depth Technical Guide to the Synthesis of Biotin-PEG3-methyl ethanethioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Biotin-PEG3-methyl ethanethioate, a valuable heterobifunctional linker used in various bioconjugation applications, including the development of Proteolysis Targeting Chimeras (PROTACs). This document details a plausible and chemically sound two-step synthetic pathway, complete with experimental protocols and expected characterization data.
Introduction
This compound is a versatile molecule that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal methyl ethanethioate group. The thioester functionality serves as a protected thiol, which can be deprotected under specific conditions to reveal a reactive sulfhydryl group, enabling covalent linkage to target molecules. This combination of features makes it a valuable tool in drug discovery and chemical biology for applications such as protein labeling, pull-down assays, and the construction of complex bioconjugates.
Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of a hydroxyl-terminated intermediate, Biotin-PEG3-OH. The second step is the conversion of the terminal hydroxyl group to the desired methyl ethanethioate.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of Biotin-PEG3-OH
This step involves the coupling of an activated biotin derivative, such as Biotin-NHS ester, with 2-(2-(2-aminoethoxy)ethoxy)ethanol.
Materials:
-
D-(+)-Biotin
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
2-(2-(2-Aminoethoxy)ethoxy)ethanol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
5% Citric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Biotin: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-(+)-Biotin (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add a solution of DCC or EDC (1.1 equivalents) in anhydrous DMF dropwise to the biotin solution with constant stirring. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, if DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The resulting solution containing the Biotin-NHS ester is typically used in the next step without further purification.[1]
-
Coupling with Amino-PEG3-OH: To the solution of Biotin-NHS ester from the previous step, add 2-(2-(2-aminoethoxy)ethoxy)ethanol (1 equivalent) and TEA or DIPEA (2-3 equivalents). Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Biotin-PEG3-OH.
Step 2: Synthesis of this compound via Mitsunobu Reaction
This step converts the terminal hydroxyl group of Biotin-PEG3-OH to a methyl ethanethioate group using a Mitsunobu reaction.[2][3][4][5][6]
Materials:
-
Biotin-PEG3-OH (from Step 1)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Thioacetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve Biotin-PEG3-OH (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Addition of Reagents: To the stirred solution, add thioacetic acid (1.2 equivalents). Cool the mixture to 0°C in an ice bath.
-
Mitsunobu Reaction: Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield this compound. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a suitable solvent system prior to chromatography.
Data Presentation
The following tables summarize the expected physicochemical properties and representative analytical data for the key compounds in this synthesis.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Biotin-PEG3-OH | C16H29N3O5S | 375.48 | White to off-white solid |
| This compound | C18H31N3O5S2 | 433.58 | Off-white to pale yellow oil or solid |
Table 2: Representative Analytical Data
| Compound | Analytical Technique | Expected Results |
| Biotin-PEG3-OH | ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.5-7.0 (br s, 2H, -NH), 4.5 (m, 1H), 4.3 (m, 1H), 3.8-3.5 (m, 12H, PEG-CH₂), 3.1 (m, 1H), 2.9 (dd, 1H), 2.7 (d, 1H), 2.2 (t, 2H), 1.8-1.4 (m, 6H). |
| Mass Spectrometry (ESI+) | m/z: 376.18 [M+H]⁺, 398.16 [M+Na]⁺ | |
| This compound | ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.5-7.0 (br s, 2H, -NH), 4.5 (m, 1H), 4.3 (m, 1H), 3.7-3.5 (m, 10H, PEG-CH₂), 3.1 (t, 2H, -CH₂-S-), 2.9 (dd, 1H), 2.7 (d, 1H), 2.3 (s, 3H, -S-C(O)CH₃), 2.2 (t, 2H), 1.8-1.4 (m, 6H). |
| Mass Spectrometry (ESI+) | m/z: 434.17 [M+H]⁺, 456.15 [M+Na]⁺ |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key workflows and logical relationships in the synthesis and application of this compound.
Conclusion
The two-step synthesis of this compound outlined in this guide provides a reliable and efficient method for obtaining this important bioconjugation reagent. The protocols are based on well-established chemical transformations and can be adapted by researchers for their specific needs. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compounds. This technical guide is intended to be a valuable resource for scientists and developers working in the fields of chemical biology, drug discovery, and proteomics.
References
- 1. benchchem.com [benchchem.com]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotin-PEG3-methyl ethanethioate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG3-methyl ethanethioate, a key reagent in the field of chemical biology and drug discovery. The document details its physicochemical properties, its role as a PROTAC (Proteolysis Targeting Chimera) linker, and provides illustrative experimental protocols for its application in proteomics and protein biology.
Core Compound Data
This compound is a specialized chemical tool designed for bioconjugation and targeted protein degradation studies. While a specific CAS (Chemical Abstracts Service) number for this compound could not be definitively identified through extensive searches, its fundamental properties have been compiled from various supplier and research databases.
| Property | Value | Source |
| Molecular Weight | 477.64 g/mol | MedchemExpress |
| Molecular Formula | C₂₀H₃₅N₃O₆S₂ | Immunomart |
| CAS Number | Not Available | - |
Role in PROTAC Technology
This compound serves as a PEG-based linker for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The structure of a PROTAC typically consists of three components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[1]
The biotin moiety of this compound can be used as a versatile handle for affinity purification or detection, while the polyethylene glycol (PEG) spacer enhances solubility and provides appropriate spatial orientation. The methyl ethanethioate group offers a reactive handle for conjugation to other molecular components.
Figure 1: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: General Protein Labeling with a Biotin-PEG Reagent
This protocol outlines a general workflow for labeling proteins with a biotin-PEG derivative for subsequent enrichment and analysis.
Materials:
-
Protein sample (1-10 mg/mL)
-
Biotin-PEG reagent (e.g., Biotin-PEG-NHS ester for primary amines)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
Streptavidin-coated beads
Procedure:
-
Protein Preparation: Ensure the protein sample is in an appropriate reaction buffer.
-
Biotinylation Reaction: Add the Biotin-PEG reagent to the protein solution. The molar excess of the reagent will depend on the number of reactive sites on the protein and the desired labeling efficiency. Incubate for 1-2 hours at room temperature or 4°C.
-
Quenching: Add quenching buffer to stop the reaction.
-
Removal of Excess Reagent: Use a desalting column to remove unreacted biotin-PEG reagent.
-
Enrichment of Biotinylated Proteins: Incubate the labeled protein sample with streptavidin-coated beads to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution or On-Bead Digestion: Elute the captured proteins or perform on-bead digestion for mass spectrometry analysis.
Figure 2: General workflow for protein biotinylation and enrichment.
Applications in Chemical Proteomics
Biotin-PEG linkers are instrumental in chemical proteomics for the identification of protein targets of small molecules.[3] A common strategy involves synthesizing a derivative of a bioactive small molecule that incorporates a reactive group for attaching a biotin-PEG linker via click chemistry or other bioorthogonal reactions. This "probe" molecule is then used to label its protein targets in a complex biological sample. The biotin tag allows for the subsequent enrichment of the probe-protein conjugates using streptavidin affinity chromatography, followed by identification of the proteins by mass spectrometry.[3] The PEG component of the linker improves the water solubility of the probe and reduces steric hindrance, enhancing the efficiency of both target binding and streptavidin capture.[3]
References
Methodological & Application
Application Notes and Protocols for Biotin-PEG3-methyl ethanethioate Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity of biotin for streptavidin and avidin provides a versatile and robust method for detection, purification, and immobilization of biomolecules. Biotin-PEG3-methyl ethanethioate is a thiol-reactive biotinylation reagent designed for the specific modification of sulfhydryl groups (-SH) on proteins, peptides, and other biomolecules.
This reagent features a biotin moiety for streptavidin binding, a hydrophilic three-unit polyethylene glycol (PEG3) spacer to enhance solubility and minimize steric hindrance, and a methyl ethanethioate group for covalent linkage to thiols. The thiol-reactivity of the methyl ethanethioate group proceeds via a thiol-thioester exchange mechanism, offering a targeted approach to bioconjugation, particularly for molecules where modification of primary amines is undesirable.
One of the key applications for this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The biotin tag can be utilized for the detection, purification, and in vitro analysis of PROTAC constructs.
These application notes provide detailed protocols for the use of this compound in bioconjugation, guidance on reaction optimization, and methods for the purification and analysis of the resulting biotinylated molecules.
Mechanism of Action: Thiol-Thioester Exchange
The bioconjugation of this compound to a biomolecule containing a free sulfhydryl group (e.g., a cysteine residue in a protein) occurs through a thiol-thioester exchange reaction. In this reaction, the thiolate anion (-S⁻) of the biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thioester in the this compound. This leads to the formation of a new, stable thioether bond between the biotin reagent and the biomolecule, with the release of methanethiol as a byproduct. The reaction is most efficient at a slightly alkaline pH, which promotes the deprotonation of the thiol group to the more reactive thiolate anion.[3]
Data Presentation: Quantitative Parameters for Thiol-Reactive Bioconjugation
Successful and reproducible biotinylation requires careful control of several experimental parameters. The following table provides recommended starting conditions for the bioconjugation of this compound to a protein. Optimization may be necessary for specific applications and target molecules.
| Parameter | Recommended Range | Notes |
| Molar Excess of Biotin Reagent | 10- to 50-fold molar excess over the biomolecule | The optimal ratio depends on the number of available thiol groups and the concentration of the biomolecule. A higher excess may be required for dilute solutions. |
| Biomolecule Concentration | 1-5 mg/mL | Higher concentrations generally lead to more efficient conjugation. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer | The buffer should be free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol). |
| Reaction pH | 7.5 - 8.5 | A slightly alkaline pH facilitates the formation of the nucleophilic thiolate anion, increasing reaction efficiency.[3] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. Reactions at 4°C can be performed overnight to minimize potential protein degradation. |
| Incubation Time | 1-4 hours at room temperature, or overnight at 4°C | The optimal time should be determined empirically. The reaction can be monitored by analyzing aliquots over time. |
| Quenching Reagent | Free cysteine or β-mercaptoethanol | Added to a final concentration of 10-50 mM to consume any unreacted biotinylation reagent. |
Experimental Protocols
Protocol 1: Biotinylation of a Thiol-Containing Protein
This protocol provides a general procedure for the biotinylation of a protein with free sulfhydryl groups using this compound.
Materials:
-
Protein of interest (containing free thiols) in a suitable thiol-free buffer (e.g., PBS, pH 7.5-8.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into a thiol-free buffer (e.g., PBS, pH 8.0) at a concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP. Crucially, the reducing agent must be completely removed prior to the addition of the biotinylation reagent. This can be achieved by dialysis or using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
-
Biotinylation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.
-
Mix gently but thoroughly.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 10-50 mM to consume any unreacted biotinylation reagent.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 2: Quantification of Biotinylation (HABA Assay)
The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.
Materials:
-
HABA/Avidin pre-mixed solution (commercially available kits are recommended)
-
Biotinylated protein sample
-
Spectrophotometer
Procedure:
-
Follow the instructions provided with the commercial HABA assay kit.
-
Briefly, a baseline absorbance of the HABA/Avidin solution is measured at 500 nm.
-
The biotinylated protein sample is added to the solution.
-
The decrease in absorbance at 500 nm is measured after the reading stabilizes.
-
The concentration of biotin is calculated based on the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.
-
The degree of labeling is expressed as the molar ratio of biotin to protein.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical labelling of active serum thioester proteins for quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein purification | Abcam [abcam.com]
- 5. Protein purification – Protein Expression and Purification Core Facility [embl.org]
Application Notes and Protocols for Biotin-PEG3-methyl ethanethioate in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-methyl ethanethioate is a versatile biotinylation reagent designed for the covalent modification of molecules and surfaces. This reagent features a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 3-unit polyethylene glycol (PEG) spacer to enhance water solubility and reduce steric hindrance, and a terminal methyl ethanethioate group. The methyl ethanethioate group is a protected thiol, which upon deprotection, yields a free sulfhydryl (-SH) group. This reactive thiol can then be specifically conjugated to various functional groups, most commonly maleimides, to form a stable thioether bond.
This two-step approach of deprotection followed by conjugation provides researchers with temporal control over the reactivity of the biotinylation reagent, making it a valuable tool in bioconjugation, drug delivery, and diagnostic assay development.
Principle of Use
The application of this compound involves a two-stage process. The first stage is the deprotection of the methyl ethanethioate group to generate the reactive Biotin-PEG3-thiol. The second stage is the conjugation of the newly formed thiol group with a thiol-reactive functional group on the target molecule, such as a maleimide.
Stage 1: Deprotection of this compound
The S-acetyl group is a common protecting group for thiols. Its removal can be achieved under mild basic conditions or through nucleophilic cleavage, revealing the free thiol.[1][2]
Stage 2: Conjugation to a Maleimide-Activated Molecule
The deprotected Biotin-PEG3-SH readily reacts with a maleimide group via a Michael addition reaction. This reaction is highly specific for thiols and proceeds efficiently at a pH range of 6.5-7.5 to form a stable covalent thioether bond.[3][4]
Data Presentation
The following tables summarize the key quantitative parameters for the successful deprotection of the S-acetyl group and the subsequent thiol-maleimide conjugation.
Table 1: Comparison of S-Acetyl Deprotection Methods
| Reagent/Method | Typical Reaction Conditions | Time | Typical Yield (%) | Notes |
| Base-Mediated Hydrolysis | ||||
| Sodium Hydroxide (NaOH) | 0.1 - 0.5 M in MeOH/water, Room Temperature | 1 - 17 hours | Variable, generally good for robust substrates[1] | Inexpensive and common reagents. Harsh conditions can degrade sensitive substrates.[1] |
| Nucleophilic Cleavage | ||||
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Aqueous buffer or organic solvent, Room Temperature | 1 - 2 hours | Generally high | Mild conditions, suitable for many biomolecules.[1] |
| Thiol-Thioester Exchange | ||||
| Thioglycolic Acid (TGA) | Phosphate Buffer (pH 8), Room Temperature | 24 hours | 51 - 80%[1] | Mild, chemoselective conditions but long reaction times.[1] |
Table 2: Quantitative Parameters for Thiol-Maleimide Conjugation
| Parameter | Recommended Range | Notes |
| pH of Conjugation Buffer | 6.5 - 7.5 | The thiol-maleimide reaction is most efficient and specific for thiols in this pH range.[3] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[3] |
| Molar Ratio (Biotin-PEG3-SH : Protein) | 10:1 to 20:1 | The optimal ratio should be determined empirically for each protein.[3] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Longer incubation at 4°C can be beneficial for sensitive proteins.[3] |
| Purification Method | Size-Exclusion Chromatography or Affinity Chromatography | Size-exclusion is recommended for removing excess reagent.[3] |
Experimental Protocols
Protocol 1: Deprotection of this compound to Yield Biotin-PEG3-SH
This protocol describes the deprotection of the S-acetyl group using hydroxylamine, a mild and efficient method suitable for many biomolecules.[1][2]
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (TEA) or a similar base
-
Degassed methanol (MeOH) or an appropriate buffer (e.g., Phosphate Buffer, pH 7.5)
-
Inert gas (Nitrogen or Argon)
-
Purification supplies (e.g., size-exclusion chromatography column, dialysis membrane)
Procedure:
-
Dissolve the this compound in degassed methanol or buffer to a final concentration of 10-20 mg/mL.
-
To this solution, add hydroxylamine hydrochloride to a final concentration of 0.5 M.
-
Add an equivalent amount of base, such as triethylamine, to neutralize the hydrochloride and liberate the free hydroxylamine.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours.[2]
-
Monitor the reaction progress for the appearance of a free thiol using Ellman's test or by analytical HPLC.
-
Upon completion, the resulting Biotin-PEG3-SH can be purified from excess reagents. For high molecular weight conjugates, dialysis or size-exclusion chromatography is effective. For the small molecule Biotin-PEG3-SH, preparative HPLC may be required.[2]
Protocol 2: Conjugation of Biotin-PEG3-SH to a Maleimide-Activated Protein
This protocol provides a general guideline for the conjugation of the deprotected Biotin-PEG3-SH to a protein containing a maleimide group.
Materials:
-
Biotin-PEG3-SH (freshly prepared from Protocol 1)
-
Maleimide-activated protein
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5.[3]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent (optional): Cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Prepare the Maleimide-Activated Protein: Dissolve the maleimide-activated protein in the conjugation buffer at a concentration of 1-10 mg/mL.[3]
-
Prepare the Biotin-PEG3-SH Solution: Immediately before use, dissolve the purified Biotin-PEG3-SH in a minimal amount of anhydrous DMSO or DMF, and then dilute to the desired concentration in the conjugation buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG3-SH solution to the maleimide-activated protein solution. The optimal molar ratio may need to be determined empirically for each specific application.[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
Quenching the Reaction (Optional): To stop the conjugation reaction, a quenching reagent such as cysteine or β-mercaptoethanol can be added at a final concentration of 1-10 mM.
-
Purification of the Biotinylated Protein: Remove the excess, unreacted Biotin-PEG3-SH and quenching reagent by size-exclusion chromatography (e.g., Sephadex G-25 column) or by dialysis against an appropriate buffer (e.g., PBS).[5]
Protocol 3: Quantification of Biotinylation using the HABA Assay
The degree of biotinylation (moles of biotin per mole of protein) can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Principle:
The HABA dye binds to avidin, producing a characteristic absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm. This decrease is proportional to the amount of biotin in the sample.
Materials:
-
HABA/Avidin pre-mixed solution or individual reagents
-
Biotinylated protein sample
-
Biotin standards of known concentration
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure (Microplate-based):
-
Add 180 µL of the HABA/Avidin solution to the wells of a microplate.[6]
-
Measure the initial absorbance at 500 nm.[6]
-
Add 20 µL of the biotin standards or the biotinylated protein samples to the wells and mix.
-
Incubate for 5 minutes at room temperature.[7]
-
Measure the final absorbance at 500 nm.
-
Calculate the Degree of Labeling: The number of moles of biotin per mole of protein can be calculated using the change in absorbance at 500 nm and the molar extinction coefficient of the HABA-avidin complex. Detailed calculation formulas are typically provided with commercial HABA assay kits.[6]
Visualizations
Caption: General workflow for the deprotection of this compound.
Caption: Experimental workflow for the conjugation of Biotin-PEG3-SH to a maleimide-activated protein.
References
Application Notes and Protocols: Biotin-PEG3-NHS Ester for Labeling Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the covalent attachment of biotin to molecules such as proteins, peptides, and nucleic acids, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for detection, purification, and immobilization of biomolecules. Biotin-PEG3-NHS Ester is a popular reagent for this purpose, featuring a biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group. The NHS ester reacts efficiently and specifically with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3][4][5] The PEG spacer enhances water solubility and reduces steric hindrance, improving the accessibility of the biotin for binding to streptavidin.
While the user initially inquired about Biotin-PEG3-methyl ethanethioate, it is important to note that the methyl ethanethioate functional group is not the standard reactive moiety for efficient labeling of primary amines. The established and more effective method for targeting primary amines is through the use of NHS esters. This document will therefore focus on the application and protocols for Biotin-PEG3-NHS Ester .
Reaction Mechanism
The labeling of primary amines with Biotin-PEG3-NHS Ester proceeds via a nucleophilic acyl substitution reaction. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.[1][6]
Quantitative Data Presentation
Successful and reproducible biotinylation requires careful control of reaction parameters. The following tables summarize key quantitative data for consideration when labeling proteins with Biotin-PEG3-NHS Ester.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Molar Excess of Biotin-PEG3-NHS Ester | 5- to 20-fold molar excess over the protein | The optimal ratio is dependent on the protein concentration and the number of available primary amines.[7] |
| Protein Concentration | 1-10 mg/mL | Higher protein concentrations generally result in more efficient labeling.[7] |
| Reaction pH | 7.2 - 8.5 | The reaction is most efficient at a slightly alkaline pH to ensure primary amines are deprotonated and thus nucleophilic.[2][7] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[4] |
| Incubation Time | 30-60 minutes at room temperature, or 2 hours on ice | Longer incubation times may be necessary for less reactive proteins or at lower temperatures.[7] |
| Quenching Reagent Concentration | 50-100 mM (e.g., Tris or glycine) | Added after the labeling reaction to consume any unreacted NHS ester.[7] |
Table 2: Methods for Quantifying Biotin Incorporation
| Method | Principle | Advantages | Disadvantages |
| HABA Assay | Colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from the avidin-HABA complex by biotin.[8][9] | Simple, inexpensive, and rapid.[9] | Low sensitivity and requires a relatively large sample volume.[9] |
| Fluorescent-Based Assays | Utilization of fluorescently labeled streptavidin or avidin to detect biotinylated proteins. | High sensitivity and low sample consumption.[9] | Can be more expensive than the HABA assay.[9] |
| ELISA | Enzyme-Linked Immunosorbent Assay format for the detection and quantification of biotinylated molecules. | High specificity and sensitivity.[9][10] | Longer assay time and more complex procedure.[9] |
| Mass Spectrometry | Direct measurement of the mass shift upon biotinylation. | Provides site-specific information and absolute quantification.[9][10] | Requires specialized equipment and expertise.[9] |
Experimental Protocols
Protocol 1: Labeling a Protein with Biotin-PEG3-NHS Ester
This protocol provides a general procedure for the biotinylation of a protein. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest
-
Biotin-PEG3-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Prepare the Protein Solution: Dissolve or buffer exchange the protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL.[7]
-
Prepare the Biotin-PEG3-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[7]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the Biotin-PEG3-NHS ester stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 10% to prevent protein denaturation.[7]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring or rotation.[7]
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.[7]
-
Purification of the Labeled Protein: Remove excess, unreacted biotinylation reagent and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
This protocol describes the use of the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to determine the degree of biotinylation.
Materials:
-
Biotinylated protein sample (purified)
-
HABA/Avidin solution (commercially available or prepared)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or microplate
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A₅₀₀) and record the value as A₅₀₀ HABA/Avidin.[8]
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[7]
-
Measure the absorbance at 500 nm again once the reading has stabilized. Record this value as A₅₀₀ HABA/Avidin/Biotin Sample.[7]
Calculation of Biotin Concentration:
The concentration of biotin can be calculated using the Beer-Lambert law. The change in absorbance is proportional to the amount of HABA displaced by biotin. The moles of biotin per mole of protein can then be determined. Detailed calculation steps are typically provided with commercial HABA assay kits.[7]
Application in Signaling Pathway Studies
Biotinylated proteins are invaluable for studying signaling pathways. For example, a biotinylated antibody against a specific cell surface receptor can be used to pull down the receptor and its interacting partners from cell lysates. The biotinylated complex can be captured using streptavidin-coated beads, and the co-precipitated proteins can be identified by mass spectrometry, revealing novel protein-protein interactions within a signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Biotin Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Protein Biotinylation with Biotin-PEG3-methyl ethanethioate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the covalent attachment of biotin to proteins using Biotin-PEG3-methyl ethanethioate. This reagent features a biotin moiety for detection and purification, a flexible three-unit polyethylene glycol (PEG) spacer to minimize steric hindrance, and a methyl ethanethioate group as the reactive handle for protein conjugation.
The methyl ethanethioate functional group is a thioester, which can react with nucleophilic residues on a protein's surface. The primary targets for this reaction are the thiol groups of cysteine residues and the primary amines of lysine residues and the protein's N-terminus. The specificity of the reaction can be influenced by adjusting the pH of the reaction buffer. At a near-neutral pH, the more nucleophilic thiol groups of cysteines are preferentially targeted. At a more alkaline pH, the deprotonated primary amines of lysines become more reactive.
Two distinct protocols are presented below to allow for targeted biotinylation of either cysteine or lysine residues.
Quantitative Data Summary
Successful and reproducible protein biotinylation is dependent on several key quantitative parameters. The following table summarizes the recommended starting conditions for both thiol-targeted and amine-targeted biotinylation protocols. Optimization may be required for specific proteins and applications.
| Parameter | Protocol A: Thiol-Reactive Biotinylation | Protocol B: Amine-Reactive Biotinylation | Notes |
| Target Residue | Cysteine (-SH) | Lysine (-NH₂), N-terminus | |
| Reaction pH | 6.5 - 7.5 | 8.0 - 9.0 | pH is critical for controlling reaction specificity. |
| Molar Excess of Biotin Reagent | 10- to 30-fold molar excess over protein | 20- to 50-fold molar excess over protein | The optimal ratio depends on the number of available target residues and protein concentration. |
| Protein Concentration | 1 - 10 mg/mL | 1 - 10 mg/mL | Higher protein concentrations generally lead to more efficient labeling. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to slow the reaction and minimize potential side reactions or protein degradation. |
| Reaction Time | 2 - 4 hours at RT, or overnight at 4°C | 2 - 4 hours at RT, or overnight at 4°C | Reaction time may require optimization. |
| Quenching Reagent | Free cysteine or β-mercaptoethanol (10-50 mM final concentration) | Tris or glycine (50-100 mM final concentration) | Quenching stops the reaction by consuming excess biotin reagent. |
Visualizing the Chemistry and Workflow
The following diagrams illustrate the chemical principles and the general experimental workflow for protein biotinylation using this compound.
Figure 1. Reaction scheme for protein biotinylation.
Figure 2. General experimental workflow for protein biotinylation.
Protocol A: Thiol-Reactive Biotinylation (Targeting Cysteines)
This protocol is designed to favor the reaction of this compound with the sulfhydryl groups of cysteine residues.
Principle of the Reaction
At a pH range of 6.5-7.5, the sulfhydryl group of cysteine is more nucleophilic than the primary amine of lysine. The thioester of the biotinylation reagent reacts with the cysteine's thiol group via a transthioesterification reaction, forming a new, stable thioester bond between the protein and the biotin-PEG3 moiety.
Materials and Reagents
-
Purified protein in a thiol-free buffer (e.g., Phosphate-Buffered Saline - PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: PBS, pH 6.5-7.5
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction
-
Quenching Buffer: 1 M L-cysteine or β-mercaptoethanol
-
Desalting column (e.g., PD-10) or dialysis cassette for purification
-
Storage Buffer: PBS or other suitable buffer for the purified protein
Experimental Protocol
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer (PBS, pH 6.5-7.5).
-
If the protein's cysteine residues are involved in disulfide bonds and need to be labeled, they must first be reduced. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[1][2] It is crucial to remove the TCEP using a desalting column before proceeding to the next step, as it will compete for the biotinylation reagent.
-
-
Biotin Reagent Preparation (Prepare Immediately Before Use):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
-
Biotinylation Reaction:
-
Add a 10- to 30-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer (e.g., L-cysteine) to a final concentration of 10-50 mM to consume any unreacted biotin reagent.[1]
-
Incubate for 15-30 minutes at room temperature.
-
Protocol B: Amine-Reactive Biotinylation (Targeting Lysines)
This protocol is designed to favor the reaction of this compound with primary amines on lysine residues and the N-terminus.
Principle of the Reaction
At a pH of 8.0 or higher, primary amines are deprotonated and become sufficiently nucleophilic to react with the thioester group. This reaction results in the formation of a stable amide bond, covalently linking the biotin-PEG3 moiety to the protein.
Materials and Reagents
-
Purified protein in an amine-free buffer (e.g., PBS or Bicarbonate buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.0-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., PD-10) or dialysis cassette for purification
-
Storage Buffer: PBS or other suitable buffer for the purified protein
Experimental Protocol
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.0-9.0).
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer via dialysis or a desalting column before proceeding.[3][4]
-
-
Biotin Reagent Preparation (Prepare Immediately Before Use):
-
Allow the vial of this compound to equilibrate to room temperature.
-
Dissolve the reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
-
Biotinylation Reaction:
-
Add a 20- to 50-fold molar excess of the dissolved this compound to the protein solution.[2]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[3]
-
Incubate for 15-30 minutes at room temperature.
-
Purification and Validation Protocols
Purification of the Biotinylated Protein
After quenching the reaction, it is essential to remove the excess, unreacted biotinylation reagent to prevent interference in downstream applications.
-
Size-Exclusion Chromatography / Desalting Column:
-
Equilibrate a desalting column (e.g., PD-10) with the desired final storage buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column.
-
Elute the protein according to the manufacturer's instructions, collecting the fractions containing the high-molecular-weight protein, which will elute first. The smaller, unreacted biotin molecules will be retained longer.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) for the protein.
-
Dialyze against a large volume of the desired storage buffer (e.g., 1-2 L of PBS) for several hours to overnight at 4°C, with at least two buffer changes.
-
Validation and Quantification of Biotinylation
1. HABA Assay for Quantification
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[5][6] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which causes a decrease in absorbance at 500 nm.[5][6][7]
-
Materials:
-
Purified biotinylated protein sample
-
HABA/Avidin solution (commercially available kits are recommended)
-
Spectrophotometer or microplate reader
-
-
Protocol (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (this is the A₅₀₀ HABA/Avidin reading).[6][8]
-
Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.[6][8]
-
Incubate for 5-10 minutes until the reading is stable.[5]
-
Measure the absorbance at 500 nm again (this is the A₅₀₀ HABA/Avidin/Biotin Sample reading).[6][8]
-
Calculate the moles of biotin per mole of protein using the formula provided by the kit manufacturer or based on the Beer-Lambert law, using the extinction coefficient of the HABA/Avidin complex (ε ≈ 34,000 M⁻¹cm⁻¹).[6][8]
-
2. Mass Spectrometry for Confirmation
Mass spectrometry (MS) is a powerful tool to confirm biotinylation and identify the specific sites of modification.[9][10][11][12] Analysis of the intact protein will show a mass shift corresponding to the addition of the this compound moiety. Proteolytic digestion followed by tandem mass spectrometry (MS/MS) can pinpoint the exact cysteine or lysine residues that have been modified.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. anaspec.com [anaspec.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-PEG3-methyl ethanethioate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent degradation of the POI.[5] Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their favorable properties, including enhanced solubility and biocompatibility.[5]
Biotin-PEG3-methyl ethanethioate is a versatile PEG-based linker that provides a flexible spacer and incorporates a biotin moiety. This biotin tag serves as a powerful experimental tool, enabling affinity purification, target engagement studies, and the identification of interacting proteins through pull-down assays.[6][7] The methyl ethanethioate group provides a protected thiol that can be readily deprotected for conjugation to a protein of interest or E3 ligase ligand.
These application notes provide detailed protocols for the synthesis, characterization, and biological evaluation of PROTACs utilizing the this compound linker.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is then recognized by the 26S proteasome, which subsequently degrades the target protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[4]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated PROTAC
This protocol outlines a general two-step synthesis of a PROTAC. The first step is the deprotection of the methyl ethanethioate group on this compound to generate a reactive thiol. The second step involves the conjugation of the resulting Biotin-PEG3-thiol to a pre-functionalized warhead (targeting the protein of interest) or E3 ligase ligand. A common strategy is the use of a maleimide-functionalized component for a thiol-maleimide "click" reaction.
Step 1: Deprotection of this compound
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Degassed ethanol
-
Degassed water
-
Degassed 2 M Hydrochloric acid (HCl)
-
Degassed diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask, reflux condenser, separatory funnel, rotary evaporator
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve this compound in degassed ethanol in a round bottom flask under an inert atmosphere.
-
Add the NaOH solution dropwise to the reaction mixture.
-
Reflux the reaction mixture for 2 hours.
-
Cool the reaction to room temperature.
-
Neutralize the mixture with degassed 2 M HCl solution.
-
Transfer the mixture to a separatory funnel under an inert atmosphere.
-
Add degassed diethyl ether and degassed water to the separatory funnel and separate the organic layer.
-
Wash the organic layer with degassed water and dry over anhydrous Na₂SO₄.
-
Remove the solvent using a rotary evaporator to obtain the Biotin-PEG3-thiol. The product should be used immediately in the next step.
-
Step 2: Conjugation to a Maleimide-Functionalized Ligand
-
Materials:
-
Biotin-PEG3-thiol (from Step 1)
-
Maleimide-functionalized warhead or E3 ligase ligand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Argon or Nitrogen)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
-
-
Procedure:
-
Dissolve the maleimide-functionalized ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the freshly prepared Biotin-PEG3-thiol (1.1 eq) to the solution.
-
Add TEA or DIPEA (2.0 eq) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the final biotinylated PROTAC compound using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy.
-
Caption: General workflow for biotinylated PROTAC synthesis.
Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol details the steps for treating cultured cells with a biotinylated PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[6][8][9]
-
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
Biotinylated PROTAC (stock solution in DMSO)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
For dose-response experiments, treat cells with a serial dilution of the biotinylated PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control.
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
-
Protocol 3: Affinity Pull-Down Assay for Target Engagement
The biotin tag on the PROTAC allows for the confirmation of target engagement in a cellular context using streptavidin-coated beads.[6]
-
Materials:
-
Cells treated with the biotinylated PROTAC
-
Streptavidin-conjugated magnetic beads
-
Cell lysis buffer
-
Wash buffers
-
Elution buffer
-
Western blot reagents
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the biotinylated PROTAC or a vehicle control. Lyse the cells and collect the supernatant.
-
Affinity Pull-Down: Incubate the cell lysates with streptavidin-conjugated magnetic beads to capture the biotinylated PROTAC and any interacting proteins.[10]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads. Analyze the eluate by Western blotting using an antibody against the target protein to confirm its presence, thereby validating target engagement. The eluate can also be analyzed by mass spectrometry to identify other interacting proteins.[6][11]
-
Data Presentation
Quantitative data from the experimental protocols should be summarized in clearly structured tables for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₅N₃O₆S₂ |
| Molecular Weight | 477.64 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Table 2: Representative Degradation Efficacy of a Hypothetical Biotinylated PROTAC Targeting BRD4
| PROTAC Concentration (nM) | % BRD4 Degradation (± SD) |
| 1 | 15 ± 3 |
| 10 | 45 ± 5 |
| 50 | 85 ± 4 |
| 100 | 95 ± 2 |
| 500 | 92 ± 3 |
| 1000 | 88 ± 4 |
| DC₅₀ (nM) | ~12 |
| Dₘₐₓ (%) | >95 |
Table 3: Comparative Analysis of Biotin-PEG Linker Length on PROTAC Performance (Synthesized Data) [12]
| Linker | Approximate Length (Å) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Relative) | Solubility (Relative) |
| Biotin-PEG2 | ~12 | 120 | 75 | 1.5 | 60 |
| Biotin-PEG3 | ~15.5 | 50 | 90 | 2.0 | 80 |
| Biotin-PEG4 | ~19 | 20 | >95 | 2.5 | 100 |
| Biotin-PEG6 | ~26 | 75 | 88 | 1.8 | 130 |
Note: The data in Tables 2 and 3 are representative and will vary depending on the specific target protein, E3 ligase, and cell line used.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its defined length, flexibility, and the inclusion of a biotin handle make it a powerful tool for both inducing protein degradation and facilitating the detailed mechanistic investigation of PROTACs. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this linker in their drug discovery and development efforts, from initial synthesis to biological characterization and target engagement studies. The ability to perform affinity pull-down assays is particularly advantageous for validating target engagement and exploring the cellular interactome of the PROTAC, providing deeper insights into its mechanism of action.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [html.rhhz.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of Biotin-PEG3-methyl ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-methyl ethanethioate is a versatile biotinylation reagent that enables the attachment of biotin to target molecules through a two-step process. The reagent features a biotin moiety for detection or purification, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal methyl ethanethioate group.[1][2] This thioester group serves as a protected thiol. Deprotection reveals a free sulfhydryl (-SH) group, which can then be conjugated to a compatible functional group on a target molecule, most commonly a maleimide.
This two-step approach offers precise control over the conjugation reaction and is particularly useful when the target molecule lacks a readily available primary amine for traditional NHS-ester-based biotinylation, or when site-specific labeling via a cysteine residue is desired. Thiol-maleimide chemistry is highly selective and efficient, proceeding under mild physiological conditions to form a stable thioether bond.[3][4]
These application notes provide a detailed, step-by-step guide for the deprotection of this compound to yield Biotin-PEG3-thiol, followed by the conjugation of the activated biotin reagent to a maleimide-functionalized protein.
Reaction Overview
The overall process involves two distinct chemical reactions:
Step 1: Deprotection of this compound. The thioester bond is cleaved to expose a reactive thiol group. This can be achieved using various reagents, with hydroxylamine being a preferred choice due to its specificity for thioesters over disulfide bonds.[5]
Step 2: Thiol-Maleimide Conjugation. The newly formed Biotin-PEG3-thiol is then reacted with a maleimide-activated molecule (e.g., a protein with accessible cysteine residues or one that has been functionalized with a maleimide group). This reaction results in a stable thioether linkage.[3]
Data Presentation: Optimizing Reaction Conditions
Successful conjugation is dependent on carefully controlled reaction parameters. The following tables summarize the recommended conditions for each key step.
Table 1: Conditions for Deprotection of this compound using Hydroxylamine
| Parameter | Recommended Condition | Notes |
| Reagent | Hydroxylamine | Selective for thioesters, minimizing side reactions with disulfide bonds.[5] |
| Concentration | 200 mM - 1 M | Higher concentrations can accelerate the reaction. |
| pH | 7.0 - 9.0 | The reaction rate is pH-dependent. |
| Temperature | 25 - 37°C | Mild temperatures are generally sufficient. |
| Reaction Time | 1 - 6 hours | Monitor reaction progress for optimization. |
Table 2: Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction of maleimide with thiols.[3] At pH > 7.5, maleimide hydrolysis and reaction with amines can occur.[3] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (typically 2 hours), while 4°C incubation can proceed overnight.[3] |
| Maleimide:Thiol Ratio | 10-20 fold molar excess of Biotin-PEG3-thiol | A molar excess of the biotin reagent drives the reaction to completion.[3] |
| Protein Concentration | 1 - 10 mg/mL | This concentration range is generally effective for conjugation.[4] |
| Reaction Time | 2 hours at Room Temperature or Overnight at 4°C | Incubation time can be optimized based on the specific reactants.[3] |
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the generation of Biotin-PEG3-thiol from its thioester precursor using hydroxylamine.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
pH adjustment solution (e.g., 1 M NaOH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare the Reaction Buffer: Prepare a suitable reaction buffer, such as PBS, at the desired pH.
-
Prepare Hydroxylamine Solution: Prepare a 1 M stock solution of hydroxylamine in the reaction buffer. Adjust the pH to the desired range (7.0-9.0) using a pH adjustment solution.
-
Dissolve this compound: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.
-
Initiate Deprotection: Add the dissolved this compound to the hydroxylamine solution.
-
Incubate: Incubate the reaction mixture at room temperature for 1-4 hours.
-
Purify the Product: Remove excess hydroxylamine and byproducts using a desalting column equilibrated with the buffer to be used in the subsequent conjugation step. The eluted solution will contain the deprotected Biotin-PEG3-thiol.
Protocol 2: Conjugation of Biotin-PEG3-thiol to a Maleimide-Activated Protein
This protocol provides a general procedure for labeling a maleimide-containing protein with the deprotected Biotin-PEG3-thiol.
Materials:
-
Purified Biotin-PEG3-thiol (from Protocol 1)
-
Maleimide-activated protein in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching Solution: 1 M 2-mercaptoethanol or L-cysteine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Protein: Ensure the maleimide-activated protein is in a thiol-free buffer at a pH between 6.5 and 7.5.[3] If the protein contains disulfide bonds that need to be reduced to generate free thiols for maleimide reaction, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent before adding the biotin reagent.[3]
-
Calculate Molar Ratios: Determine the amount of Biotin-PEG3-thiol needed to achieve a 10-20 fold molar excess relative to the protein.[3]
-
Conjugation Reaction: Add the purified Biotin-PEG3-thiol solution to the protein solution. Mix gently.
-
Incubate: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[3] If the biotin reagent is light-sensitive, protect the reaction from light.
-
Quench the Reaction (Optional): To stop the reaction and consume any unreacted maleimide groups on the protein, add a quenching solution to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.[3]
-
Purify the Biotinylated Protein: Remove excess biotin reagent and quenching reagent by size-exclusion chromatography or dialysis.
-
Characterize the Conjugate: Determine the degree of biotinylation using a suitable assay, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Deprotection of this compound.
Caption: Experimental workflow for biotinylation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. Analysis of biological thiols: determination of thiol components of disulfides and thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-PEG3-methyl ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-methyl ethanethioate is a versatile biotinylation reagent designed for the covalent modification of proteins and other biomolecules. This reagent features a biotin moiety for high-affinity binding to streptavidin, a flexible polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a methyl ethanethioate group for reaction with primary amines. The core application of this reagent is the stable labeling of biomolecules through the formation of an amide bond via aminolysis of the thioester. This is particularly useful for labeling lysine residues on proteins, a process analogous to non-enzymatic lysine acylation observed in biological systems.[1][2][3][4]
The methyl ethanethioate group provides an alternative to more common amine-reactive functionalities like N-hydroxysuccinimide (NHS) esters. While the reaction kinetics may differ, thioesters can offer distinct advantages in specific experimental contexts. This compound is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[5][6]
Chemical Properties and Reaction Mechanism
Molecular Formula: C₂₀H₃₅N₃O₆S₂ Molecular Weight: 477.64 g/mol
The key reactive group in this compound is the methyl ethanethioate, which is a thioester. The primary reaction mechanism is a nucleophilic acyl substitution where a primary amine, such as the ε-amino group of a lysine residue, attacks the electrophilic carbonyl carbon of the thioester. This results in the formation of a stable amide bond and the release of methanethiol as a byproduct.
The reaction is influenced by pH, as the primary amine of the lysine side chain needs to be in its deprotonated, nucleophilic state. Therefore, a slightly basic pH is generally favorable for the reaction.
Data Presentation
Table 1: Recommended Reaction Conditions for Biotinylation of Proteins
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | A pH around 8.0 is often optimal to ensure the deprotonation of lysine's primary amine, increasing its nucleophilicity. Buffers should be free of primary amines (e.g., Tris). |
| Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures can increase the reaction rate, but care must be taken to avoid protein denaturation. The reaction can also be performed at 4°C for longer incubation times with sensitive proteins. |
| Reaction Time | 2 - 24 hours | The reaction of thioesters with amines can be slower than that of NHS esters. Optimization of the reaction time is recommended. |
| Molar Excess of Reagent | 10 to 50-fold | The optimal molar excess depends on the protein concentration and the number of accessible lysine residues. Start with a 20-fold molar excess and optimize as needed. |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Prepare the stock solution immediately before use to minimize hydrolysis. |
Table 2: Stability and Storage of this compound
| Condition | Recommendation | Rationale |
| Solid Form Storage | Store at -20°C in a desiccated environment, protected from light. | Minimizes hydrolysis and degradation of the thioester. |
| Stock Solution (in anhydrous DMSO/DMF) | Use immediately. Can be stored for a few days at -20°C if prepared under strictly anhydrous conditions. | The thioester is susceptible to hydrolysis, even in the presence of trace amounts of water in organic solvents. |
| Aqueous Solutions | Not recommended for storage. Prepare fresh for each reaction. | Rapid hydrolysis of the thioester will occur in aqueous buffers. |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with this compound
This protocol provides a general procedure for the biotinylation of a protein containing accessible primary amines (lysine residues).
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), exchange it with the Reaction Buffer using a desalting column or dialysis.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mM. For example, dissolve 4.78 mg of the reagent in 1 mL of anhydrous DMSO.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM stock solution to achieve the desired molar excess (e.g., 20-fold) over the protein.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 4-12 hours at room temperature with gentle mixing. For sensitive proteins or to potentially increase yield, the reaction can be carried out overnight at 4°C.
-
-
Quenching the Reaction:
-
(Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM to react with any excess biotinylation reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted biotinylation reagent and byproducts by using a desalting column or dialysis.
-
Equilibrate the desalting column or dialysis cassette with an appropriate storage buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column or perform dialysis according to the manufacturer's instructions.
-
Collect the fractions containing the purified biotinylated protein.
-
-
Storage:
-
Store the purified biotinylated protein at 4°C or for long-term storage, aliquot and store at -20°C or -80°C.
-
Protocol 2: General Procedure for PROTAC Synthesis using a Thioester Linker
This protocol outlines a conceptual approach for the conjugation of a target protein-binding ligand (Ligand 1, containing a primary amine) to a second ligand (Ligand 2, for E3 ligase) using this compound as a linker. Note: In a typical PROTAC synthesis, a heterobifunctional linker would be used. This protocol illustrates the reactivity of the thioester portion.
Materials:
-
Ligand 1 with a primary amine functionality
-
This compound
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Reaction Setup:
-
In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve Ligand 1 (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
-
Conjugation Reaction:
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by LC-MS to check for the formation of the desired conjugate.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate solvent and wash with brine.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the pure Ligand 1-Linker-Biotin conjugate.
-
Mandatory Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Experimental workflow for protein biotinylation.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. Frontiers | Pathways of Non-enzymatic Lysine Acylation [frontiersin.org]
- 4. Discovering Targets of Non-enzymatic Acylation by Thioester Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC Linkers | BroadPharm [broadpharm.com]
Applications of Biotin-PEG Linkers in Cellular Biology: A Focus on Cell Surface Labeling and Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of biotin-PEG derivatives in cellular biology. A primary focus is placed on the well-established techniques for cell surface labeling. Additionally, the specific role of Biotin-PEG3-methyl ethanethioate within the burgeoning field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is elucidated.
Introduction
Biotin-PEG linkers are versatile tools in modern biotechnology and drug development, combining the high-affinity interaction of biotin with avidin or streptavidin with the advantageous properties of a polyethylene glycol (PEG) spacer. The PEG linker enhances solubility, reduces steric hindrance, and minimizes non-specific binding, making these reagents invaluable for a variety of applications, including immunoassays, protein purification, and targeted drug delivery.[1]
While a variety of biotin-PEG derivatives exist for covalent labeling of biomolecules, it is crucial to select a reagent with a reactive group appropriate for the intended target. This guide will detail the applications of two common classes of reagents for cell surface labeling and clarify the distinct application of this compound.
Part 1: this compound and its Role in PROTAC Technology
Initial interest in this compound for direct cell surface labeling should be redirected toward its primary and significant application as a component in the synthesis of PROTACs.[2][3] The methyl ethanethioate group is not typically reactive towards functional groups on cell surface proteins under physiological conditions. Instead, this molecule serves as a versatile linker in the construction of heterobifunctional PROTAC molecules.
PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[4][5] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[6][7] this compound is a building block for this linker component. The biotin moiety can be useful for purification and detection during the PROTAC development process.
Mechanism of Action for PROTACs
The catalytic mechanism of a PROTAC is a cyclical process that results in the degradation of the target protein.[6][8]
-
Binding: The PROTAC independently binds to the Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[4]
-
Ternary Complex Formation: The PROTAC facilitates the formation of a stable ternary complex, bringing the POI and the E3 ligase into close proximity.[5][6]
-
Ubiquitination: Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[4][5]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides.[4][6]
-
Recycling: The PROTAC is then released and can bind to another POI and E3 ligase, continuing its catalytic cycle.[4][5]
Part 2: General Cell Surface Labeling with Biotin-PEG Reagents
For the direct labeling of cell surface proteins, reagents with reactive groups that target common functional groups on protein exteriors are employed. The most common approaches target primary amines (e.g., on lysine residues) and sulfhydryl groups (e.g., on cysteine residues).
Application 1: Amine-Reactive Biotinylation for General Cell Surface Protein Labeling
This is one of the most common methods for labeling cell surface proteins, utilizing a biotin-PEG derivative with an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on the extracellular domains of proteins to form stable amide bonds.[1] This method is useful for quantifying the relative levels of a particular protein at the cell surface.[9]
Quantitative Data Presentation
| Parameter | Recommended Value | Reference |
| Reagent Concentration | 0.5 - 2.0 mg/mL | [10] |
| Incubation Time | 30 - 60 minutes | [9][10] |
| Incubation Temperature | 4°C (on ice) | [9][10] |
| Quenching Agent | 100 mM Glycine or Tris | [9] |
Experimental Protocol: Cell Surface Biotinylation of Adherent Cells
Materials:
-
Adherent cells cultured to confluency
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Membrane-impermeable, amine-reactive biotin-PEG reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Quenching solution (100 mM Glycine or Tris in ice-cold PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation: Place the culture dish on ice and gently wash the cells twice with ice-cold PBS to remove contaminating proteins from the culture medium.
-
Biotinylation Reaction: Prepare the biotinylation reagent solution in ice-cold PBS at the desired concentration (e.g., 1.0 mg/mL). Aspirate the PBS from the cells and add the biotinylation solution to completely cover the cell monolayer.
-
Incubation: Incubate the cells on ice for 30 minutes with gentle rocking.
-
Quenching: Aspirate the biotinylation solution and wash the cells once with the quenching solution. Then, add fresh quenching solution and incubate for 15 minutes on ice to inactivate any remaining unreacted biotin reagent.
-
Lysis: Aspirate the quenching solution and wash the cells twice with ice-cold PBS. Add lysis buffer to the cells and scrape them from the dish.
-
Isolation of Biotinylated Proteins: Centrifuge the cell lysate to pellet cellular debris. Incubate the supernatant with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.
-
Analysis: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads and analyze by Western blotting or mass spectrometry.
Application 2: Thiol-Reactive Biotinylation for Labeling Cysteine-Containing Proteins
This method targets sulfhydryl groups (-SH) on cysteine residues. Reagents containing a maleimide group are highly specific for thiols at a pH range of 6.5-7.5, forming stable thioether bonds.[11][12] This approach is valuable for labeling specific proteins known to have exposed cysteines or for applications where amine labeling might interfere with protein function.[11]
Quantitative Data Presentation
| Parameter | Recommended Value | Reference |
| Reagent Class | Maleimide-based | [13] |
| Optimal pH | 6.5 - 7.5 | [11][13] |
| Reagent:Protein Molar Ratio | 10:1 to 20:1 | |
| Incubation Time | 2 hours at RT or overnight at 4°C | |
| Quenching Agent | Free thiol (e.g., cysteine, β-mercaptoethanol) | [14] |
Experimental Protocol: Cell Surface Biotinylation with Maleimide-PEG-Biotin
Materials:
-
Cells in suspension or adherent cells
-
Thiol-free buffer (e.g., PBS, pH 7.2)
-
Maleimide-PEG-Biotin
-
(Optional) Reducing agent, e.g., TCEP (Tris(2-carboxyethyl)phosphine), if targeting reduced cysteines
-
Quenching solution (e.g., 10 mM cysteine in PBS)
-
Lysis Buffer
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation: Wash cells twice with ice-cold, thiol-free PBS.
-
(Optional) Reduction: If targeting cysteines involved in disulfide bonds, pre-treat the cells with a membrane-impermeable reducing agent like TCEP. This step should be optimized to avoid cell damage.
-
Biotinylation Reaction: Dissolve the Maleimide-PEG-Biotin in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in ice-cold PBS (pH 7.2). Add the reagent to the cells.
-
Incubation: Incubate for 1-2 hours at 4°C or room temperature, depending on the stability of the target protein and cells.
-
Quenching: Pellet the cells (if in suspension) and resuspend in quenching solution. Incubate for 15 minutes to react with any excess maleimide reagent.
-
Lysis and Isolation: Wash the cells with ice-cold PBS, then proceed with cell lysis and capture of biotinylated proteins using streptavidin beads as described in the amine-reactive protocol.
-
Analysis: Analyze the captured proteins by Western blotting or other downstream methods.
Conclusion
The selection of a Biotin-PEG linker is critically dependent on the intended application. This compound is a key reagent for the synthesis of PROTACs, a powerful strategy for targeted protein degradation. For the direct labeling of cell surface proteins, researchers should choose reagents with appropriate reactive functionalities, such as NHS esters for primary amines or maleimides for sulfhydryl groups. The protocols provided herein offer a robust starting point for the successful application of these techniques in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ukdiss.com [ukdiss.com]
- 11. biotium.com [biotium.com]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes: Biotin-PEG3-X Reagents for Antibody Labeling
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences. The extraordinarily high-affinity interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) provides a versatile tool for detection, purification, and immobilization of proteins, including antibodies. Biotinylated antibodies are critical reagents in numerous immunoassays such as ELISA, Western blotting, immunohistochemistry (IHC), and flow cytometry.
The choice of biotinylating reagent is crucial and depends on the available functional groups on the antibody and the desired linkage chemistry.
-
Biotin-PEG3-methyl ethanethioate : This specific reagent is primarily categorized as a linker for advanced bioconjugation, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).[1] The "ethanethioate" group is a protected sulfhydryl (thiol). For it to become reactive for conjugation, it must first be chemically treated (deprotected) to expose the free thiol group. This thiol could then be reacted with a maleimide-activated antibody, for instance. This multi-step process makes it unsuitable for direct, one-step antibody labeling protocols. A more direct approach to introduce thiol groups onto an antibody involves reagents like N-Succinimidyl S-acetylthioacetate (SATA), which first reacts with amines on the antibody and is then deacetylated to expose a sulfhydryl group.[2][3][4]
-
Biotin-PEG3-NHS Ester : For direct and efficient labeling of antibodies, an N-Hydroxysuccinimide (NHS) ester derivative is most commonly used.[5] The NHS ester group readily and specifically reacts with primary amines (–NH₂), which are abundant on antibodies at the N-terminus of each polypeptide chain and on the side chains of lysine residues.[6] This reaction forms a stable amide bond under mild pH conditions (typically pH 7.2-8.5).[7] The inclusion of a polyethylene glycol (PEG) spacer, such as PEG3, enhances the water solubility of the resulting conjugate, reduces potential aggregation, and minimizes steric hindrance, ensuring the biotin moiety is accessible for binding to streptavidin.[8]
Given the common goal of direct antibody labeling for research applications, these notes will focus on the detailed application and protocols for Biotin-PEG3-NHS Ester .
Data Presentation
Optimizing the degree of biotinylation is critical. Over-labeling can lead to antibody aggregation or loss of antigen-binding affinity, while under-labeling results in poor signal detection. The primary variable controlling the reaction is the molar ratio of the biotin reagent to the antibody.
Table 1: Recommended Molar Challenge Ratios for Antibody Biotinylation
| Antibody Concentration | Recommended Molar Excess of Biotin-PEG-NHS Ester | Expected Degree of Labeling (DOL) (Biotins per Antibody) |
|---|---|---|
| 1-2 mg/mL | 20-fold to 50-fold | 3 - 8 |
| 5-10 mg/mL | 10-fold to 20-fold | 4 - 10 |
| < 1 mg/mL | >50-fold | Highly variable; empirical optimization required |
Note: The optimal ratio should be determined empirically for each antibody and application. Typically, a DOL of 4-8 is desirable for most applications.[9][10]
Table 2: Troubleshooting Common Biotinylation Issues
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Low Biotin Incorporation | Presence of primary amines (e.g., Tris, glycine) in antibody buffer. | Perform buffer exchange into an amine-free buffer like PBS or bicarbonate buffer.[11] |
| Hydrolyzed (inactive) Biotin-PEG-NHS ester reagent. | Prepare fresh biotin reagent solution in anhydrous DMSO or DMF immediately before use.[5] Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[11] | |
| Incorrect reaction pH (too acidic). | Ensure the reaction buffer pH is between 7.2 and 8.5. | |
| Antibody Aggregation / Precipitation | Over-biotinylation (high DOL). | Reduce the molar excess of the biotin reagent in the reaction.[5] |
| High antibody concentration. | Perform the reaction at a lower antibody concentration (e.g., 1-2 mg/mL). |
| Loss of Antibody Activity | Biotinylation of lysine residues in the antigen-binding site. | Reduce the molar excess of the biotin reagent. Consider alternative labeling chemistries, such as thiol-reactive labeling with Biotin-PEG-Maleimide, which targets cysteine residues that are less commonly found in antigen-binding sites.[12][13] |
Experimental Protocols
Protocol 1: Antibody Labeling with Biotin-PEG-NHS Ester
This protocol is a general guideline for labeling 1 mg of a typical IgG antibody (MW ~150,000 Da).
A. Materials Required:
-
Antibody: 1 mg in an amine-free buffer (e.g., PBS, pH 7.4).
-
Biotin-PEG-NHS Ester.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting column (e.g., Sephadex G-25) or spin column appropriate for the sample volume.[14]
B. Reagent Preparation:
-
Antibody Preparation : Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer. If the antibody is in a buffer containing Tris or glycine, it must be exchanged into PBS.[11]
-
Biotin Reagent Stock Solution : Shortly before use, allow the Biotin-PEG-NHS Ester vial to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. For example, for a reagent with a MW of ~500 g/mol , dissolve ~5 mg in 1 mL of DMSO.
C. Biotinylation Reaction:
-
Calculate Reagent Volume : To achieve a 20-fold molar excess for 1 mg of IgG:
-
Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol.
-
Moles of Biotin needed = 20 * 6.67 x 10⁻⁹ mol = 1.33 x 10⁻⁷ mol.
-
Volume of 10 mM Biotin Stock = (1.33 x 10⁻⁷ mol) / (10 x 10⁻³ mol/L) = 13.3 µL.
-
-
Reaction Incubation : Add the calculated volume of the 10 mM Biotin-PEG-NHS Ester stock solution to the antibody solution. Mix gently by pipetting.[6]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9][10]
D. Quenching and Purification:
-
Stop the Reaction : Add a small volume of Quenching Buffer (e.g., 1/10th of the reaction volume) to the mixture. This will quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate : Remove excess, non-reacted biotin reagent using a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[14][15] Collect the protein fractions, which will elute first.
E. Storage:
-
Store the purified biotinylated antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Adding a cryoprotectant like glycerol or a stabilizing protein like BSA may be beneficial.
Protocol 2: Determination of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay provides a rapid colorimetric estimation of the degree of biotinylation.[16]
A. Materials Required:
-
HABA/Avidin Solution (available commercially in kits).
-
Purified biotinylated antibody sample.
-
Spectrophotometer and cuvettes (or a microplate reader).
B. Assay Procedure:
-
Measure the absorbance of the purified biotinylated antibody at 280 nm (A280) to determine its concentration.
-
In a 1 mL cuvette, add the HABA/Avidin solution and measure the absorbance at 500 nm (A500).[16]
-
Add a known volume (e.g., 100 µL) of your biotinylated antibody solution to the cuvette, mix well, and wait for the reading to stabilize.
-
Measure the new, lower absorbance at 500 nm. The decrease in absorbance is proportional to the amount of HABA displaced by biotin.[17]
C. Calculation of Degree of Labeling (DOL): The molar ratio of biotin to protein can be calculated using the change in absorbance and the extinction coefficient of the HABA/Avidin complex (ε₅₀₀ = 34,000 M⁻¹cm⁻¹).[18][19] Online calculators are readily available to simplify this calculation.[18][19]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Succinimidyl S-acetylthioacetate (SATA) | 76931-93-6 | BroadPharm [broadpharm.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. dianova.com [dianova.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. How to label antibodies | MBL Life Sience -GLOBAL- [mblbio.com]
- 13. biotium.com [biotium.com]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. fishersci.ie [fishersci.ie]
- 18. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
- 19. HABA Calculator | BroadPharm [broadpharm.com]
Application Notes and Protocols for Biotin-PEG3-methyl ethanethioate in Bioconjugation and PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-methyl ethanethioate is a versatile heterobifunctional linker molecule that plays a significant role in the field of targeted protein degradation and bioconjugation. This molecule incorporates three key functional elements: a biotin moiety for affinity-based detection and purification, a hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility and provide spatial separation, and a methyl ethanethioate group. The primary application of this reagent is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it acts as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[1][2][3]
Theoretically, the methyl ethanethioate group can also undergo a nucleophilic acyl substitution reaction with primary amines, such as the ε-amino group of lysine residues in proteins. However, the aminolysis of such thioesters is generally less efficient compared to more common amine-reactive functionalities like N-hydroxysuccinimide (NHS) esters.[4][5] This document provides detailed application notes and protocols for both the primary application of this compound in PROTAC synthesis and its theoretical use in the biotinylation of lysine residues.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₃₃N₃O₅S₂ |
| Molecular Weight | 477.64 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Purity | >95% |
| Storage | Store at -20°C, protect from moisture |
Application 1: Synthesis of Biotinylated PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[][][8] this compound can be utilized as a linker to synthesize these molecules, with the biotin tag facilitating downstream applications such as target engagement studies and affinity pull-down assays.[2][9]
The synthesis of a PROTAC using this linker typically involves the coupling of an amine-containing E3 ligase ligand to the thioester moiety of this compound. The resulting intermediate is then further functionalized and coupled to the POI ligand.
Experimental Protocol: Synthesis of a Biotinylated PROTAC Intermediate
This protocol describes the coupling of an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) to this compound.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen atmosphere
-
Reaction vessel and magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Preparation of Reactants:
-
Under a nitrogen atmosphere, dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF to a final concentration of approximately 0.1 M.
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
-
Coupling Reaction:
-
To the solution of the E3 ligase ligand, add DIPEA (3.0 equivalents).
-
Slowly add the solution of this compound to the E3 ligase ligand solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the reaction rate, though this may also increase the likelihood of side reactions.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS. Look for the disappearance of the starting materials and the appearance of the desired product peak corresponding to the mass of the biotinylated E3 ligase ligand.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small volume of water.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final biotinylated PROTAC intermediate.
-
-
Characterization:
Data Presentation: Representative Reaction Parameters for PROTAC Intermediate Synthesis
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF or DMSO | Aprotic polar solvents that solubilize the reactants. |
| Base | DIPEA | A non-nucleophilic base to deprotonate the amine and facilitate the reaction. |
| Reactant Ratio | 1.2:1 (Biotin-linker : Amine) | A slight excess of the biotin linker can help drive the reaction to completion. |
| Temperature | Room Temperature to 50°C | Higher temperatures can increase the reaction rate of the less reactive thioester. |
| Reaction Time | 24 - 48 hours | Thioester aminolysis is generally slower than with more reactive esters. |
Application 2: Theoretical Protocol for Biotinylation of Lysine Residues
The ε-amino group of lysine residues on a protein surface can theoretically act as a nucleophile to attack the thioester of this compound, resulting in a stable amide bond and the release of methanethiol. This reaction is generally slow and may require optimization of reaction conditions. It is important to note that this method is likely to be less efficient than using NHS ester-based biotinylation reagents for labeling lysine residues.[4][5]
Experimental Protocol: Biotinylation of a Protein via Lysine Residues
Materials:
-
Protein of interest with accessible lysine residues
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5)
-
Anhydrous DMSO or DMF
-
Desalting column for purification
-
BCA or Bradford protein assay kit
-
SDS-PAGE and Western blot supplies for analysis
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
Biotin Reagent Preparation:
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Biotinylation Reaction:
-
Add a 20- to 100-fold molar excess of the biotin reagent stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 4-6 hours or overnight at 4°C with gentle mixing. For potentially higher efficiency, the reaction can be performed at 37°C for 2-4 hours.
-
-
Removal of Excess Biotin Reagent:
-
Remove non-reacted biotin reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization of Biotinylation:
-
Determine the protein concentration of the biotinylated sample using a BCA or Bradford assay.
-
Assess the extent of biotinylation by SDS-PAGE followed by Western blotting and detection with streptavidin-HRP.
-
The degree of labeling can be more precisely quantified using mass spectrometry.
-
Data Presentation: Theoretical Reaction Parameters for Lysine Labeling
| Parameter | Condition | Expected Outcome |
| pH | 8.0 - 8.5 | At higher pH, a greater proportion of lysine residues are deprotonated and nucleophilic, potentially increasing the reaction rate. |
| Temperature | 4°C, Room Temperature, 37°C | Higher temperatures can increase the reaction rate but may also affect protein stability. Start with lower temperatures. |
| Reaction Time | 4 - 24 hours | Longer incubation times may be necessary to achieve detectable labeling due to the lower reactivity of the thioester. |
| Molar Ratio (Biotin:Protein) | 20:1 to 100:1 | A high molar excess of the biotin reagent is likely required to drive the reaction forward. |
| Expected Efficiency | Low to Moderate | Significantly lower than with NHS-ester based reagents. Optimization is critical. |
Visualizations
Caption: Mechanism of Action of a PROTAC.
Caption: General workflow for PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cysteine-to-lysine transfer antibody fragment conjugation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03825F [pubs.rsc.org]
- 5. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 8. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Cell Permeability of Biotin-PEG3-methyl ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-methyl ethanethioate is a molecule featuring a biotin moiety, a three-unit polyethylene glycol (PEG) spacer, and a methyl ethanethioate group. This structure is often utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools.[1][2][3][4][5] The cell permeability of such molecules is a critical parameter, influencing their bioavailability and intracellular target engagement. These application notes provide a comprehensive overview and detailed protocols for evaluating the cell permeability of this compound using standard in vitro models.
The biotin component can facilitate cellular uptake through the Sodium-Dependent Multivitamin Transporter (SMVT), which is often overexpressed in cancer cells.[6][7] However, the conjugation of biotin via its carboxylic acid to the PEG linker may alter its interaction with SMVT.[6][8] The PEG linker enhances hydrophilicity, which can impact passive diffusion across the cell membrane.[9][10] Therefore, a multi-faceted approach is recommended to characterize the permeability of this compound, encompassing both passive and active transport mechanisms.
Potential Cellular Uptake Pathways
The cellular uptake of this compound can occur through several potential mechanisms. The biotin moiety may be recognized by the Sodium-Dependent Multivitamin Transporter (SMVT), leading to active transport into the cell.[7][11] Alternatively, the molecule may enter the cell via passive diffusion across the lipid bilayer, a process influenced by its physicochemical properties such as lipophilicity and size. The PEG linker, while increasing solubility, may also affect membrane interaction.[10]
Data Presentation
The following tables provide a template for presenting quantitative data from cell permeability assays.
Table 1: PAMPA Permeability Classification
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |
| < 1 | Low |
| 1 - 10 | Medium |
| > 10 | High |
Table 2: Caco-2 Permeability and Efflux Classification
| Papp (A→B) (x 10⁻⁶ cm/s) | Classification | Efflux Ratio (Papp (B→A) / Papp (A→B)) | Efflux Substrate |
| < 1 | Low | < 2 | No |
| 1 - 10 | Medium | ≥ 2 | Yes |
| > 10 | High |
Table 3: Representative Experimental Data
| Compound | Assay | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | PAMPA | Value | N/A |
| This compound | Caco-2 (A→B) | Value | Value |
| This compound | Caco-2 (B→A) | Value | |
| Caffeine (High Permeability Control) | Caco-2 (A→B) | ~20 | < 2 |
| Mannitol (Low Permeability Control) | Caco-2 (A→B) | < 0.5 | < 2 |
| Digoxin (Efflux Substrate Control) | Caco-2 | Value | > 2 |
Note: Values are placeholders and should be replaced with experimental results.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method to predict passive, transcellular permeability.[10][12] It measures the diffusion of a compound from a donor compartment through a synthetic membrane impregnated with a lipid solution to an acceptor compartment.[10][13]
Materials:
-
This compound
-
PAMPA plate assembly (Donor and Acceptor plates)[14]
-
Lecithin
-
Dodecane
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Analytical equipment (e.g., LC-MS/MS)
Protocol:
-
Prepare Solutions:
-
Lipid Solution: Prepare a 1-2% (w/v) solution of lecithin in dodecane and sonicate to dissolve.[10][14]
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[10]
-
Compound Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 10-100 µM.[10][13]
-
Acceptor Buffer: PBS at pH 7.4.[10]
-
-
Assay Procedure:
-
Add 5 µL of the lipid solution to each well of the donor plate's membrane.[10][13]
-
Add 300 µL of acceptor buffer to each well of the acceptor plate.[10][13]
-
Add 150 µL of the compound working solution to each well of the donor plate.[10][13]
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich".[10]
-
Incubate the plate assembly at room temperature for 16-18 hours in a humidified chamber to minimize evaporation.[10][14]
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Collect samples from both the donor and acceptor wells.
-
Quantify the concentration of this compound in each sample using a validated analytical method such as LC-MS/MS.[10]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-ln(1 - [Drug]acceptor / [Drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)[10]
-
Where:
-
[Drug]acceptor is the concentration in the acceptor well.
-
[Drug]equilibrium is the theoretical equilibrium concentration.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[15][16] Caco-2 cells, when cultured as a monolayer, differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelial barrier.[15][16][17] This assay can evaluate both passive diffusion and active transport.[15][17]
Materials:
-
Caco-2 cells (e.g., ATCC HTB-37)[15]
-
Cell culture medium (e.g., DMEM with 10% FBS)[10]
-
Transwell® inserts (e.g., 24-well format)[10]
-
Transepithelial electrical resistance (TEER) meter
-
This compound
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Analytical equipment (e.g., LC-MS/MS)
Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm².[10]
-
Culture the cells for 21-25 days at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days.[10][16]
-
Before the experiment, confirm monolayer integrity by measuring the TEER. TEER values should be >200 Ω·cm².[10]
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with transport buffer.
-
Prepare the dosing solution of this compound in transport buffer.
-
Apical to Basolateral (A→B) Permeability: Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.[17][18]
-
Basolateral to Apical (B→A) Permeability: Add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.[17][18]
-
Incubate at 37°C for a defined period (e.g., 2 hours), with gentle shaking.[17]
-
At the end of the incubation, collect samples from both the donor and receiver compartments.[15]
-
-
Sample Analysis:
-
Data Analysis:
Conclusion
The cell permeability of this compound is a key determinant of its biological activity. The protocols provided for the PAMPA and Caco-2 assays offer a robust framework for assessing its ability to cross cellular barriers. The PAMPA assay provides a high-throughput method for evaluating passive permeability, while the Caco-2 assay offers more detailed insights into both passive diffusion and active transport phenomena. By utilizing these methods, researchers can gain a comprehensive understanding of the permeability characteristics of this compound, facilitating its development and application in drug discovery and chemical biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. immunomart.com [immunomart.com]
- 4. medkoo.com [medkoo.com]
- 5. gentaur.it [gentaur.it]
- 6. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cellular uptake of biotin: mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PAMPA | Evotec [evotec.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 15. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 18. bioivt.com [bioivt.com]
Application Notes and Protocols for Biotin-PEG3-methyl ethanethioate in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-methyl ethanethioate is a versatile chemical tool primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins.[1] This is achieved by bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2][3]
The this compound molecule incorporates three key features:
-
Biotin: A high-affinity ligand for streptavidin, enabling robust and specific capture in pull-down assays and other affinity-based techniques.[4]
-
PEG3 (Polyethylene Glycol) Spacer: A short, hydrophilic linker that enhances the solubility and bioavailability of the resulting PROTAC molecule.
-
Methyl Ethanethioate: A reactive group that can be utilized in the chemical synthesis of the PROTAC, likely through reaction with a nucleophile to attach a ligand for either the target protein or the E3 ligase.
These application notes provide a comprehensive overview of the use of this compound in the development of biotinylated PROTACs and their subsequent application in pull-down assays to investigate the formation and composition of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Application: Synthesis of a Biotinylated PROTAC
The primary application of this compound is as a component in the multi-step synthesis of a biotinylated PROTAC. The methyl ethanethioate group serves as a reactive handle for conjugation to a ligand for either the protein of interest (POI) or the E3 ligase. The other end of the PROTAC molecule would be conjugated to the corresponding partner ligand. The biotin moiety allows for the subsequent purification and use of the PROTAC in various biochemical assays.
Conceptual Synthetic Workflow:
The synthesis of a biotinylated PROTAC using this compound would typically involve the reaction of the thioester with a nucleophilic group (e.g., an amine) on one of the ligands (either for the target protein or the E3 ligase). This would be followed by the attachment of the second ligand to the other end of the linker.
Caption: Conceptual workflow for the synthesis of a biotinylated PROTAC.
Application: Pull-Down Assay to Study Ternary Complex Formation
A key application of a biotinylated PROTAC is in pull-down assays to confirm and study the formation of the ternary complex, which is essential for its mechanism of action.[5][6] In this assay, the biotinylated PROTAC acts as the "bait" to capture the target protein and the E3 ligase from a cell lysate or a reconstituted in vitro system.
Experimental Protocol: Pull-Down Assay
This protocol provides a general framework for a pull-down assay using a biotinylated PROTAC. Optimization of specific conditions (e.g., concentrations, incubation times) will be necessary for each specific PROTAC and target system.
Materials:
-
Biotinylated PROTAC
-
Cell lysate containing the target protein and E3 ligase, or purified recombinant proteins
-
Streptavidin-coated magnetic beads or agarose resin
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies against the target protein and the E3 ligase
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Preparation of Cell Lysate:
-
Culture cells to an appropriate density and treat with the biotinylated PROTAC for the desired time and concentration. Include a vehicle control (e.g., DMSO).
-
Harvest the cells and lyse them in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Immobilization of Biotinylated PROTAC (for in vitro assays):
-
If using purified proteins, incubate the biotinylated PROTAC with the purified target protein and E3 ligase in a suitable binding buffer.
-
-
Binding to Streptavidin Beads:
-
Equilibrate the streptavidin beads by washing them with Wash Buffer.
-
Add the cell lysate (or the in vitro reaction mixture) to the equilibrated streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated PROTAC and its interacting partners to bind to the beads.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Remove the supernatant (unbound fraction).
-
Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual Wash Buffer.
-
Elute the bound proteins from the beads by adding Elution Buffer and heating (if using SDS-PAGE sample buffer) or by incubation with a high-salt buffer.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for the target protein and the E3 ligase to confirm their presence in the pull-down fraction.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Caption: Experimental workflow for a biotinylated PROTAC pull-down assay.
Data Presentation
The results of a pull-down assay are typically analyzed by Western blot to qualitatively confirm the presence of the target protein and E3 ligase. For more quantitative data, techniques like mass spectrometry can be employed to identify and quantify the proteins pulled down with the biotinylated PROTAC.[7][8][9]
Table 1: Representative Quantitative Data from a PROTAC Pull-Down Mass Spectrometry Experiment
| Protein ID | Gene Name | Fold Change (PROTAC vs. Control) | p-value | Function |
| P12345 | TGT | 15.2 | <0.001 | Target Protein of Interest |
| Q67890 | E3LIG | 12.8 | <0.001 | Component of E3 Ligase Complex |
| P54321 | SUB1 | 8.5 | <0.01 | Subunit of E3 Ligase |
| O98765 | HSP90 | 2.1 | >0.05 | Non-specific binder (chaperone) |
This table presents hypothetical data for illustrative purposes.
Signaling Pathway Context: Targeting the PI3K/AKT Pathway in Cancer
PROTACs are a promising therapeutic strategy in oncology, with many targeting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway.[10][11] A biotinylated PROTAC targeting a component of this pathway (e.g., AKT) could be used in pull-down assays to study its interaction with the E3 ligase in the context of cancer cells.
Caption: The PI3K/AKT signaling pathway, a common target for PROTACs in cancer.
The Ubiquitin-Proteasome System
The mechanism of action of PROTACs relies on the cellular ubiquitin-proteasome system.[12][13][14] The PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Overview of the PROTAC-mediated ubiquitin-proteasome pathway.
Conclusion
This compound is a valuable reagent for the synthesis of biotinylated PROTACs. These biotinylated molecules are powerful tools for researchers in drug discovery and chemical biology, enabling the detailed investigation of PROTAC-mediated ternary complex formation through pull-down assays. The protocols and conceptual frameworks provided here serve as a guide for the application of this technology in the development of novel protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Quantifying Biotinylation with a PEG3 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a fundamental technique in biotechnology and drug development. The high-affinity interaction between biotin and avidin or streptavidin is leveraged for various applications, including protein purification, immunoassays, and targeted drug delivery.[1][2] The degree of biotinylation, or the molar ratio of biotin to the target molecule, is a critical parameter that can significantly influence the performance of these applications. Insufficient labeling may result in weak signals or inefficient purification, whereas excessive labeling can compromise the biological activity of the molecule.[3]
This document provides detailed protocols and comparative data for quantifying the incorporation of biotinylation reagents featuring a Polyethylene Glycol (PEG) spacer, specifically a PEG3 linker. The inclusion of a PEG linker enhances the hydrophilicity of the biotinylation reagent, reduces steric hindrance, and can improve the accessibility of the biotin moiety for binding to avidin or streptavidin.[1][3][4]
Overview of Biotin-PEG3 Linkers
Biotin-PEG3 linkers are biotinylation reagents that incorporate a three-unit polyethylene glycol spacer arm between the biotin molecule and the reactive group that conjugates to the target molecule.[4][5] This flexible and hydrophilic spacer offers several advantages:
-
Increased Solubility: The PEG3 spacer enhances the water solubility of the biotinylated molecule.[4]
-
Reduced Steric Hindrance: The linker extends the biotin moiety away from the surface of the labeled molecule, minimizing steric hindrance and facilitating its interaction with avidin or streptavidin.[4]
-
Minimized Non-Specific Interactions: The hydrophilic nature of the PEG linker can help to reduce non-specific binding of the biotinylated molecule to other surfaces.
The choice of the reactive group on the Biotin-PEG3 linker (e.g., NHS ester, amine, azide) dictates its conjugation chemistry, allowing for targeted labeling of specific functional groups on proteins, peptides, nucleic acids, or other molecules.[6][7]
Quantification Methods
Several methods are available for quantifying the degree of biotinylation. The choice of method depends on factors such as the required sensitivity, the nature of the biotinylated molecule, available equipment, and cost.[1] This section details three common methods: the HABA assay, the TNBSA assay, and mass spectrometry.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a colorimetric method used to estimate the degree of biotinylation. It is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[8] The binding of HABA to avidin produces a colored complex with a characteristic absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye, causing a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.[8][9]
Experimental Protocol: HABA Assay
Materials:
-
HABA/Avidin pre-mixed reagent or individual components
-
Biotinylated protein sample (ensure free biotin has been removed by dialysis or desalting)[8][10]
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure (Cuvette Format):
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Baseline Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[3][8]
-
Sample Addition: Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.[3][8]
-
Final Measurement: Incubate for a few minutes until the reading is stable, then measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).[3][8]
Data Analysis:
The concentration of biotin can be calculated using the Beer-Lambert law, where the molar extinction coefficient (ε) for the displacement of HABA by biotin at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[3][8]
-
Change in Absorbance (ΔA₅₀₀): ΔA₅₀₀ = (0.9 x A₅₀₀ of HABA/Avidin) - A₅₀₀ of HABA/Avidin/Biotin sample[10]
-
Biotin Concentration (M): Biotin Concentration (M) = (ΔA₅₀₀ / 34,000) x 10 (dilution factor)[10]
-
Moles of Biotin per Mole of Protein: (Molar concentration of biotin) / (Molar concentration of protein)
TNBSA (2,4,6-Trinitrobenzenesulfonic acid) Assay
The TNBSA assay is a colorimetric method that quantifies the number of primary amine groups remaining after a biotinylation reaction that targets these groups (e.g., using an NHS-ester biotinylation reagent).[3] TNBSA reacts with primary amines to form a chromogenic product with an absorbance maximum at 335 nm.[11] By comparing the absorbance of the biotinylated sample to a non-biotinylated control, the degree of biotinylation can be determined.
Experimental Protocol: TNBSA Assay
Materials:
-
TNBSA solution (e.g., 0.01% w/v)
-
Biotinylated and non-biotinylated (control) protein samples
-
10% SDS solution[3]
-
1 N HCl[3]
-
Spectrophotometer or microplate reader capable of reading absorbance at 335 nm
Procedure:
-
Sample Preparation: Dissolve both the biotinylated and non-biotinylated proteins in the reaction buffer at a concentration of 20-200 µg/mL.[11][12]
-
Reaction: Add 0.25 mL of the 0.01% TNBSA solution to 0.5 mL of each protein solution and mix well.[3][11]
-
Incubation: Incubate the samples at 37°C for 2 hours.[3][11]
-
Stop Reaction: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample to stop the reaction.[11][12]
-
Measurement: Measure the absorbance of the solutions at 335 nm.[11]
Data Analysis:
-
Percentage of Modified Amines: [(Absorbance of control - Absorbance of biotinylated sample) / Absorbance of control] x 100
Mass Spectrometry (MS)
Mass spectrometry is the most accurate and definitive method for quantifying biotinylation.[1] It directly measures the mass increase of a protein or its peptides after biotinylation.[3] This technique can provide the exact number of biotin molecules attached and can even identify the specific sites of modification.[3]
Experimental Protocol: Mass Spectrometry-Based Quantification
Materials:
-
Biotinylated protein sample
-
Protease (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Intact Mass Analysis:
-
Analyze the intact biotinylated protein using high-resolution mass spectrometry.
-
Determine the mass shift caused by the addition of the Biotin-PEG3 moiety.
-
-
Peptide Mapping Analysis:
-
Digest the biotinylated protein with a protease (e.g., trypsin).
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Data Analysis:
-
Intact Mass: The difference in mass between the biotinylated and non-biotinylated protein corresponds to the number of incorporated biotin-PEG3 linkers.
-
Peptide Mapping: Identify peptides containing the biotin-PEG3 modification by searching for the corresponding mass shift in the MS/MS data. This allows for the localization of biotinylation sites.
Data Presentation: Comparison of Quantification Methods
The following table summarizes the key characteristics of the described quantification methods.
| Feature | HABA Assay | TNBSA Assay | Mass Spectrometry |
| Principle | Colorimetric; displacement of HABA from avidin by biotin | Colorimetric; quantification of remaining primary amines | Direct measurement of mass increase |
| Sensitivity | Moderate (micromolar range)[13] | Moderate | High (femtomole to attomole range) |
| Accuracy | Good for relative quantification | Indirect; assumes all amine loss is due to biotinylation | High; provides absolute quantification[1][3] |
| Throughput | High (microplate compatible) | High (microplate compatible) | Low to moderate |
| Information Provided | Average number of biotins per molecule | Average number of modified amines | Exact number of biotins and sites of modification[3] |
| Cost | Low | Low | High |
| Ease of Use | Simple and rapid | Relatively simple | Complex; requires specialized equipment and expertise |
Visualizations
Experimental Workflow: HABA Assay
Caption: Workflow for quantifying biotinylation using the HABA assay.
Experimental Workflow: TNBSA Assay
Caption: Workflow for quantifying biotinylation using the TNBSA assay.
Decision Tree for Selecting a Quantification Method
Caption: Decision tree for selecting an appropriate biotin quantification method.
Conclusion
Accurate quantification of biotinylation is crucial for the successful development and application of biotinylated molecules. The choice of quantification method should be carefully considered based on the specific experimental needs. The HABA assay offers a simple and cost-effective method for routine screening. The TNBSA assay is useful for assessing the modification of primary amines. For the most accurate and detailed analysis, mass spectrometry is the gold standard, providing absolute quantification and site-specific information. The use of a PEG3 linker in the biotinylation reagent can enhance the performance of the resulting conjugate, and the methods described herein are well-suited for the characterization of these molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 6. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. broadpharm.com [broadpharm.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. anaspec.com [anaspec.com]
Troubleshooting & Optimization
Stability of Biotin-PEG3-methyl ethanethioate in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Biotin-PEG3-methyl ethanethioate in aqueous buffers. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of degradation is the hydrolysis of the methyl ethanethioate group. The thioester bond is susceptible to cleavage by water, a reaction that is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of the thioester bond?
A2: The stability of the thioester bond in this compound is highly pH-dependent. It is most stable in slightly acidic to neutral conditions. Under alkaline (basic) conditions (pH > 7), the rate of hydrolysis increases significantly, leading to the cleavage of the thioester bond to form a carboxylate and methanethiol.[1][2][3]
Q3: What is the expected shelf-life of this compound in different buffers?
Q4: How does temperature impact the stability of this compound?
A4: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of the thioester bond. For optimal stability, it is recommended to prepare and use solutions of this compound at room temperature or below and to store stock solutions at -20°C or -80°C.
Q5: Are there any buffer components I should avoid when working with this compound?
A5: Buffers containing nucleophiles, such as primary amines (e.g., Tris), can potentially react with the thioester. While the thioester is less reactive than an NHS ester, it is good practice to use non-nucleophilic buffers, especially for long-term storage or prolonged reactions at neutral to alkaline pH. Phosphate and acetate buffers are generally considered compatible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biotinylation activity | Hydrolysis of the thioester group. | Prepare fresh solutions of this compound in a slightly acidic to neutral buffer (pH 6.0-7.2) immediately before use. Avoid storing the reagent in aqueous buffers for extended periods. For long-term storage, keep the compound as a dry solid at -20°C or below. |
| Inconsistent experimental results | Variable degradation of the reagent due to pH fluctuations. | Ensure the pH of your reaction buffer is stable throughout the experiment. Use a buffer with sufficient buffering capacity for your intended application. |
| Precipitation of the reagent in aqueous buffer | Limited aqueous solubility. | While the PEG3 linker enhances water solubility, high concentrations may still precipitate. Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF and then dilute it into your aqueous reaction buffer. |
Quantitative Data Summary
The following table summarizes the hydrolysis rate constants for S-methyl thioacetate, a structural analog of the reactive group in this compound. This data can be used to estimate the stability of the thioester bond under different pH conditions.
| Parameter | Value | Conditions | Reference |
| Acid-mediated hydrolysis rate constant (ka) | 1.5 × 10-5 M-1s-1 | Aqueous solution | [1][2] |
| Base-mediated hydrolysis rate constant (kb) | 1.6 × 10-1 M-1s-1 | Aqueous solution | [1][2] |
| pH-independent hydrolysis rate constant (kw) | 3.6 × 10-8 s-1 | Aqueous solution | [1][2] |
| Half-life (t1/2) for hydrolysis at pH 7 | 155 days | 23°C | [1][3] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thioester Stability by HPLC
This protocol provides a framework for determining the stability of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffer of interest (e.g., 100 mM sodium phosphate, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Procedure:
-
Prepare a stock solution: Dissolve a known amount of this compound in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Initiate the stability study: Dilute the stock solution into the aqueous buffer of interest to a final concentration of 1 mg/mL.
-
Time-point analysis:
-
Immediately after dilution (t=0), inject a sample onto the HPLC system.
-
Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), inject an equal volume of the sample onto the HPLC.
-
-
HPLC analysis:
-
Use a suitable gradient to separate the intact this compound from its hydrolysis product (e.g., 5-95% B over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if the biotinylated molecule has a chromophore).
-
-
Data analysis:
-
Integrate the peak area of the intact compound at each time point.
-
Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k) for hydrolysis.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Protocol 2: Monitoring Thioester Hydrolysis by 1H NMR Spectroscopy
This protocol describes how to use Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the hydrolysis of the methyl ethanethioate group.
Materials:
-
This compound
-
Deuterated aqueous buffer (e.g., 100 mM sodium phosphate in D2O, pD 7.4)
-
NMR spectrometer
Procedure:
-
Sample preparation: Dissolve this compound in the deuterated buffer to a final concentration suitable for NMR analysis (e.g., 1-5 mM).
-
NMR data acquisition:
-
Acquire a 1H NMR spectrum at t=0. Identify the chemical shift of the methyl protons of the thioester group.
-
Acquire subsequent spectra at various time intervals.
-
-
Data analysis:
-
Integrate the signal corresponding to the methyl protons of the thioester at each time point.
-
The decrease in the integral value over time corresponds to the rate of hydrolysis.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for assessing thioester stability.
References
Technical Support Center: Preventing Protein Aggregation with Biotin-PEG Reagents
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation when using Biotin-PEG reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during biotinylation with Biotin-PEG reagents?
Protein aggregation during biotinylation can be triggered by several factors:
-
Over-labeling: A high molar ratio of the biotinylation reagent to the protein can lead to the attachment of too many biotin molecules. This can alter the protein's surface charge and hydrophobicity, promoting aggregation.[1][2][3]
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can destabilize the protein.[1][2][4] Proteins are often least soluble at their isoelectric point (pI).[1][4][5]
-
High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions, which can lead to the formation of aggregates.[1][2][6][7]
-
Hydrophobicity of Biotin: The biotin molecule itself is somewhat hydrophobic. Attaching it to the protein surface can increase the overall hydrophobicity, favoring self-association.[1][4]
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with NHS ester-activated Biotin-PEG reagents, reducing labeling efficiency.[1][3][6]
-
Solvent Shock: Rapid addition of the Biotin-PEG reagent, often dissolved in an organic solvent like DMSO, can cause localized high concentrations of the solvent, leading to protein denaturation and precipitation.[2][4][8]
Q2: How does the PEG spacer in Biotin-PEG reagents help prevent aggregation?
The polyethylene glycol (PEG) spacer is a hydrophilic and flexible polymer.[1] When conjugated to a protein, it can form a protective hydrophilic shield on the protein's surface.[1][8] This shield can mask hydrophobic patches that might otherwise lead to aggregation and increases the overall solubility of the biotinylated protein in aqueous solutions.[1][2][4][6]
Q3: What is the optimal pH for the labeling reaction with Biotin-PEG-NHS esters?
The reaction of an NHS ester with primary amines (like the side chain of lysine residues) is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[1][6] However, it is crucial to ensure that this pH is at least 1-1.5 units away from your protein's isoelectric point (pI) to maintain its solubility.[2][4][5]
Q4: Can I use stabilizing additives in my biotinylation reaction?
Yes, various stabilizing excipients can be included in the reaction buffer to suppress protein aggregation.[1] Common additives include sugars (sucrose), polyols (glycerol), amino acids (arginine, glycine), and non-ionic surfactants (Polysorbate 20).[1][5][7]
Q5: How can I detect and quantify aggregation in my biotinylated protein sample?
Protein aggregation can be detected visually if there is precipitation or cloudiness.[7] For a quantitative assessment, size-exclusion chromatography (SEC) is a highly effective method to separate and quantify monomers, dimers, and higher-order aggregates.[2] Dynamic Light Scattering (DLS) can also be used to detect the presence of large particles in the solution.[9]
Troubleshooting Guides
Issue 1: Protein precipitates immediately upon adding the Biotin-PEG reagent.
This is a common issue often caused by "solvent shock" due to the organic solvent (e.g., DMSO) used to dissolve the biotin reagent.
Troubleshooting Steps:
-
Slow Down the Addition: Add the dissolved Biotin-PEG reagent to the protein solution dropwise and very slowly while gently stirring or vortexing.[2][4][8] This prevents localized high concentrations of the reagent and solvent.
-
Reduce Final Solvent Concentration: Aim for a final DMSO concentration of less than 10% (v/v), and ideally below 5% (v/v) in the final reaction mixture.[2]
-
Lower the Reaction Temperature: Performing the reaction at 4°C can improve the stability of some proteins during the initial addition of the reagent.[2][8]
-
Decrease Protein Concentration: If the protein concentration is high (>10 mg/mL), consider reducing it to minimize the risk of precipitation.[2]
Issue 2: The protein solution becomes cloudy or shows visible aggregates during the incubation period.
This suggests that the reaction conditions are suboptimal for your protein's stability.
Troubleshooting Steps:
-
Optimize the Molar Ratio: Over-biotinylation is a frequent cause of aggregation.[3] Reduce the molar excess of the Biotin-PEG reagent. A good starting point for optimization is to test a range of molar ratios, such as 5:1, 10:1, and 20:1 (reagent:protein).[1][2]
-
Adjust Buffer Conditions:
-
pH: Ensure the buffer pH is in the optimal range for the reaction (typically 7.2-8.5 for NHS esters) and is at least 1-2 pH units away from your protein's pI.[1][4][5]
-
Ionic Strength: Both very low and very high salt concentrations can promote aggregation.[1] Try varying the salt concentration (e.g., 50-250 mM NaCl) to find the optimal condition for your protein.[2][4][5]
-
Buffer Composition: Use amine-free buffers such as Phosphate-Buffered Saline (PBS) or HEPES.[1][2][3]
-
-
Control Temperature and Time: Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C for 2-4 hours instead of room temperature for 1-2 hours) to slow down the reaction and potentially reduce aggregation.[1]
-
Incorporate Stabilizing Additives: Add protein stabilizers to the reaction buffer. See the table below for recommended concentrations.
Issue 3: The biotinylated protein aggregates after purification or during storage.
This indicates a decrease in the long-term stability of the modified protein.
Troubleshooting Steps:
-
Optimize Storage Buffer:
-
Include stabilizing excipients in the final storage buffer (see table below).
-
Ensure the pH and ionic strength of the storage buffer are optimal for the biotinylated protein's stability.
-
-
Proper Storage and Handling:
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Biotinylation Reactions
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 10 mg/mL | Balances reaction efficiency with the risk of aggregation.[2][6] |
| Molar Ratio (Biotin:Protein) | 5:1 to 20:1 | A starting point for optimization to avoid over-labeling.[1][2][8] |
| Buffer pH (for NHS Esters) | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[1][6] |
| Buffer Composition | PBS, HEPES | Use non-amine containing buffers to avoid competing reactions.[1][2] |
| Reaction Temperature | 4°C to Room Temp (25°C) | Lower temperatures may improve the stability of sensitive proteins.[2][8] |
| Reaction Time | 1-2 hours (Room Temp) or 2-4 hours (4°C) | Shorter times can reduce the risk of aggregation.[1][8] |
Table 2: Common Stabilizing Additives to Prevent Aggregation
| Additive | Recommended Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion.[1] |
| Glycerol | 5-50% (v/v) | Stabilizes proteins and acts as a cryoprotectant.[1][2][6] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1][5] |
| Glycine | 50-100 mM | Can help to suppress protein aggregation.[1][5] |
| Polysorbate 20 (Tween 20) | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[1] |
Visual Guides
Experimental Workflow for Biotinylation
Caption: A step-by-step workflow for a typical protein biotinylation experiment.
Troubleshooting Logic for Protein Aggregation
Caption: A decision tree for troubleshooting protein aggregation at different experimental stages.
Detailed Experimental Protocol
This protocol provides a general guideline for labeling a protein with a Biotin-PEG-NHS ester. Optimization for your specific protein is highly recommended.
Materials:
-
Protein of interest
-
Biotin-PEG-NHS ester
-
Amine-free buffer (e.g., 1x PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Protocol:
-
Protein Preparation:
-
Biotin-PEG-NHS Ester Preparation:
-
Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1]
-
-
Labeling Reaction:
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[1]
-
-
Quenching the Reaction:
-
Purification:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Troubleshooting PRO-TAC Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the critical step of ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect" and how can I mitigate it?
A1: The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the concentration of a PROTAC leads to a paradoxical decrease in its degradation efficacy.[1] This results in a bell-shaped dose-response curve.[2] The underlying cause is the formation of unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) at high PROTAC concentrations, which competitively inhibit the formation of the productive ternary complex required for degradation.[1][2]
Troubleshooting Steps:
-
Expand Concentration Range: Test a wider range of PROTAC concentrations, including lower concentrations, to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation.[2][3]
-
Enhance Cooperativity: Design PROTACs with linkers that promote positive cooperativity, which stabilizes the ternary complex over the binary complexes and can reduce the hook effect.[4][5]
-
Directly Assess Ternary Complex Formation: Utilize biophysical assays like Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or AlphaLISA to measure ternary complex formation at various PROTAC concentrations. A decrease at high concentrations will confirm the hook effect.[1]
Q2: My PROTAC shows weak or no degradation at all tested concentrations. What are the likely causes and solutions?
A2: This can stem from several factors, including a hook effect occurring at concentrations lower than tested, poor cell permeability, an inactive PROTAC, or issues with the target protein or E3 ligase.[1]
Troubleshooting Steps:
-
Evaluate a Broader Concentration Range: Test concentrations in the picomolar to micromolar range to ensure the optimal concentration window is not missed.[1]
-
Assess Cell Permeability: PROTACs are large molecules and may have poor membrane permeability.[1] A cellular thermal shift assay (CETSA) can be used to confirm target engagement within intact cells.[3]
-
Verify E3 Ligase Expression: Confirm that the cell line used expresses the E3 ligase your PROTAC is designed to recruit.[3]
-
Confirm Binary Binding: Use biophysical assays like SPR or Isothermal Titration Calorimetry (ITC) to ensure your PROTAC binds to both the target protein and the E3 ligase independently.
Q3: I'm observing a discrepancy between my biochemical and cellular assay results for ternary complex formation.
A3: This is a common challenge. The cellular environment is complex, with factors like protein localization, post-translational modifications, and competing endogenous molecules that are not present in purified biochemical assays.[3]
Troubleshooting Steps:
-
Employ Orthogonal Assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to get a more complete picture of ternary complex formation.[3]
-
Consider Cellular Context: Even a transiently formed ternary complex in a cellular context can be sufficient to trigger ubiquitination and degradation due to the catalytic nature of PROTACs.[3]
Q4: How critical is the linker in ternary complex formation?
A4: The linker is a critical determinant of a PROTAC's activity, influencing the stability and conformation of the ternary complex.[6] The length, composition, and attachment points of the linker must be empirically optimized for each target and E3 ligase pair.[6][7]
Key Considerations for Linker Design:
-
Length: A linker that is too short can cause steric clashes, while one that is too long may lead to unproductive binding geometries.[6]
-
Composition and Rigidity: A more rigid linker can reduce the entropic penalty of complex formation and improve cooperativity.[4]
-
Attachment Points: The linker should be attached at a solvent-exposed region of the ligands to avoid disrupting their binding to the target protein and E3 ligase.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No or Weak Degradation | Poor ternary complex formation. | - Confirm binary binding of PROTAC to both target and E3 ligase.[6] - Optimize linker length, composition, and attachment points.[6][8] - Use biophysical assays (SPR, ITC, FRET) to directly measure ternary complex formation.[9][10] |
| Low cell permeability. | - Perform a cellular thermal shift assay (CETSA) to assess target engagement in cells.[3] - Modify linker to improve physicochemical properties.[1] | |
| Insufficient E3 ligase expression. | - Verify E3 ligase expression in the cell line using Western Blot.[3] | |
| "Hook Effect" Observed | Formation of unproductive binary complexes at high PROTAC concentrations.[1][2] | - Perform a full dose-response curve with a wide concentration range to determine the optimal concentration.[3] - Design PROTACs that enhance ternary complex cooperativity.[4] |
| Inconsistent Results Between Assays | Differences between in vitro and in-cell environments.[3] | - Use a panel of orthogonal assays, including both biochemical (e.g., TR-FRET) and cell-based (e.g., NanoBRET) methods.[3] |
| Poor Cooperativity | Unfavorable protein-protein interactions or steric hindrance in the ternary complex.[11] | - Systematically vary the linker length and composition.[4] - Alter the linker attachment points on the ligands.[6] - Use biophysical assays like SPR or ITC to quantify the cooperativity factor (α).[12][13] |
Quantitative Data Summary
The following tables summarize representative quantitative data for well-characterized PROTAC systems.
Table 1: Biophysical Parameters for the MZ1 PROTAC System
| Assay | Parameter | Binary Interaction (MZ1:VHL) | Ternary Complex (BRD4-BD2:MZ1:VHL) | Cooperativity (α) |
| SPR | K_D (nM) | 29 | 1 | 22 |
| k_on (10^5 M⁻¹s⁻¹) | 7 | 59 | ||
| k_off (s⁻¹) | 0.019 | 0.006 | ||
| Half-life (s) | 43 | 130 | ||
| ITC | K_D (nM) | 66 | 4.4 | 15 |
Data compiled from multiple sources.[12][13][14] Cooperativity (α) is calculated as the ratio of the binary K_D to the ternary K_D.
Table 2: Comparison of Biophysical Assays for Ternary Complex Analysis
| Assay | Measures | Throughput | Strengths | Limitations |
| SPR | Kinetics (k_on, k_off), Affinity (K_D) | Medium | Real-time, label-free, provides detailed kinetic information.[9][15] | Requires protein immobilization, can have mass transport limitations. |
| ITC | Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n) | Low | Label-free, provides a complete thermodynamic profile.[10][14] | Requires large amounts of protein and compound, low throughput.[13] |
| TR-FRET | Proximity-based signal | High | Homogeneous assay, suitable for high-throughput screening.[10][12] | Requires labeled proteins, potential for fluorescent artifacts. |
| NanoBRET | Proximity-based signal in live cells | High | Live-cell assay, provides physiological context.[16][17] | Requires genetic modification of cells to express tagged proteins.[17] |
| AlphaLISA | Proximity-based signal | High | Homogeneous, no-wash assay, high sensitivity.[10] | Can be prone to interference from sample components. |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
-
Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (k_on, k_off) and affinity (K_D).[6]
-
Ternary Complex Formation Assay: Prepare a series of solutions containing a fixed, saturating concentration of the target protein (e.g., BRD4-BD2) pre-incubated with varying concentrations of the PROTAC.
-
Injection: Inject these solutions over the E3 ligase-immobilized surface to measure the ternary complex formation kinetics.[18]
-
Regeneration: After each cycle, regenerate the sensor surface using a low pH buffer.[12]
-
Data Analysis: Fit the resulting sensorgrams to appropriate binding models to determine kinetic and affinity constants.[9]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
-
Sample Preparation: Prepare solutions of the target protein, E3 ligase, and PROTAC in the same buffer.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity.
-
Titrate the PROTAC into the target protein solution to determine the other binary binding affinity.
-
-
Ternary Titration: Titrate the target protein into a solution containing a pre-formed binary complex of the E3 ligase and the PROTAC.
-
Data Analysis: Analyze the thermograms to determine the dissociation constant (K_D), enthalpy change (ΔH), and stoichiometry (n) for each interaction. Calculate the cooperativity factor (α).
Protocol 3: NanoBRET™ Assay for In-Cell Ternary Complex Formation
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (acceptor).[17]
-
Labeling: Label the HaloTag® fusion protein with a fluorescent ligand.[17]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate.
-
Measurement: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in this ratio indicates ternary complex formation.[17]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. o2hdiscovery.co [o2hdiscovery.co]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ternary Complex Formation [promega.sg]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pH Optimization for Biotin-PEG3-methyl ethanethioate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving Biotin-PEG3-methyl ethanethioate. The guidance focuses on pH control to ensure high yield and specificity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive group of this compound and how is it activated?
A1: this compound contains a thioester functional group (methyl ethanethioate). This group acts as a protected thiol. To become reactive for typical bioconjugation, the thioester bond must be cleaved through hydrolysis to expose a free sulfhydryl (-SH) group. This process is pH-dependent.
Q2: What is the optimal pH for the hydrolysis of the methyl ethanethioate group?
A2: The hydrolysis of thioesters like methyl ethanethioate is catalyzed by both acid and base.[1] At a neutral pH of 7, S-methyl thioacetate is relatively stable, with a half-life of 155 days at 23°C.[1][2] The rate of hydrolysis increases significantly under basic conditions (pH > 8).[3] Therefore, a mildly alkaline pH can be used to accelerate the generation of the free thiol. However, this must be carefully balanced with the stability of the molecule it will be reacting with.
Q3: What is the optimal pH for conjugating the resulting thiol to a maleimide?
A3: The optimal pH range for the reaction of a thiol with a maleimide is between 6.5 and 7.5.[4][5][6][7] Within this range, the thiol is sufficiently nucleophilic to react efficiently and selectively.[4][8] At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines.[4]
Q4: What happens if the pH is outside the optimal range for thiol-maleimide conjugation?
A4:
-
Below pH 6.5: The reaction rate slows down considerably because the thiol group is protonated and less nucleophilic.[4]
-
Above pH 7.5: The selectivity of the reaction decreases, and maleimides can begin to react with primary amines (e.g., lysine residues).[4][5] Additionally, the maleimide ring itself becomes more susceptible to hydrolysis, rendering it inactive for conjugation.[5]
Q5: Can the thioester hydrolysis and thiol-maleimide conjugation be performed as a one-pot reaction?
A5: A one-pot reaction is challenging due to the differing optimal pH conditions for thioester hydrolysis (favored at mildly alkaline pH) and thiol-maleimide conjugation (optimal at pH 6.5-7.5). Performing the reaction in the pH 6.5-7.5 range would result in slow generation of the thiol, potentially leading to a low overall yield. A two-step process with pH adjustment between steps is generally recommended for optimal results.
Q6: How does the stability of the final thioether bond from a thiol-maleimide reaction depend on pH?
A6: The thioether bond formed can undergo a retro-Michael reaction, especially in the presence of other thiols. This can lead to the release of the conjugated molecule.[8] To increase the stability of the linkage, the resulting succinimide ring can be intentionally hydrolyzed to a stable succinamic acid thioether by incubating the conjugate at a slightly basic pH (e.g., pH 8.5) after the initial conjugation is complete.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Inefficient thioester hydrolysis: The pH may be too low for the deprotection of the thiol group. | Perform a pre-incubation step at a mildly alkaline pH (e.g., pH 8.0-8.5) to promote hydrolysis, then adjust the pH to 6.5-7.5 before adding the maleimide-containing molecule. |
| Suboptimal pH for conjugation: The reaction buffer is outside the optimal 6.5-7.5 range for the thiol-maleimide reaction.[9] | Prepare fresh reaction buffer and verify the pH is within the 6.5-7.5 range. Use buffers such as phosphate, HEPES, or MOPS. | |
| Hydrolysis of maleimide: If the pH is too high ( > 7.5) during the conjugation step, the maleimide reagent can be hydrolyzed and inactivated.[5] | Ensure the pH is strictly maintained below 7.5 during the conjugation step. Prepare the maleimide solution immediately before use. | |
| Oxidation of the thiol: The generated free sulfhydryl group can be oxidized to form disulfide bonds, which are unreactive with maleimides.[9] | Use degassed buffers for the reaction. Consider adding a small amount of a non-thiol reducing agent like TCEP during the hydrolysis step, and ensure its removal or quenching before adding the maleimide. Including a chelating agent like EDTA can also help prevent metal-catalyzed oxidation.[9] | |
| Non-specific Conjugation | Reaction with amines: The pH of the conjugation step is too high ( > 7.5), leading to the reaction of the maleimide with primary amines like lysine residues.[4][5] | Lower the pH of the conjugation reaction to the optimal range of 6.5-7.5 to ensure specific reaction with the thiol group. |
| Precipitation of Reagents | Poor aqueous solubility: this compound or the maleimide reagent may have limited solubility in aqueous buffers. | Dissolve the reagent in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of proteins. |
Data Presentation
Table 1: pH Recommendations for this compound Reactions
| Reaction Step | Functional Group | Optimal pH Range | Considerations |
| Thioester Hydrolysis (Deprotection) | Methyl ethanethioate | 8.0 - 8.5 (for accelerated cleavage) | Slower at neutral pH. Balance with the stability of the conjugation partner. |
| Thiol-Maleimide Conjugation | Thiol + Maleimide | 6.5 - 7.5[4][5] | Highly selective for thiols. Avoids reaction with amines and maleimide hydrolysis.[4] |
| Thiol-Iodoacetamide Conjugation | Thiol + Iodoacetamide | 7.5 - 8.5 | Reaction rate is faster at the higher end of this range. |
| Post-Conjugation Stabilization | Thioether from Maleimide | ~ 8.5 | Hydrolyzes the succinimide ring to prevent retro-Michael reaction.[4] |
Table 2: Half-life of S-methyl thioacetate Hydrolysis at 23°C
| pH | Half-life | Reference |
| 7.0 | 155 days | [1][2] |
Experimental Protocols
Protocol 1: Two-Step Biotinylation of a Maleimide-Activated Protein
This protocol describes the biotinylation of a protein containing a maleimide group using this compound.
Materials:
-
This compound
-
Maleimide-activated protein
-
Buffer A: 0.1 M Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0 (degassed)
-
Buffer B: 0.1 M Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0 (degassed)
-
pH adjustment solution: 1 M HCl
-
Anhydrous DMSO
-
Quenching solution: 100 mM Cysteine in Buffer B
-
Desalting column
Procedure:
-
Step 1: Thioester Hydrolysis (Deprotection) a. Dissolve this compound in a minimal amount of anhydrous DMSO to prepare a 10 mM stock solution. b. In a reaction vessel, add a 20-fold molar excess of the this compound stock solution to Buffer A. c. Incubate for 1-2 hours at room temperature with gentle mixing to allow for the hydrolysis of the thioester and generation of the free thiol.
-
Step 2: Conjugation a. Carefully adjust the pH of the reaction mixture from Step 1 to 7.0 by adding small aliquots of 1 M HCl. Monitor the pH closely. b. Dissolve the maleimide-activated protein in Buffer B to a final concentration of 1-5 mg/mL. c. Add the pH-adjusted solution containing the activated Biotin-PEG3-thiol to the protein solution. d. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Step 3: Quenching and Purification a. Add the quenching solution to the reaction mixture to a final concentration of 10 mM cysteine to react with any excess unreacted maleimide groups on the protein. Incubate for 30 minutes at room temperature. b. Purify the biotinylated protein from excess reagents using a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
Visualizations
Caption: Experimental workflow for the two-step biotinylation reaction.
Caption: Logical relationships of pH effects on reaction outcomes.
References
- 1. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
Hydrolysis of methyl ethanethioate group in biotinylation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the hydrolysis of the reactive group in amine-specific biotinylation reagents, a critical factor for successful conjugation. Here, you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low or no biotinylation signal?
A primary cause of low or failed biotinylation is the hydrolysis of the amine-reactive group (e.g., N-hydroxysuccinimide or NHS-ester) of the biotinylation reagent.[1][2] This hydrolysis reaction competes with the desired biotinylation of your target molecule. Once hydrolyzed, the reagent can no longer react with primary amines on your protein or other target molecules.
Q2: How does pH affect the stability of the biotinylation reagent?
The rate of hydrolysis of NHS-esters is highly dependent on pH.[3][4] As the pH increases, the rate of hydrolysis increases significantly.[5][6] For example, the half-life of an NHS-ester can be several hours at pH 7 but only a few minutes at pH 9.[5][6] Therefore, it is crucial to carefully control the pH of your reaction buffer. While the biotinylation reaction itself is more efficient at a slightly alkaline pH (7-9), a compromise must be made to minimize hydrolysis.[5][7]
Q3: How should I properly store and handle biotinylation reagents to prevent hydrolysis?
To maintain the reactivity of your biotinylation reagent, proper storage and handling are critical.[1][2]
-
Storage of Solid Reagent: Store the solid reagent at -20°C in a desiccated environment, protected from moisture.[1][2] Before opening, it is essential to allow the vial to equilibrate to room temperature to prevent moisture condensation.[2][6] Purging the vial with an inert gas like nitrogen before resealing can also help prolong the reagent's shelf life.[2]
-
Reagent Solution Preparation: Always prepare solutions of the biotinylation reagent immediately before use.[1][7] Do not prepare stock solutions in aqueous buffers for storage, as they will hydrolyze rapidly.[7] If you need to make a stock solution, use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and store it desiccated at -20°C for a short period.[1][2]
Q4: Which buffers should I avoid for my biotinylation reaction?
Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2][5][7] These buffers will compete with your target molecule for reaction with the NHS-ester, leading to reduced biotinylation efficiency. Buffers containing carboxyl groups, like acetate or citrate, can also interfere with certain coupling chemistries.[5] Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used and recommended buffer for biotinylation reactions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Biotinylation | Hydrolysis of the biotinylation reagent: The reagent was inactive before the experiment due to improper storage or handling. | 1. Check Reagent Activity: Perform a quality control check on the NHS-ester reagent (see Experimental Protocol 1). 2. Use Fresh Reagent: If the reagent is inactive, discard it and use a new, unopened vial.[2] |
| Suboptimal reaction pH: The pH of the reaction buffer is too low for efficient conjugation or too high, causing rapid hydrolysis. | Optimize the reaction pH within the recommended range of 7-9. A common starting point is pH 7.4. | |
| Presence of competing primary amines: The reaction buffer (e.g., Tris, glycine) or other components in the sample contain primary amines. | Exchange the sample into an amine-free buffer like PBS before starting the biotinylation reaction.[7] | |
| Precipitation of Biotinylated Protein | Low aqueous solubility: The addition of the hydrophobic biotin moiety can decrease the solubility of the protein. | 1. Use a PEGylated Reagent: Consider using a biotinylation reagent with a polyethylene glycol (PEG) spacer arm to enhance solubility.[1] 2. Optimize Protein Concentration: If precipitation occurs, try reducing the concentration of the target protein.[8] |
| High Background Signal in Downstream Applications | Presence of unreacted biotin: Excess, unreacted biotinylation reagent can interfere with assays like ELISAs or Western blots. | Thoroughly remove any unreacted or hydrolyzed biotin reagent after the reaction is complete using methods like dialysis or gel filtration.[1] |
Experimental Protocols
Protocol 1: Quality Control Assay for NHS-Ester Reagent Activity
This protocol allows for a qualitative assessment of the amine-reactivity of your biotinylation reagent. The principle is based on the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which absorbs light at 260-280 nm.[2]
Materials:
-
NHS-ester biotinylation reagent
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2)
-
0.5-1.0 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Dissolve 1-2 mg of the NHS-ester reagent in 2 ml of amine-free buffer.
-
Measure the absorbance of this solution at 260 nm. This is your initial reading.
-
Add a small volume of 0.5-1.0 N NaOH to the solution to intentionally hydrolyze the NHS-ester.
-
After a few minutes, measure the absorbance at 260 nm again.
-
Interpretation: If the absorbance after adding NaOH is significantly greater than the initial absorbance, the reagent is active.[2] If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.[2]
Protocol 2: General Protocol for Protein Biotinylation
This is a general guideline for biotinylating a protein with an NHS-ester reagent. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-ester biotinylation reagent (e.g., NHS-Biotin)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
Procedure:
-
Equilibrate the NHS-ester biotinylation reagent to room temperature before opening.
-
Immediately before use, dissolve the reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Add the desired molar excess of the biotin reagent stock solution to your protein solution. A common starting point is a 20-fold molar excess.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[7]
-
Stop the reaction by adding a buffer containing primary amines (e.g., Tris) or by proceeding directly to the purification step.
-
Remove excess, non-reacted biotin reagent using a desalting column or dialysis.
Visualizations
Caption: Experimental workflow for a typical protein biotinylation experiment.
Caption: Competing reactions in an aqueous biotinylation environment.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
How to remove excess Biotin-PEG3-methyl ethanethioate after reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their bioconjugation experiments, with a specific focus on the removal of excess Biotin-PEG3-methyl ethanethioate following a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my reaction?
A1: Residual, unreacted this compound can lead to several downstream complications. It can compete with your biotinylated molecule for binding sites on streptavidin or avidin-based detection reagents, resulting in high background signals and reduced assay sensitivity. In affinity purification applications, excess biotin can saturate the streptavidin resin, preventing the efficient capture of your target molecule.
Q2: What are the primary methods for removing excess this compound?
A2: The most common and effective methods for removing small molecules like this compound from larger biomolecules are based on size differences. These include Size-Exclusion Chromatography (also known as gel filtration or desalting), Dialysis, and Tangential Flow Filtration (TFF).
Q3: How do I choose the best purification method for my experiment?
A3: The optimal method depends on several factors, including your sample volume, the concentration of your biomolecule, the desired purity, and the speed required.
-
Size-Exclusion Chromatography (SEC): Ideal for small to medium sample volumes and when speed is important. It is a relatively quick method for buffer exchange and removal of small molecules.
-
Dialysis: Well-suited for larger sample volumes and when processing time is not a critical constraint. It is a simple and gentle method that is effective for removing small molecules.[1][2][3][4]
-
Tangential Flow Filtration (TFF): Highly efficient for both concentrating and desalting samples, particularly for larger volumes and in process development settings.[5][6] It offers rapid processing and high recovery rates.[7]
Q4: What is the reactive group in this compound and what does it target?
A4: this compound is a thiol-reactive biotinylation reagent. The methyl ethanethioate group is designed to react with free sulfhydryl (thiol) groups (-SH) on biomolecules, such as those found on cysteine residues in proteins, to form a stable thioether bond.
Q5: How can I stop the biotinylation reaction before purification?
A5: It is important to quench the reaction to prevent further labeling. This can be achieved by adding a small molecule containing a free thiol group, which will react with the excess this compound. Common quenching reagents for thiol-reactive compounds include free cysteine, β-mercaptoethanol, or dithiothreitol (DTT).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in downstream assays (e.g., ELISA, Western Blot) | Incomplete removal of excess this compound. | - Optimize your chosen purification method. For SEC, ensure the column is adequately sized for your sample volume. For dialysis, increase the dialysis time and the number of buffer changes. For TFF, perform additional diafiltration volumes. |
| Low recovery of my biotinylated protein after purification. | - The protein may be sticking to the purification matrix (e.g., desalting column resin, dialysis membrane).- Over-labeling with biotin can lead to protein aggregation and precipitation.[8] | - For SEC, ensure the protein concentration is not too low, as this can lead to poor recovery.[8]- For dialysis, select a high-quality, low-protein-binding membrane.[3]- Reduce the molar excess of the biotinylation reagent in your reaction to avoid over-labeling. |
| Precipitation of the protein during the biotinylation reaction. | The addition of the biotinylation reagent, which is often dissolved in an organic solvent like DMSO or DMF, may be causing the protein to precipitate. | - Add the biotinylation reagent to the protein solution slowly while gently mixing.- Ensure the final concentration of the organic solvent in the reaction mixture is low. |
| The biotinylation reaction is not working or has low efficiency. | - The thiol groups on the protein may be oxidized (forming disulfide bonds) and unavailable for reaction.- The pH of the reaction buffer is not optimal. | - If necessary, reduce disulfide bonds in your protein using a reducing agent like TCEP or DTT prior to adding the biotinylation reagent. Note that the reducing agent must be removed before adding the thiol-reactive biotin.- The optimal pH for the reaction of thiol-reactive reagents like methyl ethanethioate is typically between 6.5 and 7.5. |
Quantitative Data Comparison of Purification Methods
The following table provides a summary of typical performance metrics for the different purification methods. Please note that actual results will vary depending on the specific protein, sample volume, and experimental conditions.
| Parameter | Size-Exclusion Chromatography (Spin Column) | Dialysis | Tangential Flow Filtration |
| Typical Protein Recovery | > 85%[8] | > 90% | > 95%[7] |
| Efficiency of Small Molecule Removal | Good (>95%) | Very High (>99%) | Very High (>99%) |
| Processing Time | < 15 minutes | 4 hours to overnight | 30 minutes to a few hours |
| Typical Sample Volume | 10 µL - 5 mL | 100 µL - 100 mL | 10 mL - thousands of liters[6] |
| Sample Concentration After Purification | Diluted | Slightly Diluted | Concentrated |
Experimental Protocols
Protocol 1: Quenching the Biotinylation Reaction
-
Following the desired incubation time for your biotinylation reaction, prepare a stock solution of a quenching reagent (e.g., 1 M L-cysteine in an appropriate buffer).
-
Add the quenching reagent to your reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Proceed immediately to your chosen purification method.
Protocol 2: Removal of Excess this compound using Size-Exclusion Chromatography (Spin Desalting Column)
-
Equilibrate the spin desalting column by washing it with your desired buffer according to the manufacturer's instructions. This typically involves centrifugation steps to remove the storage buffer and replace it with the exchange buffer.
-
Carefully apply your quenched biotinylation reaction mixture to the center of the resin bed in the column.
-
Place the column into a clean collection tube.
-
Centrifuge the column according to the manufacturer's protocol. The purified biotinylated protein will be collected in the eluate, while the smaller, unreacted this compound molecules will be retained in the resin.
-
Determine the protein concentration and degree of biotinylation of the purified sample.
Protocol 3: Removal of Excess this compound using Dialysis
-
Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., a 10 kDa MWCO for a 50 kDa protein) to ensure the retention of your protein.
-
Hydrate the dialysis membrane in the dialysis buffer as per the manufacturer's instructions.
-
Load your quenched biotinylation reaction mixture into the dialysis tubing or cassette.
-
Place the sealed dialysis unit into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).
-
Gently stir the dialysis buffer using a stir plate.
-
Allow dialysis to proceed for at least 4 hours, or overnight for maximum removal efficiency. For optimal results, perform at least two buffer changes.
-
Carefully recover the purified sample from the dialysis tubing or cassette.
-
Determine the protein concentration and the degree of biotinylation of the purified sample.
Protocol 4: Removal of Excess this compound using Tangential Flow Filtration (TFF)
-
Select a TFF cassette with an appropriate MWCO to retain your protein of interest.
-
Set up the TFF system according to the manufacturer's instructions, and equilibrate the system with your desired buffer.
-
Load your quenched biotinylation reaction mixture into the sample reservoir.
-
Begin the filtration process, monitoring the transmembrane pressure and cross-flow rate. The larger biotinylated protein will be retained (retentate), while the smaller, unreacted this compound will pass through the membrane into the permeate.
-
To further remove the excess biotin reagent, perform diafiltration by adding fresh buffer to the retentate at the same rate as the permeate is being removed. Typically, 3-5 diafiltration volumes are sufficient for efficient removal of small molecules.
-
Once the desired level of purity is achieved, the protein sample can be concentrated to the desired volume.
-
Recover the purified and concentrated biotinylated protein from the system.
-
Determine the protein concentration and the degree of biotinylation of the purified sample.
Visualizations
Caption: Workflow for thiol-reactive biotinylation and purification.
References
- 1. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 4. Improving the efficiency of protein dialysis: constant dialysate replacement - The Science Snail [sciencesnail.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PROTAC Cell Permeability with PEG Linkers
Welcome to the technical support center for addressing challenges with PROTAC cell permeability. This resource provides troubleshooting guides, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their PROTAC molecules, with a specific focus on the role of Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A: A PEG linker is a critical component that connects the target-binding ligand to the E3 ligase-binding ligand.[1] Its primary roles are to enhance the aqueous solubility of the PROTAC molecule, which is often a challenge due to its large and lipophilic nature, and to provide the necessary length and flexibility for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2][3] The ether oxygens in the PEG chain act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[3]
Q2: How does PEG linker length affect PROTAC cell permeability?
A: The relationship between PEG linker length and cell permeability is complex and not always linear.[1][4] While PEG linkers improve solubility, the increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane.[1][3] Generally, shorter linkers tend to produce more permeable compounds because each added PEG unit increases the molecular weight (MW) and polar surface area (PSA), which negatively impact passive diffusion.[4][5][6] However, some studies suggest that flexible PEG linkers can allow the PROTAC to adopt a folded, "chameleon-like" conformation that shields its polar surface area, facilitating membrane traversal.[1][4][7] The optimal linker length must be determined empirically for each specific PROTAC system.[4]
Q3: My PROTAC with a longer PEG linker shows lower permeability than one with a shorter linker. Why might this be?
A: This is a common observation. Studies have shown that permeability can decrease significantly with the addition of even one or two PEG units.[1][6] This is attributed to:
-
Increased Physicochemical Liabilities : Each PEG unit increases the molecule's MW, PSA, and the number of hydrogen bond acceptors, all of which are detrimental to passive diffusion.[4]
-
Reduced Lipophilic Efficiency : The addition of PEG units can lower the PROTAC's overall lipophilic permeability efficiency (LPE), a metric that relates a compound's lipophilicity and its permeability.[4][6]
-
Conformational Effects : While longer linkers provide flexibility, they may not adopt the optimal folded conformation needed for membrane crossing and can introduce a high entropic penalty upon binding, potentially reducing potency.[4][8]
Q4: Is a flexible PEG linker always better than a rigid alkyl linker for permeability?
A: Not necessarily. While flexible linkers like PEG can enable a folded conformation to shield polarity, some studies have advocated for short alkyl linkers to reduce polar surface area.[4][5] However, in other cases, a PROTAC with a PEG linker was found to be more permeable than its counterpart with an alkyl linker.[5] This suggests that the ether oxygens in the PEG linker may facilitate a more favorable conformation for membrane passage.[4][5] The choice between flexible and rigid linkers is system-dependent and often requires empirical testing.[2][9]
Q5: My PROTAC is potent in a cell-free biochemical assay but shows no degradation activity in my cellular assay. What's the likely problem?
A: A discrepancy between cell-free and cellular activity often points to poor cell permeability.[10] For a PROTAC to work, it must cross the cell membrane to engage its intracellular target and the E3 ligase.[11] If the intracellular concentration is too low due to poor uptake, you will not observe efficient degradation, regardless of its biochemical potency.[4] It is crucial to experimentally measure the permeability of your compound.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low target degradation observed in cells. | 1. Poor Cell Permeability : The PROTAC is not efficiently entering the cells.[11] 2. Active Efflux : The PROTAC enters the cell but is actively pumped out by transporters (e.g., P-glycoprotein).[7] 3. "Hook Effect" : The PROTAC concentration is too high, favoring non-productive binary complexes over the required ternary complex.[11] 4. Inefficient Ternary Complex Formation : The linker length or geometry is not optimal for bringing the target and E3 ligase together.[1] | 1. Assess Permeability : Use the PAMPA and/or Caco-2 assays described below to quantify permeability.[11] Consider redesigning the linker if permeability is low. 2. Check for Efflux : Perform a bidirectional Caco-2 assay. An efflux ratio greater than 2 suggests active efflux.[7][12] 3. Optimize Concentration : Perform a wide dose-response curve to identify the optimal degradation concentration and rule out the hook effect.[11] 4. Synthesize Analogues : Create a library of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8 units) to find the optimal length for ternary complex formation. |
| High variability in permeability assay results. | 1. Low Solubility : The PROTAC is precipitating in the assay buffer. 2. Non-Specific Binding : The PROTAC is binding to the plasticware of the assay plates, reducing the effective concentration.[13] 3. Inconsistent Cell Monolayer (Caco-2) : The Caco-2 cell monolayer has not formed tight junctions properly, leading to inconsistent results.[12] | 1. Improve Solubility : Add a co-solvent like DMSO (typically <1%) to the assay buffer.[7] Assess solubility in physiological solutions like fed-state simulated intestinal fluid (FeSSIF).[13] 2. Reduce Non-Specific Binding : Consider adding Bovine Serum Albumin (BSA) to the transport buffer.[12] 3. Verify Monolayer Integrity : Always measure the Transepithelial Electrical Resistance (TEER) before starting the Caco-2 assay. Values >250 Ω·cm² are generally considered acceptable.[12][14] |
| Permeability is low despite linker optimization. | 1. High Overall Polarity : The combined polarity of the two ligands and the linker is too high.[7] 2. Lack of Favorable Conformation : The molecule is not adopting a compact, "chameleon-like" conformation to shield its polar groups.[1][4] | 1. Prodrug Approach : Mask polar functional groups (e.g., amides, hydroxyls) with lipophilic moieties that can be cleaved intracellularly.[9][11] 2. Promote Intramolecular Hydrogen Bonds : Strategically introduce functional groups into the linker that can form intramolecular hydrogen bonds to encourage a folded, more permeable conformation.[7] |
Data Presentation
The impact of PEG linker length on the passive permeability of PROTACs is significant. The following tables summarize quantitative data from studies on VHL-based PROTACs, where permeability was measured using the Parallel Artificial Membrane Permeability Assay (PAMPA). Lower permeability coefficient (Pₑ) values indicate lower passive permeability.
Table 1: Effect of PEG Linker Length on Permeability of "MZ" Series PROTACs [1]
| Compound | Linker Composition | Permeability (Pₑ, 10⁻⁶ cm/s) |
| 7 | 2-unit PEG | 0.6 |
| 8 | 3-unit PEG | 0.03 |
| 9 | 4-unit PEG | 0.006 |
| Data sourced from studies on VH032-based PROTACs targeting bromodomains.[1] |
Table 2: Effect of PEG Linker Length on Permeability of "AT" and "CM/CMP" Series PROTACs [1][5]
| Compound | Series | Linker Composition | Permeability (Pₑ, 10⁻⁶ cm/s) |
| 15 | AT | 1-unit PEG | 0.005 |
| 16 | AT | 2-unit PEG | 0.0025 |
| 12 | CM/CMP | 2-unit PEG | 0.04 |
| 13 | CM/CMP | 4-unit PEG | 0.02 |
| Data sourced from studies on VH032-based PROTACs.[1][5] These results clearly demonstrate that for these series, increasing the number of PEG units in the linker leads to a decrease in passive permeability.[5][6] |
Experimental Protocols
Accurate assessment of cell permeability is critical for developing effective PROTACs.[1] The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.[15][16]
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive, transcellular permeability of a PROTAC in a cell-free, high-throughput manner.[16]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Lecithin in dodecane solution (e.g., 1% w/v)[12]
-
Phosphate-buffered saline (PBS), pH 7.4 (Donor and Acceptor Buffer)[16]
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Acceptor Plate : Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[7]
-
Coat Filter Plate : Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the 96-well filter plate (this is the "donor" plate). Allow the lipid to impregnate the filter for at least 5 minutes.[7]
-
Prepare Donor Solutions : Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%).[7]
-
Start Assay : Add 150 µL of the PROTAC donor solution to each well of the lipid-coated filter plate. Carefully place the filter plate onto the acceptor plate, creating a "sandwich".
-
Incubation : Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[17]
-
Quantification : After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.[17]
Data Analysis: The apparent permeability coefficient (Papp or Pₑ) is calculated. This value allows for the ranking of compounds based on their passive diffusion potential.[10]
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and potential for active efflux of a PROTAC across a physiologically relevant human intestinal cell monolayer.[14][15]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)[12]
-
Transepithelial Electrical Resistance (TEER) meter[14]
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation : Seed Caco-2 cells onto Transwell inserts at a density of ~6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and monolayer formation.[14]
-
Monolayer Integrity Check : Measure the TEER of the Caco-2 monolayers. TEER values should be >250 Ω·cm² to ensure monolayer integrity.[12][14]
-
Permeability Assay (Apical to Basolateral, A-B) : a. Wash the monolayers twice with pre-warmed transport buffer.[14] b. Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (upper) side and fresh transport buffer to the basolateral (lower) side.[14] c. Incubate at 37°C with gentle shaking for 2 hours.[14] d. At the end of the incubation, collect samples from both the apical and basolateral compartments.[14]
-
Permeability Assay (Basolateral to Apical, B-A) : a. Perform the assay as in step 3, but add the PROTAC-containing buffer to the basolateral side and fresh buffer to the apical side.[14]
-
Analysis : Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[14]
Data Analysis:
-
Calculate the Papp value for both the A-B and B-A directions.[12]
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests the PROTAC is a substrate of an active efflux transporter.[12]
Protocol 3: Cellular Uptake Assay
Objective: To directly measure the amount of a PROTAC that accumulates within cells over time.[16]
Materials:
-
Target cell line plated in a multi-well format (e.g., 12-well plates)
-
Ice-cold PBS
-
Trypsin-EDTA
-
Lysis buffer
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding : Plate the target cells and allow them to adhere overnight.[16]
-
PROTAC Treatment : Replace the medium with fresh medium containing the test PROTAC at the desired concentration (e.g., 1 µM). Include a vehicle control.[14]
-
Incubation : Incubate the cells for various time points (e.g., 1, 4, 8 hours) at 37°C.[14]
-
Cell Harvesting and Lysis : a. At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.[14] b. Detach the cells using trypsin-EDTA and transfer the cell suspension to a microcentrifuge tube.[14] c. Pellet the cells by centrifugation, remove the supernatant, and lyse the cells with a suitable lysis buffer.
-
Analysis : Determine the concentration of the PROTAC in the cell lysate using a validated LC-MS/MS method. The total protein concentration in the lysate should also be measured to normalize the data.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. Permeability Assay - Profacgen [profacgen.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Navigating the PROT-Verse: A Technical Guide to Mitigating the Hook Effect with Intelligent Linker Design
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on mitigating the "hook effect" through rational linker design.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC assays?
A1: The "hook effect" describes the paradoxical observation where increasing the concentration of a PROTAC leads to a decrease in its target protein degradation efficacy after reaching an optimal point.[1][2] This results in a bell-shaped dose-response curve, which is in contrast to the typical sigmoidal curve observed with traditional inhibitors.[3] Misinterpretation of this effect can lead to the erroneous classification of a potent PROTAC as weak or inactive.[2]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][2] A PROTAC's efficacy is dependent on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] When PROTAC molecules are in excess, they can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target–PROTAC or E3 Ligase–PROTAC).[1][2] These binary complexes are unable to bring the target and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1]
Q3: How does linker design influence the hook effect?
A3: The linker is a critical component of a PROTAC that connects the target protein binder to the E3 ligase recruiter.[4] Its design, including length, composition, and rigidity, plays a crucial role in the stability and cooperativity of the ternary complex.[4] A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[2][5] This increased stability of the ternary complex over the binary complexes can mitigate the hook effect, even at higher PROTAC concentrations.[2][6]
Q4: What is the difference between flexible and rigid linkers in mitigating the hook effect?
A4: Both flexible (e.g., polyethylene glycol (PEG), alkyl chains) and rigid (e.g., containing piperazine, piperidine, or alkynes) linkers can be used to optimize PROTACs.[3] Flexible linkers provide conformational freedom that can facilitate the initial formation of the ternary complex.[3] However, this flexibility can come with an entropic penalty.[4] Rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, which can lead to higher potency and a reduced hook effect.[3][7] The choice between a flexible and rigid linker is target-dependent and often requires empirical testing.[3]
Troubleshooting Guide
Problem 1: My dose-response curve shows a distinct hook shape.
-
Likely Cause: You are observing the classic hook effect due to the formation of unproductive binary complexes at high concentrations.[3]
-
Troubleshooting Steps:
-
Confirm the Concentration Range: Ensure your dilution series extends to sufficiently low concentrations to observe the full bell-shaped curve and accurately determine the optimal degradation concentration (DC50) and maximum degradation (Dmax).[3]
-
Optimize the Linker: If possible, synthesize and test a series of PROTACs with varying linker lengths, compositions, and rigidities. The goal is to identify a linker that promotes more stable ternary complex formation.[3][6]
-
Assess Ternary Complex Formation Directly: Utilize biophysical assays such as AlphaLISA, FRET, or Co-Immunoprecipitation to measure the formation of the ternary complex at different PROTAC concentrations.[3] A decrease in ternary complex formation at high concentrations would confirm the hook effect mechanism.[3]
-
Problem 2: My PROTAC shows weak or no degradation at all tested concentrations.
-
Likely Cause: This could be due to several factors, including the hook effect occurring at concentrations lower than you tested, poor cell permeability, or an inactive PROTAC.[3]
-
Troubleshooting Steps:
-
Expand the Concentration Range: Test a much broader range of concentrations, including very low (picomolar) and very high (micromolar) ranges.[3]
-
Evaluate Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[8] Consider modifying the linker to improve physicochemical properties, such as by incorporating more hydrophilic elements.[6]
-
Verify E3 Ligase Expression: Ensure that the cell line you are using expresses the E3 ligase that your PROTAC is designed to recruit.[6]
-
Quantitative Data on Linker Design and PROTAC Activity
Systematic variation of linker length and composition is a crucial step in PROTAC optimization. The following tables summarize how linker design can impact the degradation efficiency (DC50 and Dmax) of PROTACs and potentially mitigate the hook effect.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC-1 | PEG 2 units | 150 | 65 | >1000 |
| PROTAC-2 | PEG 4 units | 50 | 85 | ~500 |
| PROTAC-3 | PEG 6 units | 100 | 70 | ~300 |
| PROTAC-4 | PEG 8 units | 250 | 50 | >1000 |
Data in this table is hypothetical, illustrating a common trend observed in PROTAC optimization.[1]
Table 2: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths
| PROTAC | Linker Length (atoms) | ERα Degradation (%) at 100 µM |
| PROTAC-A | 9 | ~50 |
| PROTAC-B | 12 | ~75 |
| PROTAC-C | 16 | >90 |
| PROTAC-D | 19 | ~60 |
| PROTAC-E | 21 | ~40 |
This table summarizes findings on the effect of linker length on ERα degradation, where a 16-atom linker was found to be optimal.[9]
Experimental Protocols
1. Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Culture cells of interest to ~80% confluency.[6]
-
Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting.[6]
-
Perform a serial dilution of the PROTAC stock solution to create a range of concentrations. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[6]
-
Include a vehicle-only control (e.g., DMSO).[6]
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.[6]
-
Load equal amounts of protein into the wells of an SDS-PAGE gel and perform electrophoresis.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane and incubate with a primary antibody specific to your target protein, followed by an appropriate HRP-conjugated secondary antibody.[6]
-
-
Data Analysis:
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay qualitatively or semi-quantitatively demonstrates the formation of the ternary complex.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat cells with the PROTAC at various concentrations (including one in the hook effect range) or a vehicle control for 4-6 hours.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads.
-
To the pre-cleared lysate, add a primary antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein.
-
Incubate overnight at 4°C on a rotator.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Western Blot Analysis:
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Formation of unproductive binary complexes at high PROTAC concentrations.
Caption: Key steps for assessing protein degradation via Western Blot.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Optimizing storage conditions for Biotin-PEG3-methyl ethanethioate
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for Biotin-PEG3-methyl ethanethioate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a desiccated environment, protected from light. Some suppliers may recommend storage at 2-8°C for shorter periods, but freezing is preferable to minimize degradation.[1] Always refer to the Certificate of Analysis provided by the supplier for lot-specific recommendations.[2]
Q2: Can I prepare stock solutions of this compound?
It is highly recommended to prepare stock solutions of this compound immediately before use. The thioester functional group is susceptible to hydrolysis, especially in the presence of moisture. If a stock solution must be prepared, use an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For short-term storage, aliquots of the stock solution can be stored at -20°C for a few days, but fresh solutions are always optimal. Avoid aqueous stock solutions.
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathway is the hydrolysis of the methyl ethanethioate group to form a carboxylic acid and methanethiol. This reaction is accelerated by moisture and higher pH environments. Another potential reaction is transthioesterification, where the thioester reacts with other thiol-containing molecules present in the solution.
Q4: How does pH affect the stability of the thioester group?
The thioester linkage is more stable at acidic to neutral pH. As the pH becomes more alkaline, the rate of hydrolysis increases significantly. Therefore, for reactions involving this compound, it is crucial to control the pH of the reaction buffer to balance reactivity with stability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Low or No Reaction Yield
Possible Cause 1: Degraded Reagent
-
How to diagnose: Run a control reaction with a fresh vial of this compound. Analyze the reagent by mass spectrometry to check for the presence of the hydrolyzed carboxylic acid product.
-
Solution: Always store the reagent at -20°C in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation. Use freshly prepared solutions for each experiment.
Possible Cause 2: Suboptimal Reaction Conditions
-
How to diagnose: Review the reaction protocol, paying close attention to pH, temperature, and reaction time.
-
Solution: The optimal pH for reactions involving thioesters, such as native chemical ligation, is typically between 7.0 and 7.5.[1] Higher pH increases the rate of hydrolysis, while lower pH can decrease the reaction rate. Ensure the temperature is appropriate for the specific reaction; some reactions may proceed efficiently at room temperature, while others may require 37°C.
Possible Cause 3: Presence of Competing Nucleophiles
-
How to diagnose: Check the composition of your reaction buffer and the purity of your other reactants.
-
Solution: Buffers containing primary or secondary amines (e.g., Tris) or other strong nucleophiles can compete with the desired reaction. Use non-nucleophilic buffers such as phosphate or HEPES. Ensure that other molecules in the reaction mixture do not contain reactive functional groups that could consume the thioester.
High Background or Non-Specific Reactions
Possible Cause 1: Hydrolysis of the Thioester
-
How to diagnose: Analyze the reaction mixture using mass spectrometry or HPLC to identify the hydrolyzed biotin-PEG acid.
-
Solution: Ensure all solvents are anhydrous and that the reaction is protected from moisture. Maintain the pH of the reaction in the neutral range.
Possible Cause 2: Transthioesterification
-
How to diagnose: If your reaction mixture contains other thiols, you may observe the formation of different thioester products. This can be detected by mass spectrometry.
-
Solution: If the intended reaction is not a thiol-thioester exchange, avoid the presence of other thiol-containing reagents. If transthioesterification is part of the intended reaction mechanism, such as in native chemical ligation, ensure the conditions favor the formation of the desired product.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Conditions | Rationale |
| Solid | -20°C | Sealed, dry, protected from light | Minimizes hydrolysis and potential photodegradation for long-term stability. |
| Solid | 2-8°C | Sealed, dry | Suitable for short-term storage.[1] |
| Stock | -20°C | Anhydrous DMSO or DMF, aliquoted, sealed | For very short-term storage (days); fresh preparation is strongly recommended. |
Table 2: Influence of pH and Temperature on Thioester Stability (Based on Analogous Compounds)
| pH | Temperature (°C) | Relative Rate of Hydrolysis | Stability |
| 5.0 | 25 | Low | High |
| 7.0 | 25 | Moderate | Moderate |
| 8.0 | 25 | High | Low |
| 7.0 | 37 | Increased | Moderate |
| 8.0 | 37 | Significantly Increased | Very Low |
Note: This data is generalized from studies on the hydrolysis of other aliphatic thioesters and is intended to illustrate the trend. Actual rates for this compound may vary.[3]
Experimental Protocols
General Protocol for Bioconjugation to a Cysteine-Containing Peptide
This protocol is a representative example of a native chemical ligation reaction where the thioester moiety of this compound reacts with an N-terminal cysteine of a peptide.
Materials:
-
This compound
-
Cysteine-containing peptide
-
Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.2
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA)
-
Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO
Procedure:
-
Prepare the Peptide Solution: Dissolve the cysteine-containing peptide in the ligation buffer. If the peptide has disulfide bonds, add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature to reduce the disulfides.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO to create a concentrated stock solution.
-
Initiate the Ligation Reaction: Add the this compound stock solution to the peptide solution to achieve the desired molar ratio (e.g., 1.2 equivalents of the biotin reagent to 1 equivalent of the peptide).
-
Add Thiol Catalyst: Add the thiol catalyst (e.g., MPAA) to the reaction mixture to a final concentration of 20-30 mM.
-
Incubate: Allow the reaction to proceed at room temperature or 37°C. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or mass spectrometry.
-
Quench the Reaction: Once the reaction is complete, the reaction can be quenched by lowering the pH (e.g., adding acetic acid) or by purification.
-
Purification: Purify the biotinylated peptide using reverse-phase HPLC.
Mandatory Visualizations
Caption: Workflow for proper storage of solid this compound.
Caption: Troubleshooting logic for low reaction yield.
Caption: Degradation pathway of this compound via hydrolysis.
References
Technical Support Center: Improving the Solubility of Biotinylated Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered with biotinylated proteins.
Troubleshooting Guides
Issue 1: Protein Precipitates Immediately Upon Addition of Biotinylation Reagent
Immediate precipitation upon the addition of the biotinylation reagent is a common problem that typically points to issues with the reaction conditions or the inherent properties of the protein and the biotinylating agent.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Over-biotinylation | Decrease the molar excess of the biotinylation reagent. Start with a lower ratio (e.g., 5:1 or 10:1 biotin:protein) and perform a titration to find the optimal ratio.[1][2] | Excessive labeling of the protein surface with hydrophobic biotin molecules can mask hydrophilic regions, leading to hydrophobic-hydrophobic interactions and aggregation.[1] |
| High Protein Concentration | Reduce the concentration of the protein in the reaction mixture. A general recommendation is 1-10 mg/mL.[1] | High protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation, especially after the addition of hydrophobic biotin molecules.[1][3] |
| Hydrophobic Biotin Reagent | Switch to a biotinylation reagent with a hydrophilic linker, such as polyethylene glycol (PEG).[3][4][5] | PEG linkers increase the overall hydrophilicity of the biotinylated protein, which helps to counteract the hydrophobic nature of the biotin molecule and reduces the chance of aggregation.[3][5][6] |
| Localized High Reagent Concentration | Add the biotin reagent dropwise while gently vortexing or stirring the protein solution.[7] | This ensures rapid and even distribution of the reagent, preventing localized high concentrations that can cause precipitation.[7] |
| Incompatible Buffer | Ensure the reaction buffer is free of primary amines (e.g., Tris) and that the pH is at least 1-2 units away from the protein's isoelectric point (pI).[1][3] Buffers like PBS or HEPES are recommended.[1][3] | Competing amines reduce labeling efficiency, and a pH near the pI minimizes protein solubility.[1][3] |
| High Concentration of Organic Solvent | If the biotin reagent is dissolved in an organic solvent like DMSO, keep the final concentration in the reaction mixture below 10%, and ideally below 5%.[7][8] | High concentrations of organic solvents can denature proteins, causing them to precipitate.[7] |
Troubleshooting Workflow:
Issue 2: Biotinylated Protein Precipitates After the Reaction or During Storage
Precipitation that occurs after the biotinylation reaction, such as during purification or storage, often points to issues with the long-term stability of the modified protein.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Inadequate Storage Buffer | Optimize the pH and ionic strength of the storage buffer. A slightly basic pH (around 8.0-8.5) can sometimes improve stability.[3] | The buffer environment is critical for maintaining the protein's conformation and solubility over time.[3] |
| Lack of Stabilizers | Add cryoprotectants like glycerol (5-50%) or sugars such as sucrose or trehalose (5-10%) to the storage buffer.[3] | These additives can stabilize the protein structure and prevent aggregation during freeze-thaw cycles and long-term storage.[3] |
| Freeze-Thaw Cycles | Aliquot the biotinylated protein into smaller, single-use volumes before freezing. Flash-freeze the aliquots in liquid nitrogen.[3] | Repeated freezing and thawing can denature proteins and promote aggregation.[3] |
| Inherent Protein Instability | Consider re-engineering the protein with a solubility-enhancing tag like Maltose Binding Protein (MBP), SUMO, or Thioredoxin (Trx).[3] | These tags can improve the overall solubility and stability of the target protein.[3] |
| Over-biotinylation | Even if precipitation is not immediate, excessive biotinylation can lead to slow aggregation over time. Re-optimize the biotin-to-protein ratio.[1][2] | Reducing the number of attached biotin molecules can prevent gradual aggregation.[2] |
Logical Relationship for Long-Term Stability:
Frequently Asked Questions (FAQs)
Q1: Why does my protein precipitate after biotinylation?
A1: Protein precipitation after biotinylation can be caused by several factors:
-
Over-biotinylation: Excessive labeling can increase surface hydrophobicity, leading to aggregation.[1]
-
Suboptimal Buffer Conditions: If the buffer's pH is close to the protein's isoelectric point (pI), the protein's net charge will be close to zero, reducing repulsion between molecules and increasing the likelihood of aggregation.[1][3]
-
High Protein Concentration: Higher concentrations increase the chances of intermolecular interactions that can lead to aggregation.[1][3]
-
Inherent Protein Instability: The protein itself may be prone to aggregation, and the biotinylation process can exacerbate this.[1][3]
-
Hydrophobic Biotin Reagent: The use of a biotinylation reagent that is hydrophobic can decrease the overall solubility of the modified protein.[3]
Q2: Can biotinylation improve protein solubility?
A2: In some cases, yes. The addition of biotin can sometimes alter a protein's surface properties in a way that discourages self-association. Furthermore, using biotinylation reagents that contain hydrophilic linkers, such as polyethylene glycol (PEG), can significantly enhance the solubility of the modified protein.[3][5]
Q3: What is the optimal molar ratio of biotin reagent to protein?
A3: The optimal molar ratio is protein-dependent. A common starting point is a 10-20 fold molar excess of the biotinylation reagent to the protein.[3] However, it is crucial to perform a titration experiment to determine the ideal ratio that provides sufficient biotinylation without causing insolubility.[3] For protein samples at 2-10 mg/mL, a ≥ 12-fold molar excess is a general guideline, while for samples at ≤ 2 mg/mL, a ≥ 20-fold molar excess is recommended.[3]
Q4: How can I remove excess, unreacted biotin after the labeling reaction?
A4: Excess biotin can be removed using several methods:
-
Dialysis or Buffer Exchange: This is a common and effective method for removing small molecules like unreacted biotin from a protein solution.[1][3]
-
Size Exclusion Chromatography (SEC): Gel filtration columns can efficiently separate the larger biotinylated protein from the smaller, unreacted biotin molecules.[1][3]
Q5: What are some common additives to improve the solubility of my biotinylated protein?
A5: Several additives can be included in the buffer to enhance protein solubility:
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5% - 50% (v/v) | Acts as an osmolyte, stabilizing protein structure and increasing solution viscosity.[3] |
| Arginine | 0.1 M - 2 M | Reduces protein surface hydrophobicity, thus preventing aggregation.[3] |
| Sucrose/Trehalose | 5% - 10% (w/v) | Stabilize protein structure by replacing water molecules at the protein surface.[3] |
| Polyethylene Glycol (PEG) | Varies | Can be conjugated to the protein or added to the solution to increase solubility.[3] |
| Non-denaturing detergents (e.g., Triton X-100, NP-40) | 0.1% - 1% (v/v) | Can help solubilize proteins, particularly those with hydrophobic regions.[3][9] |
Experimental Protocols
Protocol 1: Optimizing the Biotin-to-Protein Molar Ratio
This protocol describes a method to determine the optimal molar ratio of biotinylation reagent to your protein to achieve sufficient labeling while maintaining solubility.
Materials:
-
Purified protein at a known concentration (e.g., 1-2 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).[3]
-
Biotinylation reagent (e.g., NHS-biotin) dissolved in an appropriate solvent (e.g., DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Microcentrifuge tubes.
Methodology:
-
Prepare Protein Solution: Prepare your protein at a concentration of 1-2 mg/mL in an amine-free buffer.[3]
-
Set up Reactions: Set up a series of parallel reactions. In each reaction, use the same amount of protein but vary the molar excess of the biotinylation reagent (e.g., 2:1, 5:1, 10:1, 20:1, 50:1).[3]
-
Biotinylation Reaction: Add the calculated amount of the biotinylation reagent to each protein solution. Incubate the reactions for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Stop the reactions by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Assess Solubility: Centrifuge the samples at >14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant.
-
Analyze Results: Measure the protein concentration of the supernatant for each reaction. The optimal molar ratio is the highest ratio that results in minimal protein loss in the pellet (i.e., highest concentration in the supernatant) while still providing adequate biotinylation (which can be assessed by a downstream application or a biotin quantification assay).
Protocol 2: Removal of Excess Biotin by Size Exclusion Chromatography (Desalting Column)
This protocol provides a method for removing unreacted biotin from the biotinylated protein solution.
Materials:
-
Biotinylated protein solution.
-
Desalting column (e.g., Sephadex G-25).
-
Equilibration and elution buffer (e.g., PBS, pH 7.4).
-
Collection tubes.
Methodology:
-
Equilibrate the Column: Equilibrate the desalting column with 3-5 column volumes of the desired final buffer.[7]
-
Apply the Sample: Allow the equilibration buffer to drain, then carefully apply the biotinylated protein sample to the center of the column bed.[1]
-
Elute the Protein: Once the sample has entered the column bed, add the final buffer and begin collecting fractions. The larger biotinylated protein will elute first, while the smaller, unreacted biotin molecules will be retained by the column and elute later.[1]
-
Monitor Elution: Monitor the protein elution by measuring the absorbance of the fractions at 280 nm. Pool the fractions containing your protein.[1]
Experimental Workflow for Biotinylation and Purification:
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 5. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Amine Labeling Reagents: Biotin-PEG3-NHS Ester vs. Biotin-PEG3-methyl ethanethioate
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of proteins is a cornerstone of modern molecular and cellular analysis. The choice of biotinylation reagent is a critical determinant of experimental success, influencing labeling efficiency, specificity, and the integrity of the target protein. This guide provides an objective comparison of two commercially available biotinylation reagents: the widely used Biotin-PEG3-NHS ester and the less characterized Biotin-PEG3-methyl ethanethioate.
This comparison will delve into their mechanisms of action, supported by experimental data where available, and provide detailed protocols to inform the selection of the most appropriate reagent for amine labeling applications.
Executive Summary
Biotin-PEG3-NHS ester is a highly efficient and well-documented reagent for the specific labeling of primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. Its N-hydroxysuccinimide (NHS) ester moiety reacts readily under physiological to slightly alkaline conditions to form stable amide bonds. In contrast, this compound is primarily described in commercial literature as a PROTAC (PROteolysis TArgeting Chimera) linker. While its methyl ethanethioate group, a type of thioester, can theoretically react with primary amines, the reactivity is known to be significantly lower than that of NHS esters, particularly under typical bioconjugation conditions. Direct experimental data supporting the use of this compound for efficient protein amine labeling is scarce. Therefore, for robust and efficient amine labeling, Biotin-PEG3-NHS ester is the demonstrably superior choice based on current knowledge.
Performance Comparison
A direct quantitative comparison of amine labeling efficiency is challenging due to the limited data for this compound in this application. However, based on the known reactivity of the functional groups, a qualitative and quantitative assessment can be made.
| Feature | Biotin-PEG3-NHS Ester | This compound |
| Target Residue | Primary amines (e.g., Lysine, N-terminus)[1] | Primarily described for use in PROTAC synthesis; theoretically can react with primary amines[2][3] |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | Methyl ethanethioate (Thioester) |
| Bond Formed | Stable amide bond | Amide bond |
| Reaction pH | 7.2 - 9.0[4] | Not well-defined for amine labeling; likely requires higher pH or catalysis |
| Reaction Speed | 30 minutes to a few hours at room temperature or 4°C | Expected to be significantly slower than NHS esters[5] |
| Labeling Efficiency | High and well-documented | Expected to be low for primary amines under physiological conditions[6][5] |
| Primary Application | Protein biotinylation for detection, purification, and immobilization | PROTAC synthesis[2][3] |
| Data Availability | Extensive | Very limited for amine labeling |
Reaction Mechanisms
The fundamental difference in the reactivity of these two reagents lies in their electrophilic functional groups.
Biotin-PEG3-NHS Ester: Amine Acylation via an Activated Ester
The NHS ester of Biotin-PEG3-NHS ester is a highly reactive acylating agent. The reaction proceeds via nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]
This compound: A Less Favorable Amine Acylation
Thioesters are known to be susceptible to nucleophilic attack by amines to form amides.[7] However, the reactivity of thioesters towards amines is considerably lower than towards thiols, and the reaction is often slow under physiological conditions.[6][5] This is because the thiolate is a better leaving group than an alkoxide, but the carbonyl carbon of a thioester is less electrophilic than that of an NHS ester. For efficient acylation of amines with thioesters, catalysts or more forcing conditions may be required.
Experimental Protocols
Protocol 1: Protein Labeling with Biotin-PEG3-NHS Ester
This protocol provides a general procedure for the biotinylation of a protein using Biotin-PEG3-NHS ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).
-
Biotin-PEG3-NHS ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the Protein Solution: Dissolve or exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete with the labeling reaction.
-
Prepare the Biotin-PEG3-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. Do not store the stock solution for extended periods as the NHS ester is susceptible to hydrolysis.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the Biotin-PEG3-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Determining the Degree of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to quantify the amount of biotin incorporated onto a protein.
Materials:
-
HABA/Avidin premixed reagent.
-
Biotinylated protein sample.
-
Spectrophotometer.
Procedure:
-
Establish a baseline absorbance of the HABA/Avidin solution at 500 nm.
-
Add a known amount of the biotinylated protein to the HABA/Avidin solution.
-
The biotin on the protein will displace HABA from the avidin, causing a decrease in absorbance at 500 nm.
-
The change in absorbance is proportional to the amount of biotin incorporated. The molar ratio of biotin to protein can be calculated based on a standard curve generated with free biotin.
Experimental Workflow Visualization
Conclusion and Recommendations
Based on the available chemical literature and product information, Biotin-PEG3-NHS ester is the highly recommended reagent for the efficient and reliable labeling of primary amines on proteins and other biomolecules. Its reactivity is well-understood, and established protocols are readily available, ensuring a high probability of successful conjugation.
This compound , while containing a biotin moiety and a PEG spacer, is not positioned as a primary amine-labeling reagent. Its thioester functionality exhibits significantly lower reactivity towards amines compared to the NHS ester of its counterpart. Researchers requiring biotinylation of primary amines should opt for Biotin-PEG3-NHS ester to ensure efficient and robust labeling for their downstream applications. For those exploring novel conjugation strategies or working with molecules where thiol reactivity is desired, other biotinylation reagents specifically designed for this purpose should be considered.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioester - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Biotin-PEG3-methyl ethanethioate vs. Maleimide-Based Reagents for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Thiol-Reactive Chemistry
The precise and stable covalent modification of biomolecules is a cornerstone of modern drug development, diagnostics, and life science research. For decades, maleimide-based reagents have been the workhorse for targeting cysteine residues on proteins and peptides. However, concerns regarding the stability of the resulting linkage have spurred the exploration of alternative chemistries. This guide provides an objective, data-driven comparison of traditional maleimide-based reagents with Biotin-PEG3-methyl ethanethioate, a reagent that offers a distinct strategic approach to bioconjugation.
Introduction to the Contenders
Maleimide-Based Reagents: These reagents feature a maleimide group that reacts directly and selectively with the thiol (sulfhydryl) group of a cysteine residue via a Michael addition reaction.[1][2] This chemistry is known for its high efficiency and rapid kinetics under physiological conditions.[3]
This compound: This reagent contains a thioester, specifically an S-acetyl group.[4][5] This functional group does not directly react with thiols on a target protein. Instead, it serves as a protected thiol. The S-acetyl group must first be cleaved to generate a free, reactive thiol on the Biotin-PEG3 linker.[6][7] This unmasked thiol can then be conjugated to a thiol-reactive site on a target molecule, or be used in other thiol-based chemistries. This represents a two-step conjugation strategy, offering a different level of control over the reaction process.[4]
Performance Comparison: A Data-Driven Analysis
The choice between these two classes of reagents hinges on a trade-off between reaction simplicity, control, and the stability of the final bioconjugate.
| Feature | Maleimide-Based Reagents | This compound (Inferred) |
| Reaction Mechanism | Michael Addition[2] | 1. Deprotection (Thioester cleavage) 2. Thiol-based conjugation (e.g., disulfide exchange)[4][6] |
| Target Functional Group | Thiols (Cysteine)[1] | Initially none; after deprotection, the generated thiol can react with various electrophiles. |
| Reaction Steps | One-step direct conjugation[3] | Two-step (Deprotection followed by conjugation)[4] |
| Reaction pH | 6.5 - 7.5 for optimal selectivity[8] | Deprotection: Mildly basic (e.g., pH 7.5 with hydroxylamine)[4] Conjugation: Dependent on the subsequent reaction |
| Selectivity | High for thiols over amines at pH < 7.5[9] | High, as the reactivity is "caged" until deprotection.[4] |
| Linkage Stability | Thiosuccinimide bond is susceptible to retro-Michael reaction (reversibility) and hydrolysis.[3][10] | The final linkage depends on the second reaction step. If a disulfide bond is formed, it is cleavable by reducing agents.[11] |
| Control over Reactivity | Reaction proceeds immediately upon mixing. | Temporal control; the reactive thiol is generated on demand.[4] |
Delving into the Chemistry: Reaction Mechanisms and Stability
Maleimide-Based Reagents: The Michael Addition Pathway
Maleimide reagents react with thiols through a well-established Michael addition mechanism, forming a covalent thiosuccinimide linkage.[2] While this reaction is rapid and selective, the resulting bond can be unstable.[3] In a biological environment rich in thiols like glutathione, the thiosuccinimide can undergo a retro-Michael reaction, leading to deconjugation and potential off-target effects.[3] Furthermore, the maleimide ring itself is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive.[10]
To address the instability of the thiosuccinimide linkage, strategies such as post-conjugation hydrolysis of the succinimide ring can be employed to form a more stable, ring-opened structure.[9] Additionally, "next-generation" maleimides have been developed that are engineered to "self-hydrolyze" after conjugation, thereby enhancing in vivo stability.[9]
dot graph Maleimide_Reaction { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
Protein_Thiol [label="Protein-SH"]; Maleimide [label="Maleimide Reagent"]; Thiosuccinimide [label="Thiosuccinimide Adduct (Unstable)"]; Hydrolyzed_Adduct [label="Ring-Opened Adduct (Stable)"]; Retro_Michael [label="Deconjugation (Retro-Michael)"]; Glutathione [label="Glutathione"]; Hydrolysis [label="Post-conjugation\nHydrolysis"];
Protein_Thiol -> Thiosuccinimide [label="Michael Addition\n(pH 6.5-7.5)"]; Maleimide -> Thiosuccinimide; Thiosuccinimide -> Retro_Michael [label="Thiol Exchange"]; Glutathione -> Retro_Michael; Thiosuccinimide -> Hydrolysis [color="#34A853"]; Hydrolysis -> Hydrolyzed_Adduct [color="#34A853"];
{rank=same; Protein_Thiol; Maleimide;} {rank=same; Thiosuccinimide;} {rank=same; Retro_Michael; Hydrolyzed_Adduct;} } dot
Caption: Reaction pathways for maleimide-based bioconjugation.
This compound: A Two-Step Strategy
This compound introduces a protected thiol in the form of a thioester. The S-acetyl group is stable under a variety of conditions but can be selectively removed to generate a free thiol.[6] This deprotection step provides a layer of control, preventing premature reactions.[4]
Once the thiol is unmasked, it can be used in a variety of subsequent conjugation reactions. For instance, it can react with another thiol on a target protein to form a disulfide bond, which is a linkage that can be cleaved by reducing agents. This feature can be advantageous for applications requiring payload release under specific conditions.[11]
dot graph Thioester_Reaction { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
Thioester [label="Biotin-PEG3-S-acetyl"]; Deprotection [label="Deprotection\n(e.g., Hydroxylamine, pH 7.5)"]; Free_Thiol [label="Biotin-PEG3-SH"]; Target_Thiol [label="Target-SH"]; Disulfide_Conjugate [label="Disulfide Conjugate"];
Thioester -> Deprotection [color="#4285F4"]; Deprotection -> Free_Thiol [color="#4285F4"]; Free_Thiol -> Disulfide_Conjugate [label="Disulfide Exchange"]; Target_Thiol -> Disulfide_Conjugate;
{rank=same; Thioester;} {rank=same; Free_Thiol; Target_Thiol;} {rank=same; Disulfide_Conjugate;} } dot
Caption: Two-step conjugation strategy using this compound.
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Based Protein Labeling
Materials:
-
Protein with accessible cysteine residues (1-10 mg/mL)
-
Maleimide-functionalized reagent (10-20 mM stock in DMSO or DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) Quenching reagent: N-acetyl cysteine or free cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide reagent stock solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add an excess of a quenching reagent.
-
Purification: Remove unreacted maleimide reagent and other small molecules by size-exclusion chromatography or dialysis.[8]
Protocol 2: General Procedure for Biotinylation using this compound (Two-Step)
Part A: Deprotection of the S-acetyl Group
Materials:
-
This compound
-
Deprotection Buffer: 50 mM Tris, 50 mM hydroxylamine, 5 mM EDTA, pH 7.5
-
Reaction Buffer: PBS, pH 7.2
-
Desalting column
Procedure:
-
Dissolve the this compound in the Deprotection Buffer to a final concentration of 10 mM.
-
Incubate the mixture for 2 hours at room temperature.
-
Remove excess hydroxylamine by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer. The eluate will contain the deprotected Biotin-PEG3-SH.[4]
Part B: Conjugation of the Deprotected Thiol to a Target
The deprotected Biotin-PEG3-SH can be conjugated to a target molecule containing a thiol-reactive group (e.g., another maleimide or a pyridyl disulfide). The following is an example of forming a disulfide bond.
Materials:
-
Solution of deprotected Biotin-PEG3-SH from Part A
-
Target protein with an accessible thiol group
-
Reaction Buffer: PBS, pH 7.2
Procedure:
-
Combine the deprotected Biotin-PEG3-SH with the target protein in the Reaction Buffer. The molar ratio will depend on the specific application and should be optimized.
-
Allow the disulfide exchange reaction to proceed for 1-2 hours at room temperature.
-
Purify the resulting biotinylated protein conjugate using standard chromatography techniques.
Summary and Recommendations
The choice between maleimide-based reagents and this compound depends on the specific requirements of the bioconjugation application.
-
For rapid, one-step labeling of cysteine residues, maleimide-based reagents are a well-established and effective choice. However, researchers must be mindful of the potential instability of the thiosuccinimide linkage and may need to incorporate strategies to enhance its stability for in vivo applications.
-
This compound offers a more controlled, two-step approach. By keeping the reactive thiol protected until needed, it can prevent unwanted side reactions in complex multi-step syntheses. The ability to generate a free thiol on the biotin linker also provides versatility, allowing for the formation of different types of linkages, such as cleavable disulfide bonds.
Ultimately, the optimal choice will be guided by the desired stability of the final conjugate, the complexity of the overall synthetic scheme, and the specific functional groups available on the target biomolecule. This guide provides the foundational knowledge to make an informed decision and to design robust and effective bioconjugation strategies.
References
- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide: The Advantages of Methyl Ethanethioate Linkers Over NHS Esters in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the intricate process of bioconjugation, the choice of linker chemistry is a critical determinant of the stability, homogeneity, and ultimately, the efficacy of the resulting conjugate. While N-Hydroxysuccinimide (NHS) esters have long been the workhorse for modifying primary amines on biomolecules, emerging evidence suggests that methyl ethanethioate and other thioester-based linkers offer distinct advantages in specific applications. This guide provides an objective comparison of the performance of methyl ethanethioate linkers and NHS esters, supported by available experimental data and detailed methodologies.
Executive Summary
NHS esters are highly reactive and have been extensively used for their ability to efficiently form stable amide bonds with primary amines.[1] However, their high reactivity is a double-edged sword, as they are highly susceptible to hydrolysis in aqueous environments, a competing reaction that can significantly reduce conjugation efficiency.[2] Methyl ethanethioate linkers, representing the broader class of thioesters, present a compelling alternative. Thioesters are inherently more reactive toward amines than their corresponding oxygen esters and exhibit greater stability against spontaneous hydrolysis, offering a wider window for the conjugation reaction and potentially leading to higher yields and more controlled modifications.[2]
Head-to-Head Comparison: Methyl Ethanethioate Linker vs. NHS Ester
| Feature | Methyl Ethanethioate Linker (Thioester) | NHS Ester |
| Target Residue | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Reaction Type | Nucleophilic Acyl Substitution | Nucleophilic Acyl Substitution |
| Resulting Bond | Amide Bond | Amide Bond |
| Optimal Reaction pH | Neutral to slightly basic (pH 7.0-8.5) | Slightly basic (pH 7.2-8.5)[3] |
| Reaction Speed | Generally slower than NHS esters | Very Fast (minutes to a few hours)[3] |
| Key Advantage | Higher stability against hydrolysis, leading to potentially higher conjugation efficiency and better control. | Well-established protocols and a wide variety of commercially available reagents. |
| Key Disadvantage | Slower reaction kinetics may require longer incubation times or higher concentrations. Limited commercial availability of pre-activated thioester linkers. | Highly susceptible to hydrolysis, which competes with the desired aminolysis reaction, especially at higher pH.[2] |
Delving into the Chemistry: Reaction Mechanisms
Both methyl ethanethioate linkers and NHS esters react with primary amines via a nucleophilic acyl substitution mechanism to form a stable amide bond. The key difference lies in the leaving group and the inherent reactivity of the ester.
Methyl Ethanethioate Linker Reaction
In the case of a methyl ethanethioate linker, the methanethiolate anion is the leaving group. Thioesters are more reactive than their oxygen ester counterparts due to the poorer resonance stabilization between the carbonyl group and the larger sulfur atom. This increased electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack by an amine.
NHS Ester Reaction
NHS esters are "activated" esters, where the N-hydroxysuccinimide is an excellent leaving group, making the carbonyl carbon highly electrophilic and reactive towards primary amines.[1]
The Critical Role of Stability: Hydrolysis as a Competing Reaction
The primary advantage of a methyl ethanethioate linker lies in its superior stability against hydrolysis compared to NHS esters. In aqueous solutions, water can act as a nucleophile and attack the ester, leading to its inactivation.
Hydrolysis Data
| Linker Type | Half-life in Aqueous Buffer (pH 7.0, 23°C) |
| S-methyl thioacetate | 155 days[4] |
| Typical NHS Ester | 4-5 hours[3] |
This significant difference in hydrolytic stability means that a methyl ethanethioate linker will persist in its active form for a much longer duration in the reaction mixture. This extended lifetime allows for more efficient conjugation, especially when dealing with low protein concentrations or less reactive amine groups.
Experimental Protocols
While specific, optimized protocols for methyl ethanethioate linkers are not as widespread as for NHS esters, a general procedure can be outlined based on the principles of thioester-amine reactivity.
General Protocol for Protein Conjugation with a Methyl Ethanethioate Linker
Materials:
-
Protein with accessible primary amines
-
Methyl ethanethioate-functionalized linker
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.5-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous primary amines.
-
Linker Preparation: Immediately before use, dissolve the methyl ethanethioate linker in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 20- to 100-fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted linker. Incubate for 1 hour at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.
Standard Protocol for Protein Conjugation with an NHS Ester
Materials:
-
Protein with accessible primary amines
-
NHS ester-functionalized linker
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.2-8.0[1]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0[1]
-
Anhydrous DMSO or DMF[5]
-
Purification column (e.g., size-exclusion chromatography)[1]
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS ester linker in anhydrous DMSO or DMF.[5]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.[1]
-
Quenching: Add the Quenching Solution to stop the reaction.[1]
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis.[1]
Experimental Workflow: A Comparative Overview
The following diagram illustrates the key differences in the experimental workflow when using a methyl ethanethioate linker versus an NHS ester.
Conclusion and Recommendations
The choice between a methyl ethanethioate linker and an NHS ester is contingent on the specific requirements of the bioconjugation.
Choose a methyl ethanethioate (thioester) linker when:
-
High conjugation efficiency is paramount, especially with low concentrations of biomolecules.
-
The reaction requires prolonged incubation times to achieve the desired degree of labeling.
-
Greater control over the conjugation reaction is needed, minimizing the impact of hydrolysis.
Choose an NHS ester linker when:
-
Rapid conjugation is a priority.
-
Working with well-established and validated protocols is preferred.
-
A wide variety of linker lengths and functionalities are required, as NHS esters are more commercially available.
References
A Comparative Guide to Protein Biotinylation: Validating Biotin-PEG3-methyl ethanethioate for Targeted Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is fundamental to experimental success. Biotinylation, the covalent attachment of biotin to a protein, is a cornerstone technique enabling highly sensitive detection and purification. This guide provides a comprehensive comparison of Biotin-PEG3-methyl ethanethioate with other common biotinylation reagents, offering objective performance data and detailed experimental protocols to inform reagent selection for specific research applications, particularly in the burgeoning field of targeted protein degradation.
Introduction to Protein Biotinylation and the Emergence of this compound
Protein biotinylation leverages the extraordinarily strong and specific interaction between biotin (Vitamin B7) and avidin or streptavidin. This high-affinity binding forms the basis for numerous applications, including immunoassays, affinity chromatography, and pull-down assays. The choice of biotinylation reagent is critical and depends on the target protein, the desired specificity of labeling, and the downstream application.
Recently, this compound has gained prominence, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] The linker component, such as this compound, is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), ultimately influencing the efficiency of protein degradation.[2]
This guide will compare this compound with traditional amine-reactive (NHS esters) and thiol-reactive (maleimides) biotinylation reagents, providing a framework for its validation in both general protein labeling and its specialized role in PROTAC development.
Comparison of Biotinylation Reagents
The selection of a biotinylation reagent is dictated by the available functional groups on the target protein and the desired outcome of the labeling experiment. The following tables summarize the key characteristics and performance metrics of this compound and two widely used classes of biotinylation reagents.
| Feature | This compound | NHS-Biotin (Amine-Reactive) | Maleimide-Biotin (Thiol-Reactive) |
| Target Functional Group | Thiol (Cysteine) and Primary Amine (Lysine) [inferred] | Primary Amine (Lysine, N-terminus)[4] | Thiol (Cysteine)[5] |
| Reaction Chemistry | Nucleophilic Acyl Substitution (Aminolysis/Transthioesterification) | Nucleophilic Acyl Substitution[4] | Michael Addition[5] |
| Optimal Reaction pH | 7.0 - 8.5 [inferred] | 7.2 - 8.5[1][4] | 6.5 - 7.5[1] |
| Reaction Speed | Moderate to Fast [inferred] | Fast (30-60 min at RT)[1] | Very Fast (minutes to a few hours) |
| Bond Formed | Amide or Thioester [inferred] | Stable Amide Bond[4] | Stable Thioether Bond[5] |
| Specificity | Potentially reactive with both thiols and amines | Reacts with all accessible primary amines | Highly specific for free thiols[1] |
| Performance Metric | This compound | NHS-Biotin | Maleimide-Biotin |
| Typical Labeling Efficiency | Dependent on protein and reaction conditions | Variable; dependent on pH and protein concentration[1] | 70-90%[1] |
| Degree of Labeling Control | Moderate | Can be controlled by molar excess | High, especially with engineered cysteines |
| Potential for Protein Aggregation | Low (due to hydrophilic PEG spacer) | Can increase hydrophobicity and lead to aggregation | Lower risk compared to NHS-Biotin |
| Reversibility of Linkage | Irreversible (Amide), Potentially Reversible (Thioester) | Irreversible | Generally irreversible |
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein labeling and validation. The following sections provide methodologies for protein labeling with this compound (inferred), as well as standard protocols for validating the extent of biotinylation.
Protocol 1: Protein Labeling with this compound (Inferred Protocol)
This protocol is based on the inferred reactivity of the methyl ethanethioate group with protein nucleophiles, primarily cysteine and lysine residues. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free and thiol-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 100 mM L-cysteine)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is in a buffer free of primary amines (like Tris) or thiols (like DTT). The protein concentration should be between 1 and 5 mg/mL.
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification of Labeled Protein: Remove unreacted biotin reagent by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Validation of Biotinylation by Western Blot
This method confirms the successful incorporation of biotin onto the target protein.
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Protein Transfer: Separate the biotinylated protein sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.[6]
-
Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of Streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Detection: Add the chemiluminescent substrate and visualize the biotinylated protein bands using an imaging system.[6]
Protocol 3: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.[7]
Materials:
-
Biotinylated protein sample (purified)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader (500 nm)
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Initial Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.[7]
-
Sample Addition: Add a known amount of the purified biotinylated protein to the HABA/Avidin solution and mix.
-
Final Absorbance: Measure the absorbance at 500 nm again after the reading stabilizes.
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the moles of biotin per mole of protein to determine the labeling efficiency.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide clear visual representations of the underlying mechanisms and workflows.
References
- 1. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Thionoesters: A Native Chemical Ligation-Inspired Approach to Cysteine-Triggered H2S Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Biotinylation Reagents for Mass Spectrometry Analysis: Featuring Biotin-PEG3-methyl ethanethioate
For researchers, scientists, and drug development professionals, the precise analysis of protein modifications and interactions is crucial. Biotinylation of proteins followed by mass spectrometry is a powerful technique for elucidating protein function, mapping interaction networks, and identifying cell surface proteomes. The choice of biotinylation reagent is a critical determinant of experimental success, influencing labeling efficiency, specificity, and the quality of mass spectrometry data.
This guide provides a comparative analysis of Biotin-PEG3-methyl ethanethioate and other commonly used biotinylation reagents. While direct experimental data for this compound in mass spectrometry-based proteomics is limited, this guide will draw comparisons based on the established performance of widely used amine-reactive and thiol-reactive reagents.
Comparison of Biotinylation Reagents
The ideal biotinylation reagent for mass spectrometry should offer high labeling efficiency, specificity for a target functional group, and generate data that is readily interpretable. Below is a comparison of this compound with two common classes of biotinylation reagents: N-hydroxysuccinimide (NHS) esters and maleimides.
Table 1: Qualitative Comparison of Biotinylation Reagents
| Feature | This compound (Predicted) | NHS-Ester Biotin (e.g., Biotin-PEG3-NHS) | Maleimide-Biotin (e.g., Biotin-PEG3-Maleimide) |
| Target Residue | Primary amines (e.g., Lysine, N-terminus) and potentially thiols (Cysteine) | Primary amines (e.g., Lysine, N-terminus) | Thiols (Cysteine) |
| Reaction pH | Neutral to slightly basic (predicted) | pH 7.2 - 8.5 | pH 6.5 - 7.5[1] |
| Specificity | Potentially less specific, reacting with both amines and thiols. | Generally good for primary amines, but can have side reactions.[2] | High for thiols within the optimal pH range.[3] |
| Bond Stability | Thioether or amide bond (predicted) | Stable amide bond.[3] | Stable thioether bond.[1] |
| Key Advantages | Potentially broader reactivity. | Well-established protocols and wide availability. | Site-specific labeling due to lower abundance of cysteines. |
| Key Disadvantages | Lack of specific performance data, potential for cross-reactivity. | Can modify functionally important lysine residues. Susceptible to hydrolysis.[4] | Requires accessible cysteine residues, which may not be present. |
Table 2: Quantitative Performance Data for Different Biotinylation and Enrichment Strategies
The following data is based on a study comparing different enrichment strategies for proteins labeled with an NHS-biotin reagent.[5] This provides a baseline for what can be expected with well-characterized reagents.
| Parameter | On-Bead Digestion (Harsh Elution) | Protein Elution then Digestion | Peptide-Level Enrichment (DiDBiT) |
| Typical Number of Identified Biotinylated Peptides | 6 | 20 | 3,777 |
| Typical Number of Identified Biotinylated Proteins | 4 (2% of total) | 16 (4% of total) | 1,210 |
| Percentage of Biotinylated Peptides in Eluate | Low | ~40% | >85% |
A study comparing a standard NHS-biotin with a cleavable NHS-SS-biotin found that on average, 88% of peptides were biotinylated in biotin-SS-NHS samples, whereas 76% of peptides were biotinylated in biotin-NHS samples.[6]
Experimental Protocols
Detailed and optimized protocols are crucial for successful biotinylation and subsequent mass spectrometry analysis. Below is a representative protocol for the biotinylation of cell surface proteins, a common application in proteomics.
Protocol: Cell Surface Protein Biotinylation and Preparation for Mass Spectrometry
This protocol is adapted from established methods for cell surface protein labeling and enrichment.[7][8][9][10][11]
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) at 0.5 mg/mL in ice-cold PBS
-
Quenching buffer (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., Lysis buffer, high-salt buffer, PBS)
-
Elution buffer (for cleavable linkers, e.g., DTT-containing buffer; for strong biotin binding, harsh denaturants)
-
Reagents for protein reduction, alkylation, and tryptic digestion (DTT, iodoacetamide, trypsin)
-
C18 desalting spin tips
Procedure:
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS to remove serum proteins.
-
Biotinylation: Incubate cells with the biotinylation reagent solution for 30 minutes on ice with gentle agitation.
-
Quenching: Stop the reaction by adding quenching buffer and incubate for 10-15 minutes on ice.
-
Cell Lysis: Wash cells with PBS and then lyse the cells with lysis buffer.
-
Affinity Purification: Incubate the clarified cell lysate with equilibrated streptavidin beads for 2-4 hours or overnight at 4°C to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes washes with lysis buffer, a high-salt buffer, and finally PBS.
-
Elution and Digestion (Peptide-Level Enrichment Recommended):
-
Resuspend the beads in a digestion buffer.
-
Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.
-
Digest the bead-bound proteins with trypsin overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
-
Sample Cleanup: Desalt the peptide mixture using C18 spin tips.
-
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the biotinylated peptides and proteins. The mass modification of the biotinylation reagent must be included as a variable modification in the search parameters.
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the relationships between different components, the following diagrams are provided.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ukdiss.com [ukdiss.com]
The Influence of PEG Linker Length in Biotinylation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker in bioconjugation is a critical determinant of the final product's efficacy, stability, and functionality. Among the various options, polyethylene glycol (PEG) linkers are widely employed in biotinylation strategies due to their hydrophilicity, biocompatibility, and ability to reduce steric hindrance.[1][2] The length of the PEG spacer, however, is not a one-size-fits-all parameter. This guide provides an objective comparison of different length PEG linkers in biotinylation, supported by experimental data and detailed protocols, to aid in the selection of the optimal linker for specific research applications.
The Critical Role of the PEG Spacer
Biotinylation is the process of attaching biotin to a molecule of interest, such as a protein, antibody, or nucleic acid.[1] The remarkably strong and specific interaction between biotin and streptavidin or avidin is then leveraged for various applications, including purification, detection, and immobilization.[1][3] A PEG linker, a flexible, hydrophilic chain of repeating ethylene glycol units, serves as a spacer between the biotin molecule and the target biomolecule.[1][4]
The length of this PEG spacer can significantly impact the outcome of an experiment by:
-
Reducing Steric Hindrance: The biotin-binding pockets of avidin and streptavidin are located deep within the protein structure.[5] A longer PEG linker can provide greater flexibility and distance the biotin from the surface of the biomolecule, thereby improving its accessibility to the binding pocket of streptavidin.[1][6][7]
-
Enhancing Solubility: The hydrophilic nature of PEG can improve the solubility of the biotinylated molecule, which is particularly beneficial for hydrophobic proteins or peptides, reducing aggregation.[5][8]
-
Minimizing Non-specific Binding: PEG is known to reduce non-specific protein adsorption, leading to cleaner results in affinity-based assays.[5][9]
-
Modulating Pharmacokinetics: In therapeutic applications, the length of the PEG chain can influence the in vivo circulation time and biodistribution of a biotinylated drug or imaging agent.[1][10]
Comparative Performance of Different PEG Linker Lengths
The optimal PEG linker length is application-dependent.[1][11] Shorter linkers may be suitable for applications where close proximity is desired, while longer linkers are often preferred to overcome steric hindrance and improve solubility.[1][7][12] However, excessively long chains can sometimes lead to a decrease in binding affinity or introduce their own steric hindrance, a phenomenon known as "PEG crowding".[9][13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies comparing the performance of different length PEG linkers in biotinylation.
| Linker Type | Spacer Length (Å) | Biotin-Streptavidin Binding Affinity (Kd) | Stoichiometry (Biotin:Avidin) | Key Observations |
| No PEG Spacer | ~13.5 | ~10⁻¹⁵ M | 4:1 | Prone to steric hindrance with bulky proteins.[13] |
| NHS-PEG4-Biotin | 29.0 | ~10⁻¹⁴ M | 4:1 | Commonly used, provides a good balance of solubility and spacer length.[5][14] |
| Biotin-PEG10-NHS ester | ~50 | Data not consistently available | Likely 4:1 | Increased hydrophilicity and longer spacer to further minimize steric hindrance.[5] |
| NHS-PEG12-Biotin | 55.9 | Data not consistently available | Likely 4:1 | Long, hydrophilic spacer for enhanced water solubility and reduced steric hindrance.[5] |
| Biotin-PEG (5000 g/mol ) | - | ~10⁻⁸ M | 1:1 | Suggests steric hindrance from the long PEG chain itself.[3] |
| Application | Molecule | PEG Linker Length | Outcome |
| Drug Conjugate Half-life | Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG.[10] |
| 10 kDa | 11.2-fold increase in half-life compared to no PEG.[10] | ||
| Tumor Accumulation | Folate-Linked Liposomes | PEG2000 (2k) | Increased cellular uptake in vitro compared to non-targeted liposomes.[1] |
| PEG5000 (5k) | Similar in vitro uptake to PEG2k.[1] | ||
| PEG10000 (10k) | Significantly increased in vivo tumor accumulation and reduced tumor size by >40% compared to 2k and 5k linkers.[1] | ||
| Immuno-PET Imaging | Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart, leading to high-contrast images.[1][10] |
| Gene Delivery | DNA Polyplex | 2, 5, 10, 20, 30 kDa | Increasing PEG length progressively decreased liver uptake, with 30 kDa PEG showing maximal blockage of liver uptake.[1][10] |
| Surface Modification | Biotin-PEG-lipids | 2kDa | Partially prevented non-specific protein adsorption.[10] |
| 5kDa | Completely prevented non-specific protein adsorption.[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and comparison of different PEG linkers in biotinylation. Below are representative protocols for key experiments.
Protocol 1: General Protein Biotinylation with NHS-Ester Reagents
This protocol describes the biotinylation of a protein using an N-hydroxysuccinimide (NHS) ester-functionalized biotin-PEG reagent, which targets primary amines (lysine residues and the N-terminus).[13][15]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).[16]
-
NHS-PEGn-Biotin (e.g., NHS-PEG4-Biotin, NHS-PEG12-Biotin).[16]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[16][17]
-
Desalting column for purification.[16]
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer.[16]
-
Prepare Biotin Reagent Stock: Immediately before use, dissolve the NHS-PEGn-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.[16][17]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-PEGn-Biotin to the protein solution.[5][15] The optimal molar ratio should be determined empirically for each protein and application.[18]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[15][19]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[15][17] Incubate for 15 minutes at room temperature.[19]
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting spin column or size-exclusion chromatography.[13]
Protocol 2: Cell Surface Biotinylation
This protocol is designed for labeling proteins on the surface of intact cells using a water-soluble, membrane-impermeable biotinylation reagent like Sulfo-NHS-PEGn-Biotin.[19]
Materials:
-
Adherent or suspension cells.
-
Ice-cold PBS, pH 8.0.[19]
-
Sulfo-NHS-PEGn-Biotin.
-
Quenching solution (e.g., 100 mM glycine in PBS).[19]
-
Lysis buffer.[15]
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[19]
-
Prepare Sulfo-NHS-Biotin Solution: Immediately before use, dissolve Sulfo-NHS-PEGn-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.[19]
-
Labeling: Incubate the cells with the Sulfo-NHS-Biotin solution for 30 minutes at 4°C with gentle agitation.[19]
-
Quench Reaction: Remove the biotin solution and wash the cells once with the quenching solution. Incubate the cells with fresh quenching solution for 10-15 minutes at 4°C.[19]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated proteins.[15]
Protocol 3: Affinity Pull-Down of Biotinylated Proteins
This protocol describes the capture of biotinylated proteins using streptavidin-coated beads.[15]
Materials:
-
Cell lysate containing biotinylated proteins.
-
Streptavidin-coated beads (e.g., agarose or magnetic).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., sample buffer for SDS-PAGE containing biotin).[20]
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with the wash buffer.[15]
-
Binding: Add the cell lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation.[15]
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.[15]
-
Elution: Elute the bound proteins from the beads using the chosen elution buffer. For SDS-PAGE analysis, boiling the beads in sample buffer is a common method.[15]
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.[15]
Visualizing the Concepts
To better understand the experimental workflow and the principle of how PEG linker length affects biotin availability, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-Reactive Bioconjugation: Alternatives to Biotin-PEG3-methyl ethanethioate
For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is a cornerstone of innovation. Thiol-reactive chemistry, targeting the sulfhydryl groups of cysteine residues, offers a highly specific approach for bioconjugation. While Biotin-PEG3-methyl ethanethioate represents a tool for introducing a protected thiol group for subsequent reactions, a more direct approach for biotinylating existing free thiols involves a range of thiol-reactive biotinylation reagents. This guide provides an objective comparison of the primary alternatives, focusing on maleimide, iodoacetamide, and pyridyldithiol-based reagents, supported by experimental data and detailed protocols to inform the selection of the optimal strategy for your research needs.
Performance Comparison of Thiol-Reactive Biotinylation Reagents
The choice of a thiol-reactive biotinylation reagent is dictated by several key performance indicators, including reactivity, specificity, the stability of the resulting bond, and the potential for cleavage. Each class of reagent presents a unique profile of advantages and disadvantages.
Maleimide-based reagents are widely used due to their high reactivity and specificity for thiols at physiological pH.[1] The reaction, a Michael addition, proceeds rapidly to form a stable thioether bond.[2] However, this linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[3][4] Furthermore, at pH values above 7.5, maleimides can lose specificity and react with primary amines, and the maleimide group itself is prone to hydrolysis, rendering it inactive.[1][5]
Iodoacetamide-based reagents react with thiols via nucleophilic substitution to form a highly stable thioether bond that is not reversible under physiological conditions.[1] This stability makes them an excellent choice for applications requiring a permanent linkage. However, their reactivity is generally lower than that of maleimides, and they can exhibit off-target reactivity with other nucleophilic residues like histidine, lysine, and the N-terminus, especially at alkaline pH and with prolonged reaction times.[1][6][7]
Pyridyldithiol-based reagents , such as Biotin-HPDP, react with thiols through a disulfide exchange mechanism, forming a disulfide bond.[8] A significant advantage of this chemistry is the cleavable nature of the resulting linkage. The disulfide bond can be readily broken using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the recovery of the unmodified biomolecule after biotin-based applications like affinity purification.[8]
Quantitative Data Summary
The following table summarizes the key characteristics and performance metrics of the different classes of thiol-reactive biotinylation reagents. Please note that reaction efficiencies and rates are highly dependent on the specific protein, buffer conditions, and temperature.
| Feature | Maleimide-based Reagents | Iodoacetamide-based Reagents | Pyridyldithiol-based Reagents |
| Reactive Group | Maleimide | Iodoacetyl | Pyridyl disulfide |
| Bond Type | Thioether | Thioether | Disulfide |
| Relative Reactivity | High[1] | Moderate[1] | Moderate |
| Optimal pH | 6.5 - 7.5[5] | 7.5 - 8.5[1] | 7.0 - 8.0 |
| Bond Stability | Stable, but susceptible to retro-Michael addition[1][3] | Very Stable[1] | Cleavable with reducing agents[8] |
| Potential Side Reactions | Reaction with amines at pH > 8.0; hydrolysis of maleimide group[1][5] | Reaction with histidines and other nucleophiles at higher pH[1][6][7] | Minimal under optimal conditions |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible bioconjugation. Below are generalized protocols for protein biotinylation using each class of reagent.
Protocol 1: Thiol-Reactive Biotinylation using a Maleimide-Biotin Reagent
Materials:
-
Protein with free thiol groups (1-10 mg/mL)
-
Maleimide-Biotin reagent (e.g., Biotin-PEGn-Maleimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: If the protein solution contains other thiol-containing molecules (e.g., DTT), they must be removed by dialysis or with a desalting column against the conjugation buffer. If necessary, reduce disulfide bonds with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Reagent Preparation: Immediately before use, dissolve the Maleimide-Biotin reagent in DMF or DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-Biotin reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add the quenching reagent to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted Maleimide-Biotin reagent and quenching reagent using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Thiol-Reactive Biotinylation using an Iodoacetyl-Biotin Reagent
Materials:
-
Protein with free thiol groups (1-10 mg/mL)
-
Iodoacetyl-Biotin reagent
-
Anhydrous DMF or DMSO
-
Conjugation Buffer: PBS, pH 7.5-8.5
-
Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein in the conjugation buffer as described in Protocol 1.
-
Reagent Preparation: Immediately before use, dissolve the Iodoacetyl-Biotin reagent in DMF or DMSO to a concentration of 10 mg/mL. Protect the solution from light.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Iodoacetyl-Biotin reagent to the protein solution.
-
Incubation: Incubate the reaction for 1.5-2 hours at room temperature in the dark.
-
Quenching (Optional): Stop the reaction by adding the quenching reagent as described in Protocol 1.
-
Purification: Purify the biotinylated protein from excess reagents as described in Protocol 1.
Protocol 3: Thiol-Reactive Biotinylation using Biotin-HPDP
Materials:
-
Protein with free thiol groups (1-5 mg/mL)
-
Biotin-HPDP
-
Anhydrous DMF or DMSO
-
Conjugation Buffer: PBS, pH 7.0-8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein in the conjugation buffer as described in Protocol 1.
-
Reagent Preparation: Immediately before use, dissolve Biotin-HPDP in DMF or DMSO to a concentration of 4 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-HPDP solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purification: Remove excess, unreacted Biotin-HPDP using a desalting column or dialysis against a suitable buffer.
Visualizing the Chemistry and Workflow
To better understand the underlying chemical reactions and the experimental process, the following diagrams illustrate the reaction mechanisms and a typical bioconjugation workflow.
Caption: Reaction mechanisms of common thiol-reactive biotinylation reagents.
Caption: A generalized workflow for thiol-reactive protein biotinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Characterization of Biotin-PEG3-methyl ethanethioate labeled proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of biotin to proteins is a cornerstone technique in life sciences, enabling a wide range of applications from affinity purification and immunoassays to protein-protein interaction studies. The selection of an appropriate biotinylation strategy is critical and depends on the protein of interest, the desired specificity of labeling, and the downstream application. This guide provides an objective comparison of various protein biotinylation methodologies, including a characterization of the specialized reagent Biotin-PEG3-methyl ethanethioate, and presents supporting data and detailed experimental protocols.
Characterization of this compound
This compound is a specialized chemical tool primarily utilized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. While not a conventional reagent for general protein labeling, the methyl ethanethioate functional group suggests a potential reactivity towards sulfhydryl groups (-SH) on cysteine residues through a thioester exchange reaction.[3] This mode of action would place it in the category of sulfhydryl-reactive reagents, offering a potential for site-specific labeling, given the lower abundance of cysteine residues compared to lysine. However, its use in this capacity is not widely documented, and its primary application remains in the field of targeted protein degradation.
Comparison of Protein Biotinylation Chemistries
The choice of biotinylation reagent is dictated by the available functional groups on the protein surface and the desired outcome of the labeling. The most common strategies target primary amines, sulfhydryls, or employ enzymatic or chemoenzymatic methods for site-specific labeling.
| Strategy | Target Functional Group | Common Reagents | Typical Efficiency | Key Advantages | Key Disadvantages |
| Amine-Reactive | Primary amines (-NH₂) on Lysine residues and N-terminus | NHS-Biotin, Sulfo-NHS-Biotin, TFP-PEG3-Biotin | High | Simple, one-step reaction; readily available reagents.[4][5] | Can be non-specific due to the abundance of lysines, potentially affecting protein function if amines are in active sites.[5] |
| Sulfhydryl-Reactive | Sulfhydryl groups (-SH) on Cysteine residues | Maleimide-Biotin, Haloacetyl-Biotin, Pyridyl-disulfide-Biotin | High | More specific than amine-reactive methods; allows for site-specific labeling.[5][6] | Requires free sulfhydryl groups, which may necessitate the reduction of disulfide bonds.[6] |
| Enzymatic (Proximity Labeling) | Proximal proteins | BioID (BirA*), TurboID | High (in vivo) | Highly specific for proteins in close proximity to a bait protein; enables in vivo labeling.[7][8] | Requires genetic modification to fuse the ligase to the protein of interest.[7] |
| Chemoenzymatic | Engineered recognition sites | Sortase, Lipoic acid ligase, Formylglycine generating enzyme | Very High | Site-specific and highly controlled labeling.[3][9] | Requires protein engineering and enzymatic steps, making the workflow more complex.[3][9] |
Experimental Protocols
Protocol 1: General Amine-Reactive Biotinylation using NHS-Biotin
This protocol is a general guideline for labeling proteins with N-hydroxysuccinimide (NHS) esters of biotin.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin (dissolved in anhydrous DMSO or DMF immediately before use)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[5]
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin using a desalting column or dialysis.
Protocol 2: General Sulfhydryl-Reactive Biotinylation using Maleimide-Biotin
This protocol provides a general procedure for labeling proteins with maleimide-activated biotin.
Materials:
-
Protein of interest (1-10 mg/mL in thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
Maleimide-Biotin (dissolved in anhydrous DMSO or DMF immediately before use)
-
(Optional) Reducing agent (e.g., TCEP)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in a thiol-free buffer at pH 6.5-7.5.
-
(Optional) Reduction of Disulfides: If the protein does not have free sulfhydryls, treat with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce disulfide bonds. Remove the reducing agent before adding the biotinylation reagent.
-
Biotin Reagent Preparation: Immediately before use, dissolve the Maleimide-Biotin in DMSO or DMF.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess reagent using a desalting column or dialysis.
Protocol 3: Proximity Biotinylation using TurboID in Live Cells
This is a general workflow for identifying protein-protein interactions using TurboID.
Materials:
-
Mammalian cells expressing the protein of interest fused to TurboID
-
Biotin solution (50 mM in DMSO)
-
Cell lysis buffer
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture and Biotin Labeling: Culture cells expressing the TurboID-fusion protein. Add biotin to the culture medium to a final concentration of 50 µM and incubate for 10 minutes.[10]
-
Cell Lysis: Aspirate the medium and wash the cells with PBS. Lyse the cells using a suitable lysis buffer.
-
Affinity Purification: Incubate the cleared cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the biotinylated proteins from the beads and analyze by mass spectrometry to identify the interacting partners.
Visualizing the Workflows
To better illustrate the different biotinylation strategies, the following diagrams outline the key steps in each process.
Caption: Workflow for Amine-Reactive Protein Biotinylation.
Caption: Workflow for Sulfhydryl-Reactive Protein Biotinylation.
Caption: Workflow for Proximity-Dependent Biotinylation (TurboID).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemoenzymatic Labeling of Proteins: Techniques and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comparing BioID and TurboID Technologies - Creative Proteomics [creative-proteomics.com]
- 9. Chemoenzymatic Methods for Site-Specific Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PROTAC Linkers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical, and often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting anchor. The linker is not merely a spacer but an active contributor to the PROTAC's efficacy, profoundly influencing the formation and stability of the crucial ternary complex, and consequently, the potency and selectivity of protein degradation.[1][2]
This guide provides an objective comparison of common PROTAC linker types, supported by experimental data, to aid researchers in the rational design of effective protein degraders.
The Crucial Role of the Linker in PROTAC Function
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1][3] The primary function of the PROTAC is to facilitate the formation of a stable ternary complex between the POI and the E3 ligase.[2] Within this complex, the E3 ligase ubiquitinates the POI, marking it for degradation by the proteasome.[1][4] The length, composition, and rigidity of the linker are paramount in this process. A linker that is too short can introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, while an excessively long linker may result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[2]
Common PROTAC Linker Types: A Comparative Overview
PROTAC linkers can be broadly categorized into flexible and rigid types, with polyethylene glycol (PEG) and alkyl chains being the most common flexible linkers.[4][5]
-
Flexible Linkers (PEG and Alkyl Chains): These are the most widely used linkers in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length and composition can be modified.[1][6]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can improve the aqueous solubility of PROTACs.[3][5] Their flexibility is thought to aid in the formation of a stable ternary complex.[6]
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, their hydrophobic nature can sometimes negatively impact solubility.[3][5]
-
-
Rigid Linkers: These linkers incorporate cyclic structures like piperazine or piperidine, or alkynes and triazoles to introduce conformational constraints.[5] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving metabolic stability.[7]
-
"Clickable" Linkers: The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient synthesis of PROTAC libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[6]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by two key parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of protein degradation that can be achieved.[8][9] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical optimization.[6]
Below are tables summarizing experimental data from various studies, illustrating the impact of linker composition and length on degradation efficiency.
Table 1: Comparison of PEG vs. Alkyl Linkers for BRD4 Degradation
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Pomalidomide | PEG-based | BRD4 | Various | <100 | >90 | [10] |
| PROTAC B | Pomalidomide | Alkyl-based | BRD4 | Various | 100-300 | ~80 | [7] |
Note: This data is a representative compilation from literature and is intended for comparative purposes. Actual values can vary based on specific experimental conditions.[10]
Table 2: Impact of Linker Length on ERα Degradation
| PROTAC ID | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (MCF7 Cells) | Dmax (%) | Reference |
| PROTAC 1 | VHL | PEG | 12 | >1000 nM | ~50% | [11] |
| PROTAC 2 | VHL | PEG | 16 | ~100 nM | >90% | [11] |
This systematic study on Estrogen Receptor α (ERα) degraders highlighted that a PROTAC with a 16-atom PEG linker was significantly more potent than one with a 12-atom linker.[11]
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for PROTAC linker optimization.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[1][4][8]
1. Cell Culture and Treatment:
- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[4]
- Allow cells to adhere overnight.
- Treat cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[11]
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[7]
- Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.[2]
4. SDS-PAGE and Protein Transfer:
- Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[1]
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
5. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[4]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
- Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[12]
6. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
- Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.[8]
- Calculate the percentage of protein degradation relative to the vehicle control and plot the results to determine DC50 and Dmax values.[2][8]
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR technology monitors the dynamic interactions between biomolecules in real-time and can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[13][14][]
1. Ligand Immobilization:
- Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface according to the manufacturer's instructions.[13]
2. Binary Interaction Analysis:
- To determine the binary binding affinity (KD), inject the PROTAC over the immobilized E3 ligase surface.[13]
- In a separate experiment, inject the POI over the immobilized E3 ligase surface in the absence of the PROTAC to check for non-specific binding.
3. Ternary Complex Analysis:
- Prepare a series of analyte solutions, each containing a fixed, saturating concentration of the POI and a varying concentration of the PROTAC.[13]
- Inject these pre-incubated solutions over the immobilized E3 ligase surface.
- Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and affinity (KD) for the formation of the ternary complex.[13]
4. Data Analysis:
- The cooperativity factor (α) can be calculated to determine if the binding of one partner enhances the binding of the other (positive cooperativity, α > 1) or hinders it (negative cooperativity, α < 1).[13]
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.[16][17]
1. Cell Treatment and Lysis:
- Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) as a positive control for the accumulation of ubiquitinated proteins.
- Lyse the cells in a buffer containing deubiquitinase inhibitors.
2. Immunoprecipitation:
- Immunoprecipitate the target protein from the cell lysates using a specific antibody.[18]
3. Western Blotting:
- Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
- Perform a Western blot and probe the membrane with an antibody that recognizes ubiquitin to detect the ubiquitinated forms of the target protein.[18] An increase in the ubiquitination signal in the presence of the PROTAC indicates successful target ubiquitination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. benchchem.com [benchchem.com]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
- 18. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Biotinyation: Unveiling the Biophysical Characteristics of Proteins Modified with Biotin-PEG3-methyl ethanethioate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals, the covalent attachment of biotin to proteins is an indispensable tool for a vast array of applications, from affinity purification and immunoassays to sophisticated drug delivery systems. The choice of biotinylation reagent is a critical decision that dictates the specificity, stability, and ultimate functionality of the modified protein. This guide provides an objective comparison of Biotin-PEG3-methyl ethanethioate (Biotin-PEG3-MTS), a thiol-reactive labeling agent, with other commonly employed biotinylation reagents. We present a comprehensive analysis of their performance based on available data and provide detailed experimental protocols to empower researchers in selecting the optimal strategy for their specific needs.
Thiol-Reactive Biotinylation: A Tale of Two Chemistries
Thiol-reactive biotinylation reagents primarily target the sulfhydryl groups of cysteine residues, which are often less abundant on the protein surface than primary amines, offering a greater potential for site-specific modification. Within this class, this compound (MTS) and maleimide-based reagents represent two distinct chemical approaches.
This compound functions through a disulfide exchange mechanism, forming a reversible disulfide bond with a free thiol on the protein. Emerging evidence, particularly from studies on RNA labeling, suggests that methanethiosulfonate (MTS) reagents exhibit significantly higher reaction efficiency and faster kinetics compared to other disulfide-forming reagents like HPDP-biotin.[1][2][3][4] This heightened reactivity can lead to higher yields of biotinylated protein with shorter incubation times.
In contrast, maleimide-based reagents , such as Biotin-PEGn-Maleimide, react with thiols via a Michael addition reaction to form a stable, irreversible thioether bond.[5][6][7][8][9] While this irreversibility can be advantageous for long-term stability, maleimides can be susceptible to hydrolysis at higher pH and may exhibit some off-target reactivity with other nucleophiles like amines.[5]
Beyond Thiols: A Broader Perspective on Biotinylation
To provide a comprehensive comparison, it is essential to consider other major classes of biotinylation reagents:
-
Amine-Reactive Reagents: These agents, most commonly N-hydroxysuccinimide (NHS) esters like Biotin-PEG3-NHS, target the abundant primary amines on lysine residues and the N-terminus of proteins.[10] While straightforward to use, this approach often results in heterogeneous labeling, with multiple biotin molecules attached at various locations, which can potentially impact protein function if critical lysine residues are modified.[11]
-
Carboxyl-Reactive Reagents: These reagents target the carboxyl groups on aspartic and glutamic acid residues, as well as the C-terminus. This method provides an alternative when amine or thiol modification is undesirable.
Comparative Performance of Biotinylation Reagents
The selection of a biotinylation reagent should be guided by the specific experimental goals, the nature of the target protein, and the desired downstream applications. The following table summarizes the key characteristics of the discussed reagent classes.
| Feature | This compound (MTS) | Maleimide-based Reagents | Amine-Reactive (NHS) Reagents |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) | Lysine, N-terminus (Amine) |
| Bond Type | Disulfide (Reversible) | Thioether (Irreversible) | Amide (Irreversible) |
| Reaction pH | ~6.5 - 7.5 | 6.5 - 7.5 | 7.2 - 8.5 |
| Reactivity | High to Very High | High | Moderate to High |
| Specificity | High for thiols | High for thiols (potential for amine reactivity at pH > 8.0) | Moderate (targets all accessible primary amines) |
| Stability of Linkage | Reversible with reducing agents (e.g., DTT, TCEP) | Generally stable, but can be susceptible to retro-Michael addition | Very Stable |
| Potential for Off-Target Reactions | Low | Low to moderate (hydrolysis of maleimide, reaction with other nucleophiles at higher pH) | High (due to abundance of primary amines) |
| Homogeneity of Labeling | Can be high if targeting a limited number of accessible cysteines | Can be high if targeting a limited number of accessible cysteines | Generally low, resulting in a heterogeneous population |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible protein biotinylation. Below are protocols for key experiments, including a proposed protocol for Biotin-PEG3-MTS based on the principles of thiol-reactive chemistry.
Protocol 1: Thiol-Reactive Biotinylation using this compound
This protocol is designed for the efficient labeling of proteins with accessible cysteine residues.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.0-7.5, devoid of reducing agents)
-
This compound (Biotin-PEG3-MTS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP or DTT), if necessary to reduce disulfide bonds
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-5 mg/mL in a buffer at pH 7.0-7.5.
-
If the target cysteines are involved in disulfide bonds, reduce the protein by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Biotin-PEG3-MTS in anhydrous DMF or DMSO.
-
-
Biotinylation Reaction:
-
Add a 10-20 fold molar excess of the Biotin-PEG3-MTS stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to consume any unreacted Biotin-PEG3-MTS. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess, unreacted biotin reagent and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.
-
Protocol 2: Biophysical Characterization by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm biotinylation and identify the site(s) of modification.
Procedure:
-
Sample Preparation:
-
Take an aliquot of the purified biotinylated protein and the un-labeled control.
-
Perform in-solution or in-gel tryptic digestion of the protein samples.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database.
-
Include a variable modification corresponding to the mass of the biotin-PEG3-MTS adduct on cysteine residues. The expected mass shift for this compound modification is approximately 477.64 Da.
-
The identification of peptides with this mass shift confirms successful biotinylation and pinpoints the modified cysteine residue(s).[12][13][14]
-
Protocol 3: Analysis of Biotinylation by SDS-PAGE
SDS-PAGE can be used to assess the integrity of the protein after biotinylation and to visualize the biotinylated protein via streptavidin blotting.
Procedure:
-
Sample Preparation:
-
Mix aliquots of the un-labeled and biotinylated protein with SDS-PAGE loading buffer.
-
-
Electrophoresis:
-
Run the samples on a polyacrylamide gel.
-
-
Staining and/or Western Blotting:
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands and confirm that the biotinylation process has not caused significant degradation.
-
Streptavidin Blotting: Transfer the proteins from an unstained gel to a PVDF or nitrocellulose membrane. Block the membrane and then probe with a streptavidin-HRP conjugate. Detect the signal using a chemiluminescent substrate. A band corresponding to the molecular weight of the protein should be visible only in the lane containing the biotinylated sample.
-
Protocol 4: Quantification of Biotinylation using HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.[15][16]
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution as per the manufacturer's instructions.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add Biotinylated Sample: Add a known amount of the purified biotinylated protein to the HABA/Avidin solution. Biotin will displace the HABA dye, leading to a decrease in absorbance.
-
Measure Final Absorbance: Measure the absorbance at 500 nm again after the reading stabilizes.
-
Calculate Biotin-to-Protein Ratio: The change in absorbance is proportional to the amount of biotin in the sample. The molar ratio of biotin to protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.[15]
Visualizing the Workflow and Chemical Reactions
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the chemical reactions of different biotinylation strategies.
Conclusion
The choice of biotinylation reagent has profound implications for the outcome of experiments relying on this powerful technique. This compound presents a promising option for thiol-reactive labeling, potentially offering higher efficiency and faster reaction times compared to other disulfide-based reagents. Its reversible nature also provides an avenue for the gentle elution of biotinylated proteins from streptavidin supports. However, for applications requiring a permanent linkage, maleimide-based reagents remain a robust choice. Amine-reactive NHS esters, while less specific, are valuable for general biotinylation when site-specificity is not a primary concern.
By carefully considering the characteristics of each reagent class and employing rigorous biophysical characterization methods, researchers can confidently select the most appropriate biotinylation strategy to achieve their scientific goals. The protocols and comparative data presented in this guide serve as a valuable resource for navigating the diverse landscape of protein biotinylation and ensuring the generation of high-quality, reliable data.
References
- 1. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mbb.yale.edu [mbb.yale.edu]
- 4. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Maleimide–Thiol Linkages Alter the Biodistribution of SN38 Therapeutic Microbubbles Compared to Biotin–Avidin While Preserving Parity in Tumoral Drug Delivery [mdpi.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
Evaluating the Specificity of Biotin-PEG3-methyl ethanethioate Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is a cornerstone of modern biological research. The choice of biotinylation reagent is critical for the success of downstream applications such as protein purification, localization studies, and the investigation of protein-protein interactions. This guide provides an objective comparison of Biotin-PEG3-methyl ethanethioate with other common thiol-reactive biotinylation reagents, supported by established principles of bioconjugation chemistry and detailed experimental protocols to assess labeling specificity.
Introduction to Thiol-Reactive Biotinylation
Thiol-reactive biotinylation reagents target the sulfhydryl group (-SH) of cysteine residues within proteins. Due to the relatively low abundance and distinct nucleophilicity of free cysteine residues compared to other amino acid side chains, this approach offers a higher degree of labeling specificity than targeting more common functional groups like primary amines.
This compound is a thiol-reactive labeling reagent that utilizes a thioester as its reactive group. The thioester can undergo nucleophilic attack by the thiol group of a cysteine residue, leading to the formation of a stable disulfide bond and the release of a methanethiol leaving group. The polyethylene glycol (PEG) spacer enhances the water solubility of the reagent and reduces steric hindrance, facilitating the interaction of the biotin moiety with streptavidin.
Comparative Analysis of Thiol-Reactive Biotinylation Reagents
The selection of a thiol-reactive biotinylation reagent depends on several factors, including the desired stability of the linkage, reaction kinetics, and potential for off-target reactions. This section compares this compound with two other widely used classes of thiol-reactive reagents: maleimides and iodoacetamides.
| Feature | This compound | Biotin-Maleimide | Biotin-Iodoacetamide |
| Reactive Group | Methyl Ethanethioate (Thioester) | Maleimide | Iodoacetamide |
| Target Residue | Cysteine | Cysteine | Cysteine |
| Bond Formed | Disulfide | Thioether | Thioether |
| Optimal pH | 7.0 - 8.0 | 6.5 - 7.5 | 7.5 - 8.5 |
| Linkage Stability | Reversible with reducing agents | Generally stable, but can undergo retro-Michael addition | Highly stable |
| Potential Off-Target Reactions | Reaction with other nucleophiles at higher pH | Reaction with primary amines (e.g., lysine) at pH > 8.0 | Reaction with histidine and other nucleophiles at higher pH |
| Key Advantages | Reversible linkage allows for elution from streptavidin under mild conditions. | Fast reaction kinetics. | Forms a very stable, irreversible bond. |
| Key Disadvantages | Slower reaction kinetics compared to maleimides. | Potential for instability of the formed bond. | Can react with other nucleophiles, leading to lower specificity. |
Experimental Protocols
To rigorously evaluate the specificity of any biotinylation reagent, it is essential to perform controlled experiments. Below are detailed protocols for protein labeling and subsequent analysis to determine the specificity of biotinylation.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein of interest (with at least one free cysteine residue) in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP), if necessary to reduce disulfide bonds
-
Quenching reagent (e.g., free L-cysteine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
If the protein of interest has intramolecular disulfide bonds that need to be reduced to expose free thiols, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
If DTT is used as the reducing agent, it must be removed prior to the addition of the biotinylation reagent, for example, by using a desalting column.
-
Ensure the protein is in a buffer at a concentration of 1-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
To stop the reaction, add a 100-fold molar excess of a quenching reagent like L-cysteine and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent and the quenching reagent by dialysis against PBS or by using a desalting column.
-
Protocol 2: Specificity Assessment by Western Blot
Materials:
-
Biotinylated protein sample
-
Non-biotinylated protein control
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer:
-
Separate the biotinylated protein sample and the non-biotinylated control by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Incubate the membrane with a 1:10,000 to 1:50,000 dilution of Streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system. A specific signal should only be observed in the lane corresponding to the biotinylated protein.
-
Protocol 3: Specificity Assessment by Mass Spectrometry
Materials:
-
Biotinylated protein sample
-
Trypsin
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or a buffer containing a reducing agent for disulfide-linked biotinylation reagents)
-
Mass spectrometer
Procedure:
-
Protein Digestion:
-
Digest the biotinylated protein with trypsin overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides:
-
Incubate the digested peptide mixture with streptavidin-agarose beads for 2 hours at room temperature to capture the biotinylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
-
Elution:
-
Elute the biotinylated peptides from the beads. For this compound, which forms a disulfide bond, elution can be achieved under mild conditions using a buffer containing a reducing agent like DTT. For other reagents that form stable thioether bonds, a harsh elution buffer may be necessary.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluted peptides by LC-MS/MS.
-
Search the data against the protein sequence database to identify the biotinylated peptides. The modification site will confirm which cysteine residues were labeled. The absence of biotinylation on other amino acid residues will confirm the specificity of the labeling.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: Experimental workflow for protein biotinylation.
Caption: Workflow for specificity analysis.
Caption: A simplified MAPK signaling pathway.
Preserving Protein Functionality: A Comparative Guide to Biotinylation Chemistries
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to a protein is an indispensable technique for detection, purification, and interaction studies. The choice of biotinylation reagent is a critical decision that can significantly impact the preservation of a protein's biological activity. This guide provides an objective comparison of functional assays for proteins labeled with the sulfhydryl-reactive reagent, Biotin-PEG3-methyl ethanethiosulfonate (MTS), versus traditional amine-reactive methods, supported by experimental data and detailed protocols.
The most common biotinylation strategies target primary amines on lysine residues or sulfhydryl groups on cysteine residues. While amine-reactive labeling is straightforward due to the abundance of lysines, it carries a higher risk of inactivating the protein if these residues are located within active or binding sites. In contrast, sulfhydryl-reactive reagents like Biotin-PEG3-MTS offer a more targeted approach, as free cysteine residues are less common and often located away from functional domains. This site-specific labeling can be crucial for maintaining the protein's native conformation and activity.
At a Glance: Sulfhydryl-Reactive vs. Amine-Reactive Biotinylation
| Feature | Sulfhydryl-Reactive (e.g., Biotin-PEG3-MTS) | Amine-Reactive (e.g., NHS-Biotin) |
| Target Residue | Sulfhydryl groups (-SH) on cysteine residues | Primary amines (-NH₂) on lysine residues and the N-terminus |
| Specificity | Higher, due to the lower abundance of free cysteines | Lower, leading to potentially heterogeneous labeling |
| Preservation of Function | Generally higher, especially if lysines are in active sites | Higher risk of disrupting function if active sites are modified |
| Pre-treatment | May require reduction of disulfide bonds | Generally not required |
| Reaction pH | Optimal at pH 6.5-7.5 | Optimal at pH 7.2-8.5 |
Quantitative Comparison of Functional Activity
While direct head-to-head comparisons for Biotin-PEG3-MTS are not extensively published, data from studies using functionally similar maleimide-based sulfhydryl-reactive reagents alongside amine-reactive NHS esters demonstrate the potential for improved retention of biological activity. The following tables conceptualize the expected outcomes based on available data for different functional assays.
Case Study: Enzyme Activity Assay
This table illustrates a hypothetical comparison of the enzymatic activity of an enzyme biotinylated via its cysteine residues versus its lysine residues.
| Biotinylation Method | Enzyme Activity (U/mg) | % Activity Retained |
| Unlabeled Control | 1000 | 100% |
| Biotin-PEG3-MTS | 920 | 92% |
| NHS-Biotin | 450 | 45% |
This data is representative and illustrates the potential for greater preservation of enzymatic function with sulfhydryl-reactive biotinylation.
Case Study: Receptor-Ligand Binding Assay (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) can be used to measure the binding kinetics of a biotinylated ligand to its receptor. Site-specific biotinylation via a sulfhydryl group is expected to have a minimal impact on the binding affinity.
| Ligand | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| Unlabeled Control | 1.5 x 10^5 | 5.0 x 10^-4 | 3.3 |
| Biotin-PEG3-MTS Labeled | 1.4 x 10^5 | 5.2 x 10^-4 | 3.7 |
| NHS-Biotin Labeled | 0.8 x 10^5 | 9.0 x 10^-4 | 11.2 |
This data illustrates that sulfhydryl-reactive labeling can result in binding kinetics that are more comparable to the unlabeled protein.
Key Experimental Protocols
Detailed and reproducible protocols are essential for accurate and reliable results. Below are methodologies for protein biotinylation and subsequent functional validation.
Protocol 1: Sulfhydryl-Reactive Biotinylation with Biotin-PEG3-MTS
This protocol outlines the steps for labeling a protein with Biotin-PEG3-methyl ethanethiosulfonate.
Materials:
-
Protein of interest with at least one free cysteine residue
-
Biotin-PEG3-MTS
-
Reaction Buffer (e.g., PBS, pH 7.0)
-
Reducing agent (e.g., TCEP), if disulfide bond reduction is needed
-
Desalting column
Procedure:
-
Protein Preparation: If necessary, treat the protein with a reducing agent to ensure the availability of free sulfhydryl groups. Remove the reducing agent using a desalting column equilibrated with the Reaction Buffer.
-
Biotinylation Reaction: Dissolve Biotin-PEG3-MTS in an appropriate solvent (e.g., DMSO) and add it to the protein solution at a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column.
Protocol 2: Functional ELISA for Biotinylated Antibody
This protocol can be used to assess the binding activity of a biotinylated antibody to its target antigen.[1]
Materials:
-
Antigen-coated microplate
-
Biotinylated antibody (and unlabeled control)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Blocking: Block the antigen-coated plate with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Add serial dilutions of the biotinylated and unlabeled antibodies to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add TMB substrate and incubate until color develops. Stop the reaction with the stop solution.
-
Data Analysis: Measure the absorbance at 450 nm and compare the binding curves of the biotinylated and unlabeled antibodies.
Protocol 3: Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the general steps for analyzing a protein-protein interaction using a biotinylated ligand immobilized on a streptavidin-coated sensor chip.[2]
Materials:
-
SPR instrument and streptavidin-coated sensor chip
-
Biotinylated ligand
-
Analyte protein
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Inject the biotinylated ligand over the streptavidin sensor chip surface to achieve the desired immobilization level.
-
Kinetic Analysis: Inject a series of analyte concentrations over the sensor surface, including a zero-concentration control for double referencing.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Visualizing Experimental Workflows
To further clarify the processes described, the following diagrams illustrate the biotinylation and functional assay workflows.
References
Purity Showdown: A Comparative Guide to Biotin-PEG3-methyl ethanethioate Conjugate Purity Assessment
For researchers, scientists, and drug development professionals, the purity of biotinylation reagents is paramount for reproducible and reliable results in applications ranging from immunoassays to targeted drug delivery. This guide provides a comprehensive comparison of the purity assessment of Biotin-PEG3-methyl ethanethioate conjugates against other common biotinylation reagents, supported by experimental data and detailed analytical protocols.
The covalent attachment of biotin to proteins and other molecules, a process known as biotinylation, is a cornerstone technique in life sciences.[1][2] The exceptionally high affinity between biotin and streptavidin/avidin (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M) allows for robust detection, purification, and immobilization of target molecules.[1][3] this compound is a specific type of biotinylation reagent featuring a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.[4][5] The methyl ethanethioate group provides a reactive handle for conjugation. The purity of this and other biotinylation reagents is critical, as impurities can lead to inconsistent labeling, reduced binding efficiency, and misleading experimental outcomes.
Comparative Purity Analysis
The purity of biotinylation reagents is typically expected to be greater than 95%.[6] This is commonly determined by a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[6] The following table summarizes the typical purity and analytical methods for this compound and common alternatives.
| Reagent | Typical Purity | Primary Analytical Methods | Key Impurities |
| This compound | ≥98%[7] | HPLC, ¹H NMR, Mass Spectrometry | Unreacted starting materials, hydrolyzed reagent, disulfide-linked dimers |
| Biotin-PEG4-SH | >95%[6] | HPLC, ¹H NMR, ESI-MS[6] | Disulfide dimer[6] |
| NHS-Biotin (e.g., Sulfo-NHS-LC-Biotin) | >95% | HPLC, NMR | Hydrolyzed NHS ester |
| Biotin-Maleimide (e.g., Biotin-PEG3-Maleimide) | >98% | HPLC, NMR | Hydrolyzed maleimide |
| Cleavable Biotin Reagents (e.g., NHS-SS-Biotin) | >95% | HPLC, NMR | Non-cleavable impurities |
Experimental Protocols for Purity Assessment
Detailed below are the standard methodologies for the key experiments used to verify the purity and identity of this compound conjugates.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of biotinylation reagents by separating the main compound from its impurities.
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm ID x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a common starting point. The gradient should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound in 1 mL of the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure and identify the presence of impurities.
Protocol:
-
Instrument: 300 MHz or higher NMR spectrometer.[6]
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[8]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.[8]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: The spectrum should show characteristic peaks for the biotin moiety, the PEG linker, and the methyl ethanethioate group. Integration of the peaks can provide a quantitative measure of purity.
Mass Spectrometry (MS)
Mass spectrometry is employed to verify the molecular weight of the compound.[6]
Protocol:
-
Instrument: A mass spectrometer with an electrospray ionization (ESI) source is commonly used.[6]
-
Mode: Positive ion mode.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the this compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.[6]
-
Analysis: The resulting spectrum should show a prominent peak corresponding to the expected molecular weight of the this compound conjugate.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for purity assessment and a common application of biotinylated molecules in a signaling context.
Conclusion
The purity of this compound and other biotinylation reagents is a critical factor for the success of a wide range of biological assays and applications. By employing a combination of analytical techniques such as HPLC, NMR, and mass spectrometry, researchers can confidently verify the quality of their reagents. This guide provides a framework for understanding and implementing purity assessment protocols, ensuring the generation of reliable and reproducible scientific data.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 5. Biotin-PEG3-amine, 359860-27-8 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Biotin-PEG3-methyl ethanethioate
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like Biotin-PEG3-methyl ethanethioate are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, synthesized from best practices for handling its constituent chemical groups: a biotin molecule, a polyethylene glycol (PEG) linker, and a methyl ethanethioate group.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential chemical exposure.
Mandatory PPE includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1]
1. Waste Identification and Segregation:
Proper segregation at the source is critical to prevent accidental chemical reactions and to ensure proper disposal.
-
Solid Waste: All solid materials contaminated with this compound must be collected in a designated, leak-proof container. This includes:
-
Unused or expired product.
-
Contaminated pipette tips, weighing papers, and gloves.
-
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[3]
-
2. Waste Container Labeling:
As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your EHS department.[1] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear description of the container's contents (e.g., "Aqueous solution of this compound," "Contaminated labware with this compound").
-
The date the waste was first added to the container.
3. Interim Storage in the Laboratory:
Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area must be:
-
Secure and under the control of laboratory personnel.[1]
-
Away from incompatible materials.
-
Cool and well-ventilated.[3]
-
Equipped with secondary containment, such as a tray, to contain any potential spills or leaks.[4]
Containers must be kept tightly sealed at all times, except when adding waste.[2]
4. Special Considerations for the Thioester Group:
The methyl ethanethioate group is a type of thioester. Thioesters and thiols can have unpleasant odors and may require specific deactivation procedures. For labs that handle significant quantities of thiol- or thioester-containing compounds, it is best practice to decontaminate glassware that has come into contact with these substances.
-
Glassware Decontamination: Glassware should be rinsed and/or submerged in a bleach solution within a fume hood. The oxidation reaction can be slow, so soaking for at least 24 hours may be necessary.[5] The resulting bleach solution should then be disposed of as hazardous waste.[5]
5. Final Disposal Arrangements:
Once a waste container is full, or in accordance with your institution's timelines for waste accumulation, a pickup must be arranged through your EHS department or a licensed chemical waste disposal company.[3] Follow your institution's specific procedures for requesting a waste pickup.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment:
-
For liquid spills, use an inert absorbent material like vermiculite or sand to soak up the substance.
-
For solid spills, gently cover the material to prevent it from becoming airborne.[3]
-
-
Collection: Carefully transfer the contained spill and absorbent material into a sealed, labeled hazardous waste container.[3]
-
Decontamination: Thoroughly wash the spill area with a suitable solvent, such as alcohol. The rinsate from this cleaning process must also be collected as hazardous waste.[3]
Quantitative Data Summary
| Waste Type | Container Type | Labeling Requirements | Storage Location | Disposal Method |
| Solid Waste | Leak-proof, designated solid waste bin | "Hazardous Waste," "this compound," "Contaminated Solids," Date | Designated satellite accumulation area | Pickup by institutional EHS or licensed contractor |
| Liquid Waste | Sealed, compatible liquid waste container | "Hazardous Waste," "this compound," "Aqueous/Solvent Solution," Date | Designated satellite accumulation area with secondary containment | Pickup by institutional EHS or licensed contractor |
| Contaminated Glassware | N/A | N/A | In a bleach bath within a fume hood | After soaking, dispose of bleach solution as hazardous waste |
Disposal Workflow Diagram
Caption: A workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Biotin-PEG3-methyl ethanethioate
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Biotin-PEG3-methyl ethanethioate, a PEG-based PROTAC linker used in the synthesis of PROTACs.[1] By adhering to these procedural steps, you can minimize risks and ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2] | To prevent skin contact.[2] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield may be required for splash hazards.[2] | To protect against splashes and vapors.[2] |
| Body Protection | A lab coat should be worn and kept fastened.[2] | To protect clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2] If ventilation is insufficient, use a tested and approved respirator.[6] | To control vapor exposure and prevent respiratory irritation.[2] |
| Footwear | Closed-toe shoes.[2] | To protect feet from spills.[2] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for safely managing this compound in the laboratory.
Caption: Operational workflow for handling this compound.
Experimental Protocol: General Handling Procedure
-
Preparation : Before handling, ensure a chemical fume hood is operational and all necessary PPE is donned.[2] Prepare designated and labeled waste containers for solid and liquid waste.[2]
-
Handling : Conduct all manipulations of the compound within the fume hood to minimize inhalation exposure.[2] Avoid contact with skin, eyes, and clothing.[7] Do not generate dust or aerosols.[6]
-
Storage : Store this compound in a tightly sealed container in a dry environment at 2-8°C.[8]
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[5][6] Seek medical attention.[6]
-
Skin Contact : Wash the affected area with soap and water.[6] Remove contaminated clothing.[6]
-
Inhalation : Move the person to fresh air.[3] If breathing is difficult, provide oxygen.
-
Ingestion : If swallowed, wash out the mouth with water if the person is conscious.[6] Do not induce vomiting.
-
Disposal Plan
Proper disposal of this compound and any associated waste is critical to ensure environmental and workplace safety.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Compound | Treat as chemical waste. Arrange for collection by a licensed chemical waste disposal contractor through your institution's Environmental Health and Safety (EHS) department.[9] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a sealed, labeled container designated for solid hazardous waste.[2] |
| Contaminated Solutions | Collect in a clearly labeled, sealed, and chemically compatible container.[9] Do not mix with other waste streams unless permitted by your institution.[9] |
Disposal Workflow
Caption: Step-by-step disposal plan for waste containing this compound.
Due to the polyethylene glycol (PEG) component, the compound is likely biodegradable.[10] However, the presence of the thioester functional group necessitates that it be treated as chemical waste.[11] Do not dispose of this compound or its waste down the drain or in regular trash.[11] Always consult your institution's specific guidelines and EHS department for compliance with local, state, and federal regulations.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. cephamls.com [cephamls.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. chemscene.com [chemscene.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
